3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine
Beschreibung
Eigenschaften
IUPAC Name |
3-bromo-5-chloro-2-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN2/c10-8-5-7(11)6-12-9(8)13-3-1-2-4-13/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPFBMNHSUDQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682413 | |
| Record name | 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-44-8 | |
| Record name | 3-Bromo-5-chloro-2-(1-pyrrolidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine
This guide provides a comprehensive overview of the synthetic pathways leading to 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine, a key heterocyclic building block in contemporary drug discovery and development. The document is intended for researchers, scientists, and professionals in the field of medicinal chemistry, offering detailed experimental protocols, mechanistic insights, and a discussion of alternative synthetic strategies.
Strategic Overview: Retrosynthetic Analysis and Pathway Selection
The molecular architecture of this compound suggests a primary disconnection at the C-N bond, pointing towards a nucleophilic substitution on a dihalogenated pyridine core. The two most plausible retrosynthetic pathways originate from either 3-bromo-5-chloro-2-fluoropyridine or 2,3-dibromo-5-chloropyridine.
The preferred synthetic route, and the focus of this guide, is the nucleophilic aromatic substitution (SNAr) reaction between 3-bromo-5-chloro-2-fluoropyridine and pyrrolidine. This pathway is favored due to the high reactivity of the C-F bond at the 2-position of the pyridine ring, which is activated by the electron-withdrawing effect of the ring nitrogen. The fluoride ion is an excellent leaving group in this context, facilitating a more efficient and cleaner reaction compared to the displacement of a bromide at the same position.[1][2]
An alternative pathway involving the palladium-catalyzed Buchwald-Hartwig amination of 2,3-dibromo-5-chloropyridine is also considered. However, this approach presents a significant regioselectivity challenge, as the C-Br bond at the 3-position is generally more reactive towards oxidative addition in such cross-coupling reactions.
dot
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Key Precursor: 3-Bromo-5-chloro-2-fluoropyridine
The synthesis of the target molecule commences with the preparation of the key precursor, 3-bromo-5-chloro-2-fluoropyridine. A reliable method for this transformation is the Balz-Schiemann reaction, which involves the diazotization of 2-amino-3-bromo-5-chloropyridine followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.
Synthesis of 2-Amino-3-bromo-5-chloropyridine
The synthesis of 2-amino-3-bromo-5-chloropyridine can be achieved through the bromination of 2-amino-5-chloropyridine.
Balz-Schiemann Reaction for the Synthesis of 3-Bromo-5-chloro-2-fluoropyridine
This reaction proceeds via the formation of a diazonium salt from the corresponding aniline derivative, which is then converted to the aryl fluoride.
Experimental Protocol:
-
Diazotization: To a cooled (0-5 °C) solution of 2-amino-3-bromo-5-chloropyridine in aqueous tetrafluoroboric acid (HBF₄), a solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Fluorination: The resulting diazonium salt is then gently heated to induce thermal decomposition, leading to the formation of 3-bromo-5-chloro-2-fluoropyridine and the evolution of nitrogen gas.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure 3-bromo-5-chloro-2-fluoropyridine.
Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The central step in the synthesis is the nucleophilic aromatic substitution of 3-bromo-5-chloro-2-fluoropyridine with pyrrolidine. The electron-deficient nature of the pyridine ring, further activated by the halogens, renders the C2 position highly susceptible to nucleophilic attack.
dot
Caption: Mechanism of the SNAr reaction.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |
| 3-Bromo-5-chloro-2-fluoropyridine | 210.43 | 1.0 | 1.0 |
| Pyrrolidine | 71.12 | 1.2 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | - | - |
Procedure:
-
To a solution of 3-bromo-5-chloro-2-fluoropyridine (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 mmol) and pyrrolidine (1.2 mmol).
-
The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound as a solid.
Expected Yield: 85-95%
Alternative Synthetic Pathway: Buchwald-Hartwig Amination
While the SNAr approach is highly efficient, a palladium-catalyzed Buchwald-Hartwig amination represents a viable alternative, particularly if the 2-fluoro precursor is unavailable. This reaction would likely start from 2,3-dibromo-5-chloropyridine.
The primary challenge with this approach is achieving regioselective amination at the 2-position. The relative rate of oxidative addition of palladium to the C-Br bonds at the 2- and 3-positions is highly dependent on the choice of palladium precursor, ligand, and reaction conditions. Generally, the C-Br bond at the 3-position is more susceptible to oxidative addition. Therefore, careful optimization of the catalytic system would be required to favor the formation of the desired 2-amino product.
dotdot digraph "Buchwald_Hartwig" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
"Start" [label="2,3-Dibromo-5-chloropyridine + Pyrrolidine"]; "Catalyst" [label="Pd Catalyst\nLigand\nBase"]; "Product" [label="this compound\n(Regioselectivity Challenge)"];
"Start" -> "Product" [label="Buchwald-Hartwig Amination"]; "Catalyst" -> "Product" [style=dotted]; }
Sources
An In-depth Technical Guide to 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine: Synthesis, Properties, and Reactivity
Introduction
In the landscape of modern medicinal chemistry and materials science, functionalized heterocyclic compounds are of paramount importance. Among these, substituted pyridines represent a core scaffold in a multitude of biologically active molecules and functional materials. This guide provides a comprehensive technical overview of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine, a versatile building block with significant potential for the synthesis of novel chemical entities.
With the CAS Registry Number 1199773-44-8, this compound features a unique substitution pattern on the pyridine ring: a bromine atom at the 3-position, a chlorine atom at the 5-position, and a pyrrolidinyl group at the 2-position.[1][2][3] This arrangement of functionalities offers a rich platform for selective chemical modifications, making it a valuable intermediate for researchers, scientists, and drug development professionals. This document will delve into the chemical properties, synthesis, reactivity, and safe handling of this compound, providing both theoretical insights and practical, field-proven protocols.
Part 1: Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for this compound is not widely published in peer-reviewed journals, its properties can be reliably inferred from data available from commercial suppliers and by comparison with structurally related molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 1199773-44-8 | [1][2][3] |
| Molecular Formula | C₉H₁₀BrClN₂ | [1] |
| Molecular Weight | 261.55 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature. | Based on related compounds. |
| Melting Point | Not explicitly reported, but expected to be a low-melting solid. | |
| Boiling Point | Not reported. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. | |
| Purity | Commercially available with purities typically ≥95%. | [2] |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is crucial for confirming the identity and purity of a chemical compound. While authenticated spectra for this compound are available from some suppliers upon request, the expected spectral features can be predicted based on its structure.[1]
1.1.1 ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the pyrrolidine ring.
-
Pyridine Ring Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons at the 4- and 6-positions. The coupling constant between these two protons would be small (J ≈ 2-3 Hz), indicative of a meta-relationship.
-
Pyrrolidine Ring Protons: Two multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen (α-protons) are expected to be deshielded and appear further downfield (typically δ 3.0-4.0 ppm) compared to the protons on the β-carbons (typically δ 1.8-2.2 ppm).
1.1.2 ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.
-
Pyridine Ring Carbons: Five distinct signals are expected in the downfield region (typically δ 110-160 ppm). The carbon bearing the pyrrolidinyl group (C2) will be significantly shielded compared to a typical C2 in pyridine due to the electron-donating nature of the amino group. The carbons bearing the bromine (C3) and chlorine (C5) atoms will also show characteristic shifts.
-
Pyrrolidine Ring Carbons: Two signals are expected in the upfield region, corresponding to the α- and β-carbons of the pyrrolidine ring.
1.1.3 Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of molecular ion peaks ([M]⁺, [M+2]⁺, [M+4]⁺, etc.) that is highly diagnostic.
1.1.4 Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule.
-
C-H stretching (aromatic): Above 3000 cm⁻¹
-
C-H stretching (aliphatic): Below 3000 cm⁻¹
-
C=C and C=N stretching (pyridine ring): In the range of 1400-1600 cm⁻¹
-
C-N stretching: Around 1200-1350 cm⁻¹
-
C-Br and C-Cl stretching: In the fingerprint region (below 1000 cm⁻¹)
Part 2: Synthesis and Manufacturing
The synthesis of this compound can be logically approached through the nucleophilic aromatic substitution (SₙAr) of a suitable dihalopyridine precursor. The general strategy involves the displacement of a halogen at the 2-position of the pyridine ring by pyrrolidine.
Proposed Synthetic Pathway
A plausible and efficient synthesis starts from a commercially available or readily prepared 3-bromo-5-chloro-2-halopyridine (e.g., 3-bromo-5-chloro-2-fluoropyridine or 3-bromo-2,5-dichloropyridine). The halogen at the 2-position is generally more activated towards nucleophilic substitution than those at the 3- or 5-positions due to the electron-withdrawing effect of the ring nitrogen.
Caption: Proposed synthetic route to the target compound.
Detailed Experimental Protocol (Illustrative)
This protocol is based on established methodologies for the synthesis of 2-aminopyridines from 2-halopyridines.
Materials:
-
3-Bromo-5-chloro-2-fluoropyridine
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or another polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-5-chloro-2-fluoropyridine (1.0 eq).
-
Addition of Reagents: Add anhydrous DMF to dissolve the starting material. To this solution, add potassium carbonate (2.0-3.0 eq) followed by the dropwise addition of pyrrolidine (1.2-1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF is chosen to facilitate the SₙAr reaction by solvating the cationic intermediates and not interfering with the nucleophile.
-
Base: Potassium carbonate is used to neutralize the hydrofluoric acid (HF) formed during the reaction, driving the equilibrium towards the product.
-
Temperature: Elevated temperatures are often required to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.
Part 3: Chemical Reactivity and Applications in Synthesis
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond at the 3-position is generally more susceptible to palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond at the 5-position. This regioselectivity allows for sequential functionalization of the pyridine core.
Palladium-Catalyzed Cross-Coupling Reactions
3.1.1 Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the case of this compound, the bromine at the 3-position can be selectively coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, or vinyl groups at this position.[4][5]
Caption: Regioselective Suzuki-Miyaura coupling at the C3 position.
Protocol for Suzuki-Miyaura Coupling (General):
-
Reaction Setup: In a Schlenk tube or a sealed vial under an inert atmosphere, combine this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Reaction Conditions: Heat the mixture to 80-110 °C with vigorous stirring for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, the reaction is worked up similarly to the synthesis protocol, involving aqueous extraction and purification by column chromatography.
3.1.2 Buchwald-Hartwig Amination
While the target molecule already contains an amino group, the remaining halogen at the 5-position (after a potential initial reaction at the 3-position) could, in principle, undergo a Buchwald-Hartwig amination to introduce a second amino functionality. However, the C-Cl bond is less reactive and would likely require more forcing conditions. A more common application would be the amination of the bromo-position if desired.
Potential Applications in Drug Discovery
The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[4][5][6] The ability to selectively functionalize the 3- and 5-positions of the this compound core makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs. The pyrrolidine moiety can also contribute to the pharmacokinetic properties of the final molecules, such as solubility and metabolic stability.
Part 4: Safety, Handling, and Storage
As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not universally available, its hazard profile can be inferred from related halo- and aminopyridines.[7][8]
Table 2: General Safety and Handling Information
| Aspect | Recommendation |
| Health Hazards | Acute: May be harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. Chronic: The toxicological properties have not been fully investigated. |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses with side shields or goggles). |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. |
| First Aid | If inhaled: Move to fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes. If swallowed: Rinse mouth with water. In all cases, seek medical attention. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its distinct substitution pattern allows for regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions at the more reactive bromo-position. This feature, combined with the presence of the 2-aminopyridine scaffold, makes it a highly attractive starting material for the development of novel compounds in the pharmaceutical and materials science sectors. This guide has provided a comprehensive overview of its properties, a plausible synthetic route with a detailed protocol, an analysis of its reactivity, and essential safety information to enable its effective and safe use in a research setting.
References
- U.S.
- Acros PharmaTech Limited. SAFETY DATA SHEET: 3-Bromo-5-chloro-2-hydroxypyridine. (2018).
- D. A. Thomas, et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci., 2016, 7, 6684-6702.
-
NIH National Library of Medicine. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]
- Jubilant Ingrevia Limited.
Sources
- 1. 1199773-44-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound [chemdict.com]
- 3. This compound | 1199773-44-8 [chemicalbook.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. jubilantingrevia.com [jubilantingrevia.com]
An In-depth Technical Guide to 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine: A Strategic Intermediate in Modern Synthesis
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine, CAS Number 1199773-44-8. This document is intended for researchers, medicinal chemists, and process development scientists. It delves into the molecule's physicochemical properties, synthesis, and unique reactivity profile. A core focus is placed on its strategic application as a versatile building block in drug discovery and complex molecule synthesis, leveraging the differential reactivity of its halogenated sites. Detailed protocols, safety information, and expert insights are provided to enable its effective utilization in a research and development setting.
Introduction: The Strategic Value of a Differentiated Pyridine Scaffold
The pyridine ring is a cornerstone scaffold in medicinal chemistry, present in numerous approved pharmaceuticals.[1][2] Its utility stems from its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to be functionalized to modulate physicochemical properties. Within this class, halogenated pyridines are exceptionally valuable as they serve as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation.
This compound emerges as a particularly strategic building block. Its structure is distinguished by three key features:
-
A 2-(pyrrolidin-1-yl) Group: The pyrrolidine moiety is a prevalent feature in many biologically active compounds and approved drugs, often contributing to improved solubility, metabolic stability, and target engagement.[3][4] As a saturated heterocycle, it increases the three-dimensional character of the molecule, a desirable trait in modern drug design.[4]
-
A Bromine at the 3-Position: The carbon-bromine bond is a highly versatile synthetic handle.
-
A Chlorine at the 5-Position: The carbon-chlorine bond offers an orthogonal site for functionalization.
The key to this molecule's utility lies in the differential reactivity between the C-Br and C-Cl bonds.[5] This allows for sequential, site-selective modifications, making it a powerful tool for building molecular complexity and generating libraries of analogues for structure-activity relationship (SAR) studies.[5]
Physicochemical & Structural Properties
A thorough understanding of a molecule's physical properties is foundational for its application in synthesis, dictating choices for solvents, reaction temperatures, and purification methods.
Chemical Structure```dot
// Define nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="-1.2,-2.1!"]; C6 [label="C", pos="-1.2,-0.7!"]; Br [label="Br", pos="2.6,-2.8!"]; Cl [label="Cl", pos="-2.6,-2.8!"]; N_pyr [label="N", pos="2.4,0!"]; C7 [label="CH2", pos="3.6,0.7!"]; C8 [label="CH2", pos="4.2,-0.5!"]; C9 [label="CH2", pos="3.6,-1.7!"]; C10 [label="CH2", pos="2.4,-1.2!"];
// Define edges for pyridine ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;
// Define edges for substituents C3 -- Br; C5 -- Cl; C2 -- N_pyr;
// Define edges for pyrrolidine ring N_pyr -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- N_pyr; }
Caption: General synthetic workflow for the target molecule.
Detailed Experimental Protocol (Self-Validating System)
This protocol is a representative procedure based on established methodologies for similar transformations.
Objective: To synthesize this compound via nucleophilic aromatic substitution.
Materials:
-
3-Bromo-5-chloro-2-fluoropyridine (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-chloro-2-fluoropyridine (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material.
-
Nucleophile Addition: Add pyrrolidine (1.2 eq) to the stirring suspension at room temperature.
-
Heating: Heat the reaction mixture to 80-100 °C. The choice of temperature is critical; it must be sufficient to overcome the activation energy for the substitution without causing significant decomposition.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of heptane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression. The reaction is considered complete when the starting material is fully consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) to remove DMF and inorganic salts. Wash the organic layer with brine, which helps to break any emulsions and further remove water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in heptane as the eluent.
-
Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Chemical Reactivity: A Platform for Sequential Functionalization
The synthetic power of this compound lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. [5]This enables chemists to perform selective transformations, first at the more reactive C-Br bond, followed by a second coupling at the less reactive C-Cl bond.
Reactivity Hierarchy: C-Br > C-Cl [6] This hierarchy is based on bond dissociation energies, where the C-Br bond is weaker and more susceptible to oxidative addition to a Pd(0) catalyst under milder conditions than the C-Cl bond. [6]
Caption: Orthogonal reactivity enabling sequential cross-coupling reactions.
Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol details a standard procedure for selectively functionalizing the C-Br bond while leaving the C-Cl bond intact.
Objective: To synthesize 3-Aryl-5-chloro-2-(pyrrolidin-1-yl)pyridine.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand. [7]* Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS for the consumption of the starting material and the appearance of the product mass.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired 3-Aryl-5-chloro-2-(pyrrolidin-1-yl)pyridine.
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. [8]The choice of ligand is crucial and can be tuned to optimize reactivity for specific substrates. [7]* Base: The base is required to activate the boronic acid, facilitating the transmetalation step in the catalytic cycle. [7]* Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Applications in Drug Discovery
The 2-aminopyridine motif, of which our title compound is a substituted derivative, is a well-established "privileged scaffold" in medicinal chemistry. [9]It is found in drugs with a wide range of therapeutic applications, including anti-inflammatory, antibacterial, and anticancer agents. [1][2][10] The value of this compound lies in its ability to serve as a starting point for generating libraries of diverse 2-aminopyridine derivatives. By varying the coupling partners in sequential cross-coupling reactions, researchers can rapidly explore the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.
| Technique | Expected Observations | Purpose |
| ¹H NMR | Aromatic signals in the pyridine region (typically 7-8.5 ppm). Aliphatic signals for the pyrrolidine ring (typically 1.5-4.0 ppm). The integration of these signals should correspond to the number of protons in each environment. | Structural confirmation and purity assessment. |
| ¹³C NMR | Distinct signals for the five carbons of the pyridine ring and the four carbons of the pyrrolidine ring. | Confirms the carbon skeleton. |
| Mass Spec (MS) | The molecular ion peak (M+) should show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). | Confirms molecular weight and elemental composition. |
| HPLC/UPLC | A single major peak under various gradient conditions. | Determines purity (typically >95% for research use). |
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. While specific toxicity data for this compound is limited, its structure suggests that standard precautions for halogenated aromatic compounds should be followed.
Hazard Identification
Based on similar compounds, the following GHS hazard statements may apply: [11][12]* H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation exposure. [13][14]* Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
-
Respiratory Protection: If handling large quantities or generating dust, a NIOSH-approved respirator may be necessary.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. [13][14]Wash hands thoroughly after handling.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area. [11][13]* Keep away from incompatible materials such as strong oxidizing agents.
-
Recommended storage temperature is 2-8°C. [11]
References
- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google P
-
3-Bromo-5-(pyrrolidin-1-yl)pyridine - Lead Sciences. [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. [Link]
-
Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
SAFETY DATA SHEET Caspofungin Formulation. [Link]
-
Trade name : Lithofin MN Cobble-Wax. [Link]
-
2-Aminopyridine – an unsung hero in drug discovery - RSC Publishing. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. [Link]
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]
-
2-aminopyridine – a classic and trendy pharmacophore | Request PDF - ResearchGate. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed. [Link]
-
3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem. [Link]
Sources
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|CAS 1199773-44-8 [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1199773-44-8|this compound|BLD Pharm [bldpharm.com]
- 12. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. merck.com [merck.com]
- 14. lithofin.com [lithofin.com]
Introduction: A Scaffold of Strategic Importance in Medicinal Chemistry
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine
This compound is a heterocyclic compound of significant interest to researchers and professionals in drug development. Its architecture marries three key structural motifs: a pyridine core, a saturated pyrrolidine ring, and two distinct halogen atoms (bromine and chlorine). This combination is not coincidental; it is a deliberate design that imparts a unique profile of reactivity and biological relevance. The pyridine ring is a ubiquitous scaffold in numerous FDA-approved drugs, while the pyrrolidine moiety is prized for its ability to introduce three-dimensional character, enhance aqueous solubility, and improve pharmacokinetic profiles.[1][2][3][4]
The strategic placement of bromine at the 3-position and chlorine at the 5-position creates a platform for sequential, regioselective functionalization. This guide, intended for chemists and drug discovery scientists, provides a comprehensive overview of this molecule's structure, properties, synthesis, and its versatile application as a strategic building block for creating diverse molecular libraries.
Molecular Structure and Physicochemical Properties
The formal name, this compound, precisely describes the arrangement of substituents on the pyridine core. The pyrrolidine ring is attached via its nitrogen atom to the C2 position of the pyridine, creating a 2-aminopyridine derivative—a classic pharmacophore known to interact with a multitude of biological targets.[5][6][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Spectral Characterization of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine
This technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of this molecule. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predictive methodologies and established principles of synthetic chemistry to provide a robust framework for the characterization of this compound.
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound is a halogenated pyridine derivative with significant potential as a building block in medicinal chemistry and organic synthesis. The strategic placement of bromo and chloro substituents on the pyridine ring offers orthogonal reactivity, enabling selective functionalization through various cross-coupling reactions. The presence of the pyrrolidin-1-yl moiety at the 2-position introduces a key structural element often found in pharmacologically active compounds, influencing solubility, metabolic stability, and target engagement. A thorough understanding of its spectral properties is paramount for unambiguous identification, purity assessment, and further synthetic elaboration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This section provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of this compound. The predictions are based on highly validated computational algorithms that consider the intricate electronic effects of the substituents on the pyridine and pyrrolidine rings.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is anticipated to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the pyrrolidine moiety.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |
| H-4 | ~7.95 | Doublet (d) | ~2.5 |
| H-6 | ~7.60 | Doublet (d) | ~2.5 |
| Pyrrolidine (α-CH₂) | ~3.50 | Triplet (t) | ~6.5 |
| Pyrrolidine (β-CH₂) | ~2.00 | Multiplet (m) | - |
Causality Behind Predicted Shifts:
-
Aromatic Protons (H-4 and H-6): The two protons on the pyridine ring are expected to appear as distinct doublets due to meta-coupling (⁴J). The downfield shift of H-4 is attributed to the anisotropic effect of the adjacent bromine atom and the electron-withdrawing nature of the pyridine nitrogen. H-6, being ortho to the electron-donating pyrrolidine group, is expected to be shifted slightly upfield relative to H-4.
-
Pyrrolidine Protons: The α-protons of the pyrrolidine ring, being directly attached to the nitrogen atom, are deshielded and appear as a triplet around 3.50 ppm. The β-protons are more shielded and are expected to resonate as a multiplet around 2.00 ppm.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C-2 | ~155 |
| C-5 | ~145 |
| C-3 | ~110 |
| C-4 | ~140 |
| C-6 | ~125 |
| Pyrrolidine (α-C) | ~48 |
| Pyrrolidine (β-C) | ~25 |
Rationale for Predicted Chemical Shifts:
-
Pyridine Carbons: The chemical shifts of the pyridine carbons are significantly influenced by the substituents. C-2, directly attached to the electron-donating pyrrolidine nitrogen, is the most downfield-shifted carbon in the aromatic region. The carbons bearing the halogen atoms (C-3 and C-5) are also significantly deshielded.
-
Pyrrolidine Carbons: The α-carbon of the pyrrolidine ring is deshielded due to its direct attachment to the nitrogen atom, while the β-carbon is found in the typical aliphatic region.
Structural Visualization
The following diagram illustrates the molecular structure and the numbering scheme used for NMR assignments.
Caption: Molecular structure of this compound.
Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
Expected Molecular Ion Peak
The molecular formula of this compound is C₉H₁₀BrClN₂. The presence of bromine and chlorine, with their characteristic isotopic distributions (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), will result in a distinctive isotopic cluster for the molecular ion peak [M]⁺.
Table 3: Predicted Isotopic Distribution for the Molecular Ion of C₉H₁₀BrClN₂
| m/z | Isotope Composition | Relative Abundance (%) |
| 259.97 | C₉H₁₀⁷⁹Br³⁵ClN₂ | ~75 |
| 261.97 | C₉H₁₀⁸¹Br³⁵ClN₂ / C₉H₁₀⁷⁹Br³⁷ClN₂ | ~100 |
| 263.97 | C₉H₁₀⁸¹Br³⁷ClN₂ | ~25 |
Anticipated Fragmentation Pathways
Electron ionization (EI) mass spectrometry is expected to induce characteristic fragmentation of the molecule. Key fragmentation pathways would likely involve:
-
Loss of Halogens: Cleavage of the C-Br and C-Cl bonds, leading to fragments corresponding to [M-Br]⁺ and [M-Cl]⁺.
-
Pyrrolidine Ring Fragmentation: α-cleavage adjacent to the pyrrolidine nitrogen is a common fragmentation pathway for N-alkylated compounds. This could lead to the loss of an ethyl radical (C₂H₅•) or a propyl radical (C₃H₇•) from the pyrrolidine ring.
-
Pyridine Ring Fission: At higher energies, fragmentation of the pyridine ring itself may occur.
Experimental Protocols: A Practical Approach to Synthesis and Characterization
Proposed Synthesis of this compound
The proposed synthesis involves the reaction of 2,3-dibromo-5-chloropyridine with pyrrolidine under palladium catalysis.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk tube is added 2,3-dibromo-5-chloropyridine (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand like Xantphos (0.04 eq.), and a base such as sodium tert-butoxide (1.4 eq.). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: Anhydrous toluene is added, followed by the addition of pyrrolidine (1.2 eq.) via syringe.
-
Reaction Conditions: The reaction mixture is heated to 100-110 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with the predicted values.
Conclusion
This technical guide provides a detailed and scientifically grounded overview of the spectral characteristics of this compound. By leveraging predictive NMR and mass spectrometry data, coupled with a robust synthetic protocol based on the Buchwald-Hartwig amination, this document serves as a valuable resource for researchers working with this versatile chemical entity. The insights provided herein will facilitate the unambiguous identification and further development of novel compounds derived from this promising scaffold.
References
-
ACD/Labs NMR Predictor. Advanced Chemistry Development, Inc. [Link]
-
ChemAxon NMR Predictor. ChemAxon. [Link]
-
NMRDB.org: Simulate and predict NMR spectra. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
Sources
An In-depth Technical Guide to the Solubility Determination of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for determining the solubility of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine, a substituted pyridine derivative of interest in pharmaceutical and chemical research.[1] Given the absence of extensive public data on this specific molecule, this document emphasizes robust, field-proven methodologies for empirical solubility testing. It covers the theoretical principles of solubility, a detailed, step-by-step experimental protocol based on the equilibrium shake-flask method, and analytical quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2][3] The guide is designed to be a self-validating system, ensuring that researchers can generate reliable, reproducible, and accurate solubility data essential for applications ranging from reaction optimization and purification to formulation development.
Introduction and Theoretical Framework
The Importance of Solubility Data
Solubility is a critical physicochemical property that dictates the viability of a compound in numerous applications.[4] For a molecule like this compound, which serves as a potential intermediate in organic synthesis, understanding its solubility is paramount for:
-
Reaction Solvent Selection: Ensuring reactants are in the same phase to facilitate efficient molecular collision and reaction.
-
Purification Processes: Developing effective crystallization or chromatographic purification methods.
-
Formulation Development: Creating stable and bioavailable drug delivery systems if the compound is a precursor to an active pharmaceutical ingredient (API).
-
Safety and Handling: Informing proper handling, storage, and waste disposal protocols.[5]
Molecular Structure Analysis and Solubility Prediction
The structure of this compound offers clues to its potential solubility behavior.
-
Pyridine Ring: A polar heterocyclic aromatic ring.
-
Halo-substituents (Bromo, Chloro): These groups increase the molecular weight and introduce some polarizability but are generally hydrophobic.
-
Pyrrolidinyl Group: A saturated amine functionality which can act as a hydrogen bond acceptor and introduces a basic character to the molecule.
Based on the principle of "like dissolves like," we can form a hypothesis:
-
High Solubility Expected: In polar aprotic solvents (e.g., DMSO, DMF, Acetone, THF) and some polar protic solvents (e.g., Methanol, Ethanol) that can interact with the polar pyridine and pyrrolidine moieties.
-
Moderate to Low Solubility Expected: In nonpolar aromatic solvents (e.g., Toluene) due to interactions with the aromatic ring.
-
Very Low Solubility Expected: In nonpolar aliphatic solvents (e.g., Hexane, Heptane) where the molecule's polar features will dominate.
The presence of the basic pyrrolidinyl and pyridine nitrogen atoms suggests that the compound's solubility might be significantly enhanced in acidic aqueous solutions, where a soluble salt could be formed.[6][7][8]
Experimental Determination of Equilibrium Solubility
To obtain quantitative data, an empirical approach is necessary. The most widely recognized and robust method for determining the equilibrium solubility of a pure substance is the Saturation Shake-Flask Method .[2][9][10] This protocol is adapted from established OECD guidelines.[2][11]
Materials and Equipment
-
Solute: High-purity (>98%) this compound.
-
Solvents: HPLC-grade or equivalent purity. A recommended panel includes:
-
Methanol (Polar Protic)
-
Ethanol (Polar Protic)
-
Acetone (Polar Aprotic)
-
Acetonitrile (Polar Aprotic)
-
Tetrahydrofuran (THF) (Polar Aprotic)
-
Dimethyl Sulfoxide (DMSO) (Polar Aprotic)
-
Toluene (Nonpolar Aromatic)
-
Hexane (Nonpolar Aliphatic)
-
-
Equipment:
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control (incubator shaker)
-
Centrifuge capable of holding vials
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC system with a UV detector, C18 column, and autosampler
-
Volumetric flasks and pipettes
-
Experimental Workflow Diagram
The following diagram outlines the critical steps in the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Protocol
A. Preparation of Saturated Solutions
-
Tare an appropriate glass vial on an analytical balance. Add an excess amount of this compound (e.g., 20-30 mg). The key is to ensure undissolved solid remains at equilibrium.
-
Accurately pipette a specific volume of the chosen organic solvent (e.g., 2.0 mL) into the vial.
-
Securely cap the vial. Prepare one vial for each solvent to be tested.
B. Equilibration
-
Place the vials in an orbital incubator shaker set to a constant temperature (e.g., 25 °C ± 1 °C).
-
Shake the vials at a moderate speed (e.g., 150 rpm) for 24 to 48 hours.[9] This duration is typically sufficient to reach equilibrium, but a preliminary time-course study can be run to confirm.
C. Phase Separation
-
Remove the vials from the shaker and allow them to stand undisturbed for at least 1 hour to allow for sedimentation of the excess solid.
-
Centrifuge the vials (e.g., at 20,000 rcf for 10 minutes) to ensure a compact pellet of the undissolved solid.[12]
-
Carefully draw the clear supernatant using a pipette and pass it through a 0.22 µm syringe filter directly into a clean HPLC vial. This step is critical to remove any fine particulates that could interfere with the analysis.
D. Analytical Quantification via HPLC-UV
-
Method Development: A reverse-phase HPLC-UV method must be developed and validated.[3][12]
-
Column: C18, e.g., 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile (or Methanol) and water (with 0.1% formic acid or other modifier to ensure good peak shape) is a good starting point.
-
Detection: The UV detector wavelength should be set to the λmax of the compound, determined by running a UV scan.
-
Validation: The method should be validated for linearity, accuracy, and precision according to standard guidelines.[13]
-
-
Standard Curve Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration. Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
The filtered supernatant from the solubility experiment will likely require significant dilution to fall within the linear range of the standard curve. Prepare accurate dilutions (e.g., 10-fold, 100-fold, or 1000-fold) using the mobile phase or a suitable solvent.[12]
-
Inject the diluted samples into the HPLC system.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the standard curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor
-
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table for easy comparison.
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent Class | Solvent | Polarity Index[14] | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Class |
| Polar Protic | Methanol | 5.1 | [Experimental Value] | [Calculated Value] | e.g., Very Soluble |
| Ethanol | 4.3 (est.) | [Experimental Value] | [Calculated Value] | e.g., Freely Soluble | |
| Polar Aprotic | DMSO | 7.2 | [Experimental Value] | [Calculated Value] | e.g., Very Soluble |
| Acetonitrile | 5.8 | [Experimental Value] | [Calculated Value] | e.g., Soluble | |
| Acetone | 5.1 | [Experimental Value] | [Calculated Value] | e.g., Soluble | |
| THF | 4.0 | [Experimental Value] | [Calculated Value] | e.g., Sparingly Soluble | |
| Nonpolar Aromatic | Toluene | 2.4 | [Experimental Value] | [Calculated Value] | e.g., Slightly Soluble |
| Nonpolar Aliphatic | n-Hexane | 0.1 | [Experimental Value] | [Calculated Value] | e.g., Very Slightly Soluble |
Note: Molecular Weight of C9H7BrClN2 (pyrrolidin-1-yl) is ~258.52 g/mol . Qualitative classes are based on USP definitions.
Safety and Handling Considerations
As a halogenated aromatic amine derivative, this compound should be handled with appropriate care.[5][15]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16]
-
Solvent Safety: All organic solvents used are flammable and/or toxic. Handle them exclusively in a fume hood, away from ignition sources.[17][18]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This guide provides a robust and scientifically grounded methodology for determining the solubility of this compound in a range of organic solvents. By combining the established shake-flask method for sample preparation with precise HPLC-UV quantification, researchers can generate the high-quality, reliable data necessary to advance their research and development objectives. The provided framework ensures that the experimental process is logical, reproducible, and self-validating, adhering to the highest standards of scientific integrity.
References
-
OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Organisation for Economic Co-operation and Development. Available at: [Link]
-
Solubility Test for Organic Compounds. An overview of qualitative solubility tests. Available at: [Link]
-
Protocol for Formulation Preparation for Drug Quantitation by HPLC-UV/Vis. Creative Bioarray. Available at: [Link]
-
Properties of Solvents Used in Organic Chemistry. A comprehensive table of solvent properties compiled by Prof. Steve Murov. Available at: [Link]
-
Experiment 1 Determination of Solubility Class. A laboratory procedure for classifying compounds based on solubility. Available at: [Link]
-
Quantitative Estimation of Drugs by HPLC, UV, Colorimetry. RB Science. An overview of analytical techniques. Available at: [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. A supplementary guide for organic qualitative analysis. Available at: [Link]
-
Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Journal of Chemical Health and Safety. Available at: [Link]
-
Solvent Physical Properties. A table of solvent properties including polarity index. Available at: [Link]
Sources
- 1. This compound|CAS 1199773-44-8 [benchchem.com]
- 2. enfo.hu [enfo.hu]
- 3. rbscience.co.in [rbscience.co.in]
- 4. psdi.ac.uk [psdi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. scielo.br [scielo.br]
- 10. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. api.kreatis.eu [api.kreatis.eu]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. pharmahealthsciences.net [pharmahealthsciences.net]
- 14. Solvent Physical Properties [people.chem.umass.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. vitol.com [vitol.com]
3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine mechanism of action
An In-Depth Technical Guide to the Putative Mechanism of Action of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine
Authored by a Senior Application Scientist
Foreword: Navigating the Known and the Unknown
In the landscape of drug discovery and chemical biology, we often encounter compounds with intriguing structures but uncharted biological activities. This compound is one such molecule. While direct, in-depth studies on its mechanism of action are not yet prevalent in published literature, its chemical architecture, centered on the versatile 2-aminopyridine scaffold, provides a strong foundation for inferring its potential biological roles and for designing a clear path toward their elucidation.
Chemical and Physical Identity
This compound is a halogenated pyridine derivative. The core structure is a pyridine ring substituted with a bromine atom at the 3-position, a chlorine atom at the 5-position, and a pyrrolidine ring attached via a nitrogen atom at the 2-position.
| Property | Value |
| Molecular Formula | C₉H₁₀BrClN₂ |
| Molecular Weight | 261.55 g/mol |
| CAS Number | 1199773-44-8 |
| Appearance | Typically an off-white to yellow solid |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |
The presence of two different halogen atoms (bromine and chlorine) and a cyclic amine (pyrrolidine) on the pyridine ring suggests a molecule with potential for diverse chemical interactions and biological activities. The pyrrolidine ring, in particular, can influence the compound's solubility, lipophilicity, and binding affinity to biological targets.[1][2]
The 2-Aminopyridine Pharmacophore: A Gateway to Diverse Biological Functions
The 2-aminopyridine moiety is a well-established and highly valued pharmacophore in medicinal chemistry. Its simple, low molecular weight structure serves as an excellent starting point for the synthesis of a wide array of biologically active molecules.[3] This scaffold is present in numerous FDA-approved drugs and clinical candidates, demonstrating its versatility and therapeutic relevance.
Derivatives of 2-aminopyridine have been shown to exhibit a broad spectrum of pharmacological effects, including:
-
Antibacterial and Antiviral Activity: The 2-aminopyridine core is found in compounds with activity against various pathogens.[4][5][6]
-
Anti-inflammatory Properties: Several anti-inflammatory drugs, such as piroxicam and tenoxicam, contain the 2-aminopyridine structure.[4]
-
Anticancer Activity: This scaffold is a key component of inhibitors targeting critical cancer-related enzymes like cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).[7]
-
Neurological and Psychiatric Applications: The ability of 2-aminopyridine derivatives to modulate ion channels and receptors has led to their investigation for conditions like Alzheimer's disease and for their use as anticonvulsants.[4]
The diverse biological activities of 2-aminopyridine derivatives stem from their ability to interact with a wide range of enzymes and receptors.[5] This established precedent strongly suggests that this compound is likely to possess significant biological activity.
Hypothesized Mechanisms of Action for this compound
Based on the known pharmacology of the 2-aminopyridine scaffold, we can propose several plausible mechanisms of action for this compound. These hypotheses provide a rational starting point for experimental investigation.
Hypothesis 1: Inhibition of Protein Kinases
Many 2-aminopyridine derivatives are potent inhibitors of protein kinases, which are crucial regulators of cellular processes. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP in the kinase active site.
Caption: Hypothesized kinase inhibition pathway.
Hypothesis 2: Modulation of Ion Channels
Aminopyridines are known to function as potassium channel blockers.[5] By blocking these channels, they can alter cellular excitability, a mechanism relevant in neuronal and cardiac function. The substituents on the pyridine ring of this compound could influence its potency and selectivity for different ion channel subtypes.
Hypothesis 3: Inhibition of Histone Deacetylases (HDACs)
Some 2-aminopyridine derivatives have been identified as HDAC inhibitors.[7] HDACs are enzymes that play a critical role in gene expression regulation, and their inhibition is a validated strategy in cancer therapy. The structural features of the title compound could allow it to chelate the zinc ion in the HDAC active site.
Hypothesis 4: Antibacterial Activity via Inhibition of Essential Bacterial Enzymes
The 2-aminopyridine scaffold is present in compounds with antibacterial properties.[6] A potential mechanism could be the inhibition of essential bacterial enzymes that are not present in humans, such as inorganic pyrophosphatase.[8]
Proposed Experimental Workflows for Mechanism of Action Elucidation
To systematically investigate the mechanism of action of this compound, a tiered experimental approach is recommended. This workflow is designed to first broadly screen for activity and then to validate and characterize the specific molecular interactions.
Caption: Tiered experimental workflow for MoA elucidation.
Tier 1: Broad Phenotypic and Target-Based Screening
Objective: To identify the general biological activity profile of the compound.
Protocols:
-
Antiproliferative Screening:
-
Cell Lines: A panel of cancer cell lines representing different tumor types (e.g., NCI-60 panel).
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or resazurin).
-
Calculate GI₅₀ (concentration for 50% growth inhibition) values.
-
-
-
Antibacterial Screening:
-
Strains: A panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species.
-
Methodology:
-
Use broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Inoculate bacterial cultures in 96-well plates containing serial dilutions of the compound.
-
Incubate for 18-24 hours.
-
The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
-
-
-
Broad Target Panel Screening:
-
Service: Utilize a commercial service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) to screen the compound at a fixed concentration (e.g., 10 µM) against a large panel of kinases, G-protein coupled receptors (GPCRs), and ion channels.
-
Output: A report detailing the percent inhibition for each target, highlighting potential "hits" for further investigation.
-
Tier 2: In Vitro Target Validation
Objective: To confirm and quantify the interaction of the compound with the "hits" identified in Tier 1.
Protocol (Example for a Kinase Hit):
-
IC₅₀ Determination:
-
Assay: Use a biochemical kinase assay, which can be based on various detection methods (e.g., ADP-Glo™, LanthaScreen™).
-
Methodology:
-
Perform the assay with a range of concentrations of this compound.
-
Include appropriate controls (no inhibitor, positive control inhibitor).
-
Measure the kinase activity at each concentration.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
-
Biophysical Binding Assays:
-
Methods: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Purpose: To confirm direct binding of the compound to the target protein and to determine the binding affinity (Kᴅ) and kinetics.
-
Tier 3: Cell-Based Pathway Analysis
Objective: To determine if the compound engages its target in a cellular context and modulates downstream signaling pathways.
Protocol (Example for a Kinase Inhibitor):
-
Target Engagement Assay:
-
Method: Cellular Thermal Shift Assay (CETSA) or a phospho-specific antibody-based assay.
-
Purpose: To verify that the compound binds to its target inside the cell.
-
-
Downstream Signaling Analysis:
-
Method: Western blotting.
-
Methodology:
-
Treat cells with the compound for various times and at different concentrations.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Use antibodies to probe for the phosphorylated form of the kinase's known substrate.
-
A decrease in the phosphorylation of the substrate would indicate target engagement and inhibition.
-
-
-
Functional Cellular Assays:
-
Methods: Cell cycle analysis (by flow cytometry), apoptosis assays (e.g., Annexin V staining), or cell migration assays.
-
Purpose: To link the observed target inhibition to a specific cellular phenotype.
-
Synthesis and Chemical Reactivity
The synthesis of this compound would likely involve a nucleophilic aromatic substitution reaction. A potential starting material could be 2,3-dibromo-5-chloropyridine, where the bromine at the 2-position is more susceptible to nucleophilic attack.
The presence of bromine and chlorine atoms also opens up the possibility for further chemical modifications through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the creation of a library of analogs for structure-activity relationship (SAR) studies.[1]
Conclusion and Future Directions
While the specific mechanism of action of this compound is not yet defined in the scientific literature, its structural relationship to the well-established 2-aminopyridine pharmacophore provides a strong basis for hypothesizing its biological activities. The proposed tiered experimental workflow offers a robust and systematic approach to unraveling its molecular mechanism, from broad screening to specific target validation and cellular pathway analysis.
The insights gained from such studies will not only elucidate the function of this particular molecule but also contribute to the broader understanding of the structure-activity relationships of substituted pyridines. This knowledge can guide the future design of novel therapeutic agents with improved potency, selectivity, and pharmacological properties. The journey from a compound of unknown function to a well-characterized molecular probe or a potential drug lead is a challenging but rewarding endeavor in the field of drug discovery.
References
- 2-aminopyridine – a classic and trendy pharmacophore | Request PDF - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG8QnDn40qDenspHjJo5O-YsVecP6g6vCmNu0qpaOt5L8FujCPUMFyBMOnwViPWKqI4pCR5-C2bVwWezxJn_Iqc-QZ3_Z4iO-a8sOJwPFPrgVhQZl64wowjfx69YaeXFMpniALVeWH0T2oLv3kzZjCx9aA76Ea8MMH5cw5M4LmxY5MH9LsLTJSbpBPqwGpAlBKb6QKT9Q7-gVfZ-SY-eKMOw==]
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpPFl_GvsAvQfNkkd2o11izc0QFrGgGVDvWl2B9t7bef_T-o66Cp8RHB2b4XtUGxWD4g2EHTLYanT32o2Ef0kgCGYmNc52iWgOkD5ZySAI-YCYxkcedWVFD3CXDY4nI-a7wmIxCc3gwf909u06kwjFj74PlJaroGk=]
- 2-Aminopyridine – an unsung hero in drug discovery - RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-a4Z6liDKBhWUAC7WQmHQnmh5Eg4iR4Yq0BNrYL78cJ2m9OGNDhYQrtolixuPWB0vlvQLM4ntuwjDBPpc41mUd1R85pfavWZeAxxcAGGftQQBP6S2Zv7mBhYdLUjFG9gKA3X-RFKMo7sS9qBMzLmxr8G3eN7RFSu71Tk=]
- This compound - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAFmFsRjQyDA-kAreV1zBB2KtxxBTMRhfN4jyPvlpuQWvOYeDFna0a9p-GF3BKxt3QuyPsyWjmJmB6LAqJHbIBY7Zf7p2iWdCtIqgA9LkbkBAYOWWE2wVKb8G8dnhkxSg8LfmNp04=]
- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcjOmfqR48QFZlk7iwJftrRvlcvICeEUwEuNmU-5jx0J34ohrq3-gf9JJ7c3hIfl4nNwFU2xCd1qrSSZMcRxAvQhQW64pyEN9v3wUfadNmW-H1Y-IZnfDocGIGN2KD-kvmCg==]
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnuryTPXL_ZS-OFXSXEPXO3hVsl5MtsJFV5eP6P5NKbpvFSKgNC0ngm2b1ObMinsUQlr02M-RxwQlLMqsO_FUQSiM3x3zb0TZNrXs-jW67tkiNRVlZTDHZUFOIMl4x74K4j-zhAiCgYDqfcA==]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKFAEl9Ucwoik0TK0dp8pE-30Y9wkZD-EE6t0ZbzWljVI4xDfYzIz-C62oDVZqI4b1NO1VlrQJtqN4mgJNe9K5kUg4N2CB-i6MoctsLhL0h0JIfdGELTBP62ffHE01QDzdt9eVw4oP8Gv1y5c=]
- Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtIiylvyplpZ7L8yj7pkRfA_qmAAyGJ9B38JC8CmuWAuE2XyoZauCt_jA-OCZQK8be3vumeUUIZYYpEI1wL9NAlvcKkKmzaVIz5pPoNVW699OEoDFHy-XURxK5wiOAd32RKUPnLpk7Yc6XwA==]
Sources
- 1. This compound|CAS 1199773-44-8 [benchchem.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Landscape of Substituted Pyridines: A Technical Guide for Drug Discovery Professionals
Abstract: The pyridine scaffold, a nitrogen-containing six-membered heterocycle, holds a privileged position in medicinal chemistry, featuring prominently in a substantial number of FDA-approved drugs.[1][2] Its unique electronic properties, synthetic tractability, and ability to engage in various biological interactions make it a cornerstone for the development of novel therapeutic agents.[1][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the vast biological activities associated with substituted pyridines. We will explore the chemical underpinnings of this versatile scaffold, delve into its significant roles in oncology, infectious diseases, and neurology, and provide practical, field-proven experimental protocols for its synthesis and biological evaluation. Furthermore, this guide will illuminate key structure-activity relationships and modern drug design principles to empower the rational design of next-generation pyridine-based therapeutics.
Introduction: The Privileged Pyridine Scaffold
The pyridine ring is a fundamental structural motif found in a wide array of natural products, including alkaloids, vitamins like niacin and pyridoxine, and essential coenzymes.[4] Its incorporation into synthetic molecules has led to the discovery of numerous therapeutic agents with diverse pharmacological profiles.[3][4] The presence of the nitrogen atom in the aromatic ring imparts distinct chemical properties that are crucial for its biological function.
Chemical Properties and Reactivity of the Pyridine Ring
Structurally analogous to benzene with one methine group replaced by a nitrogen atom, pyridine exhibits a unique electronic distribution.[3] The electronegative nitrogen atom creates a dipole moment, rendering the ring electron-deficient. This influences its reactivity, making it less susceptible to electrophilic substitution compared to benzene, with such reactions typically occurring at the 3-position.[3] Conversely, the pyridine ring is more prone to nucleophilic substitution, particularly at the 2- and 4-positions.[3] The lone pair of electrons on the nitrogen atom confers basicity and allows for hydrogen bonding, which is pivotal for molecular recognition at biological targets.[3]
The Pyridine Moiety in FDA-Approved Drugs
The significance of the pyridine scaffold is underscored by its presence in a multitude of commercially available drugs.[1] As of recent analyses, a significant number of pharmaceuticals approved by the US-FDA contain a pyridine ring.[1] These drugs span a wide range of therapeutic areas, demonstrating the scaffold's versatility. The inclusion of the pyridine moiety can enhance a molecule's biochemical potency, metabolic stability, and cellular permeability.[1]
Key Biological Activities of Substituted Pyridines
The biological activities of substituted pyridines are remarkably diverse, a testament to the scaffold's ability to be tailored for specific biological targets.[3][5][6] This section will explore some of the most significant therapeutic applications of this versatile heterocycle.
Anticancer Activity
Pyridine derivatives have emerged as a significant class of compounds in the development of anticancer agents.[7][8][9] Their mechanisms of action are varied and often involve the inhibition of key molecular pathways implicated in cancer progression.[8][10]
2.1.1 Targeting Kinases: A prominent strategy in modern cancer therapy is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways. Several pyridine-based drugs function as kinase inhibitors. For instance, they can target receptors like VEGFR and EGFR, which are involved in angiogenesis and tumor growth.[8][10] The pyridine scaffold can act as a hinge-binding motif, crucial for the potent and selective inhibition of these enzymes.
2.1.2 Other Anticancer Mechanisms: Beyond kinase inhibition, substituted pyridines have been shown to exert their anticancer effects through various other mechanisms, including:
-
Tubulin Polymerization Inhibition: Disrupting the dynamics of microtubules, essential for cell division.[8][9]
-
Topoisomerase Inhibition: Interfering with enzymes that manage DNA topology, leading to DNA damage and apoptosis.[8][9]
-
Carbonic Anhydrase Inhibition: Targeting tumor-associated enzymes like human carbonic anhydrase IX and XII.[8][10]
A notable example of an FDA-approved pyridine-containing anticancer drug is Abiraterone , used in the treatment of prostate cancer.[1][3]
Antimicrobial Activity
The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents.[4] Substituted pyridines have shown considerable promise in this area, with a broad spectrum of activity against bacteria, fungi, and viruses.[5][11][12]
2.2.1 Antibacterial Agents: Pyridine derivatives have been synthesized and evaluated for their efficacy against both Gram-positive and Gram-negative bacteria.[11] Some compounds have demonstrated potent activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[4] The structure-activity relationship studies indicate that polysubstituted and ring-fused pyridines often exhibit enhanced antibacterial properties.[4] The presence of electron-withdrawing groups on substituted pyridines can also augment their antibacterial potential.[4]
2.2.2 Antifungal and Antiviral Agents: In addition to their antibacterial properties, certain pyridine derivatives have shown significant antifungal and antiviral activities.[5][12] For instance, some have been found to be effective against Candida albicans, a common cause of fungal infections.[11] In the realm of virology, drugs like Delavirdine have been used in the treatment of HIV/AIDS.[1]
Neurological and CNS Activity
The pyridine scaffold is also a key component in drugs that act on the central nervous system (CNS).[13][14] These compounds can modulate the activity of various receptors and enzymes in the brain.
2.3.1 Targeting Receptors: Substituted pyridines can be designed to interact with specific neurotransmitter receptors. For example, they can act as agonists or antagonists at nicotinic acetylcholine receptors (nAChRs), which are involved in cognitive function and addiction.[13][15] Varenicline , a partial agonist at α4β2-nAChRs, is a well-known medication for smoking cessation.[13]
2.3.2 Enzyme Inhibition in the CNS: Pyridine-containing compounds can also inhibit enzymes within the CNS. An example is Tacrine , which was used for the treatment of Alzheimer's disease.[1][3]
Experimental Protocols for Synthesis and Evaluation
A critical aspect of drug discovery is the ability to synthesize and evaluate novel compounds efficiently. This section provides representative protocols for the synthesis of a biologically active substituted pyridine and its subsequent in vitro evaluation.
Synthesis of a Biologically Active Substituted Pyridine: Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic and versatile method for the preparation of substituted pyridines.[16] It involves a multi-component reaction between an aldehyde, a β-ketoester, and a nitrogen source, typically ammonia.[16]
3.1.1 Reaction Scheme:
Caption: Hantzsch Pyridine Synthesis Workflow.
3.1.2 Detailed Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1 equivalent), β-ketoester (2 equivalents), and a source of ammonia (e.g., ammonium acetate, excess) in a suitable solvent (e.g., ethanol or acetic acid).
-
Reaction: Heat the mixture to reflux for a specified period (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Formation of Dihydropyridine: The initial condensation reaction yields a dihydropyridine intermediate.
-
Oxidation: Upon completion of the condensation, an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate, or simply exposure to air) is added to the reaction mixture to aromatize the dihydropyridine to the final substituted pyridine product.
-
Work-up and Purification: After cooling, the reaction mixture is worked up by pouring it into ice water and neutralizing with a base. The precipitated product is collected by filtration, washed, and purified by recrystallization or column chromatography.
3.1.3 Characterization Techniques: The structure and purity of the synthesized pyridine derivative are confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
Elemental Analysis
In Vitro Biological Evaluation: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
Caption: MTT Assay Workflow for Cytotoxicity Screening.
3.2.1 Example Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyridine compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.
Structure-Activity Relationship (SAR) and Drug Design Principles
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design.[17] For substituted pyridines, SAR studies have provided valuable insights into how modifications to the pyridine ring and its substituents can influence potency, selectivity, and pharmacokinetic properties.[11][17]
Key SAR Insights for the Pyridine Scaffold
-
Position of Substituents: The biological activity of a pyridine derivative can be highly dependent on the position of the substituents on the ring. For example, in some series of compounds, substitution at the 2- and 6-positions has been shown to be critical for antimicrobial activity.[18]
-
Nature of Substituents: The electronic and steric properties of the substituents play a crucial role. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the molecule's interaction with its target.[4] In some anticancer pyridine derivatives, the presence of -OMe, -OH, -C=O, and -NH2 groups has been found to enhance antiproliferative activity, while bulky groups or halogens may decrease it.[2]
-
Fused Ring Systems: Fusing the pyridine ring with other heterocyclic systems, such as thiophene or indole, can lead to compounds with enhanced biological activities.[11][19]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemijournal.com [chemijournal.com]
- 9. researchgate.net [researchgate.net]
- 10. ijsat.org [ijsat.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sarchemlabs.com [sarchemlabs.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Utility and Latent Hazards of Brominated Pyridines
An In-depth Technical Guide to the Safe Handling of Brominated Pyridine Compounds
This guide provides comprehensive safety protocols and handling procedures for brominated pyridine compounds, designed for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety data sheets, regulatory guidelines, and field-proven laboratory practices to ensure scientific integrity and promote a culture of safety.
Brominated pyridines are a class of heterocyclic compounds integral to modern chemical synthesis. Their unique electronic properties and reactivity make them versatile building blocks in the development of pharmaceuticals, agrochemicals, and functional materials.[1] Specifically, compounds like 2-bromopyridine and 3-bromopyridine serve as key intermediates in powerful cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig, enabling the construction of complex molecular architectures.[1][2]
However, the same reactivity that makes these compounds valuable also contributes to their potential hazards. The pyridine ring, an electron-deficient system, combined with the halogen substituent, presents a toxicological profile that demands rigorous adherence to safety protocols.[1] Many brominated pyridines are classified as flammable, toxic upon ingestion or skin contact, and severe irritants.[3][4] This guide is structured to provide a causal understanding of these hazards and to outline a self-validating system of protocols for their safe management in a laboratory setting.
Hazard Identification and GHS Classification
A thorough understanding of the specific hazards is the foundation of safe handling. While toxicological data for every derivative is not always available, the hazards can often be inferred from structurally similar compounds and the parent pyridine molecule.[5][6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
For instance, 2-Bromopyridine is classified with the following hazard statements:
-
H226: Flammable liquid and vapor.[3]
-
H301: Toxic if swallowed.[3]
-
H310: Fatal in contact with skin.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
These classifications underscore the multi-faceted risk profile: flammability, acute toxicity through multiple exposure routes, and severe irritant properties. Researchers should treat all brominated pyridine derivatives with a high degree of caution, assuming a similar or greater hazard profile in the absence of specific data.[6]
Table 1: Hazard Summary of Representative Brominated Pyridines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | GHS Hazard Pictograms | Key Hazard Statements |
| 2-Bromopyridine | C₅H₄BrN | 158.00 | GHS02, GHS06 | H226, H301, H310, H315, H319, H335[3] |
| 3-Bromopyridine | C₅H₄BrN | 158.00 | GHS02, GHS07 | H226, H302, H315, H319, H335[4] |
| 4-Bromo-2,6-bis(bromomethyl)pyridine | C₇H₆Br₃N | 343.84 | GHS05 | H314: Causes severe skin burns and eye damage.[7] |
Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to risk mitigation is essential, starting with engineering controls and supplemented by robust personal protective equipment.
Engineering Controls: The Primary Barrier
The single most critical engineering control is the mandatory use of a properly functioning and certified laboratory chemical fume hood.[8][9] This provides essential ventilation to prevent the inhalation of harmful vapors and contain any potential spills.[9] For flammable liquid derivatives, all electrical equipment used in the vicinity should be explosion-proof.[10]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is not a substitute for robust engineering controls but is crucial for protecting against direct contact.[9]
-
Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[5] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[5][11]
-
Hand Protection: Chemically resistant gloves are required. Nitrile gloves may offer some protection for incidental contact but should be changed frequently.[8][9] For prolonged handling or immersion, gloves made of butyl rubber or neoprene are recommended.[5][12] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating the skin.[11]
-
Body Protection: A flame-retardant lab coat, fully buttoned, is the minimum requirement.[5] For operations involving larger quantities or increased risk of splashing, a chemically resistant apron or full suit may be necessary.[13]
-
Respiratory Protection: All routine handling must be performed within a fume hood. In non-routine situations where exposure limits may be exceeded (e.g., a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11] Personnel must be properly trained and fit-tested to wear respirators.[12]
Standard Operating Procedure: Safe Handling and Storage Workflow
Adherence to a standardized workflow minimizes the risk of exposure and accidents.
General Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment or chemicals.
-
PPE Donning: Put on all required PPE as described in Section 3.2.
-
Chemical Transport: Transport brominated pyridine containers in a secondary, chemically resistant container.
-
Dispensing: For liquid compounds, use grounding and bonding for the container and receiving equipment to prevent static discharge, which can ignite flammable vapors.[10] Use only non-sparking tools.[10] For solids, avoid generating dust.[11]
-
Reaction Setup: All reactions should be conducted within the fume hood. Reactions should be assembled in a way that minimizes the risk of spills and allows for quick control in case of an unexpected event.
-
Post-Handling: Tightly close all containers immediately after use.[8] Decontaminate the work area.
-
PPE Doffing: Remove PPE carefully to avoid cross-contamination, washing hands thoroughly with soap and water afterward.[11]
Storage Requirements
Proper storage is critical to maintaining chemical stability and preventing accidents.
-
Store in a cool, dry, and well-ventilated area designated for hazardous materials.[8][12]
-
Keep containers tightly closed to prevent the release of vapors and absorption of atmospheric moisture.[8][14]
-
Store away from heat, sparks, open flames, and direct sunlight.[10][12]
-
Segregate from incompatible materials, particularly strong oxidizing agents, strong acids, and bases.[12][15]
Caption: A typical safe handling workflow for brominated pyridine compounds.
Emergency Procedures: A Validating System of Response
Immediate and correct action during an emergency is critical to mitigating harm.
-
Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected area with copious amounts of soap and water for at least 15 minutes.[12][14] Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air immediately.[16] If breathing is difficult or has stopped, provide artificial respiration.[16] Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting.[5][16] If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention.[5]
-
Spills:
-
Minor Spill (within a fume hood): Wearing appropriate PPE, contain the spill with an inert absorbent material like sand or vermiculite.[9] Carefully collect the material into a sealed, labeled container for hazardous waste disposal.[9]
-
Major Spill: Evacuate the laboratory immediately and secure the area.[12] Alert your institution's emergency response team.[12]
-
Caption: A logical flowchart for emergency response procedures.
Waste Disposal
All waste containing brominated pyridine compounds, including contaminated consumables and absorbent materials, is considered hazardous waste.[17]
-
Collect all waste in a designated, compatible, and properly sealed container.[12]
-
The container must be clearly labeled as hazardous waste, listing the chemical constituents.[12]
-
Never dispose of brominated pyridine waste down the drain or in regular trash.[5][9]
-
Arrange for disposal through a licensed and certified hazardous waste disposal contractor, following all local, state, and federal regulations.[5][17]
Conclusion
Brominated pyridines are powerful reagents that are indispensable in many areas of chemical research and development. Their inherent hazards, while significant, can be effectively managed through a combination of robust engineering controls, diligent use of personal protective equipment, and strict adherence to established safety protocols. By fostering a deep understanding of the causality behind these safety measures and maintaining a proactive safety culture, researchers can continue to innovate while ensuring the well-being of themselves and their colleagues.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from Post Apple Scientific. [Link]
-
Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from Chempanda. [Link]
-
Wikipedia. 2-Bromopyridine. Retrieved from Wikipedia. [Link]
-
U.S. Environmental Protection Agency. (2011, March 25). Provisional Peer-Reviewed Toxicity Values for 2-Bromopyridine (CASRN 109-04-6). Retrieved from U.S. EPA. [Link]
-
Washington State University. Pyridine Standard Operating Procedure. Retrieved from WSU. [Link]
-
National Center for Biotechnology Information. 3-Bromopyridine. PubChem Compound Summary for CID 12286. Retrieved from PubChem. [Link]
-
Loba Chemie. PYRIDINE FOR HPLC / UV SPECTROSCOPY Safety Data Sheet. Retrieved from Loba Chemie. [Link]
-
LookChem. Cas 109-04-6, 2-Bromopyridine. Retrieved from LookChem. [Link]
-
MDPI. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 25(23), 5735. [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from Post Apple Scientific. [Link]
-
International Programme on Chemical Safety & the Commission of the European Communities. International Chemical Safety Cards: PYRIDINE. Retrieved from IPCS. [Link]
-
University of Georgia. Bromine Safety Data Sheet. Retrieved from UGA Research. [Link]
-
National Center for Biotechnology Information. 2-Bromopyridine-D4. PubChem Compound Summary for CID 45788954. Retrieved from PubChem. [Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). Retrieved from CHEMM. [Link]
-
Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from Oregon OSHA. [Link]
-
Westlake Chemical Corporation. (2017, March 15). HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment. Retrieved from Westlake. [Link]
-
Occupational Safety and Health Administration. Guidance For Hazard Determination. Retrieved from OSHA. [Link]
-
KISHIDA CHEMICAL CO., LTD. (2023, February 1). Pyridine Safety Data Sheet. Retrieved from Kishida. [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from Carl ROTH. [Link]
-
GESTIS Substance Database. Pyridine. Retrieved from GESTIS. [Link]
-
Occupational Safety and Health Administration. (1962, November 30). INDUSTRIAL HYGIENE AND TOXICOLOGY. ALIPHATIC HALOGENATED HYDROCARBONS. VOL 2. 2ND REVISED ED. PP 1309-1313. Retrieved from Regulations.gov. [Link]
-
New Jersey Department of Health. Hazard Summary: Pyridine. Retrieved from NJ.gov. [Link]
-
Agency for Toxic Substances and Disease Registry. (1989). PRODUCTION, IMPORT, USE, AND DISPOSAL. Retrieved from ATSDR. [Link]
-
Wolters Kluwer. Complying With OSHA's Hazardous Material Requirements. Retrieved from Wolters Kluwer. [Link]
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from OSHA. [Link]
-
Occupational Safety and Health Administration. 1910.1028 - Benzene. Retrieved from OSHA. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempanda.com [chempanda.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. lobachemie.com [lobachemie.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. osha.oregon.gov [osha.oregon.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nj.gov [nj.gov]
- 16. PYRIDINE [training.itcilo.org]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
A Technical Guide to 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine: A Versatile Intermediate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, particularly substituted pyridines, are foundational scaffolds in numerous therapeutic agents and functional materials.[1][2] This guide focuses on 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine, a highly functionalized pyridine derivative that has emerged as a critical intermediate. Its unique substitution pattern, featuring a pyrrolidinyl group and two distinct halogen atoms, offers orthogonal reactivity that enables selective, stepwise functionalization.[3] We will explore its synthesis, chemical reactivity, and applications, providing a comprehensive resource for scientists leveraging this versatile compound in their research and development endeavors.
Core Chemical Properties and Significance
This compound is a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry.[3] The molecule's architecture is distinguished by three key features: a pyridine core, a nucleophilic pyrrolidin-1-yl group at the 2-position, and two different halogens—bromo at the 3-position and chloro at the 5-position. This arrangement is not accidental; it is designed for strategic, multi-step synthetic transformations.
The presence of both bromo and chloro substituents provides "orthogonal reactive sites," allowing chemists to perform sequential and selective reactions.[3] Typically, the bromine atom is more susceptible to metal-catalyzed cross-coupling reactions, while the chlorine atom can be targeted by nucleophilic aromatic substitution, often under different reaction conditions. This differential reactivity is the cornerstone of its utility, enabling the construction of diverse and complex molecular libraries from a single, readily accessible intermediate.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1199773-44-8 | [3][4] |
| Molecular Formula | C₉H₁₀BrClN₂ | [3] |
| Molecular Weight | 261.55 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | Typically a solid (white to yellow) | |
| Purity | Commercially available with ≥95-98% purity | [5] |
| Storage | Sealed in a dry, cool, and well-ventilated place | [6] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material is a di-halogenated pyridine, such as 2,3-dibromo-5-chloropyridine or 2,5-dichloro-3-bromopyridine. The C2 position on the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the adjacent halogens.
The pyrrolidine acts as the nucleophile, displacing the halogen at the C2 position. The choice of which di-halogenated pyridine to start with can influence reaction conditions, but the principle remains the same. The higher reactivity of a halogen at the C2 position compared to C3 or C5 drives the regioselectivity of the substitution.
Illustrative Synthetic Workflow
Caption: General workflow for the synthesis of the title compound.
Exemplary Laboratory Protocol
This protocol is illustrative. Researchers should consult specific literature and perform their own optimizations.
-
Reagent Preparation: To a solution of 2,3-dibromo-5-chloropyridine (1.0 eq) in a suitable solvent such as acetonitrile or N,N-Dimethylformamide (DMF) in a sealed reaction vessel, add pyrrolidine (1.2-1.5 eq).
-
Reaction Execution: Add a non-nucleophilic base, such as potassium carbonate or triethylamine (2.0 eq), to scavenge the HBr generated during the reaction.
-
Heating and Monitoring: Heat the mixture to 80-100 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as a pure solid.
Strategic Reactivity and Key Transformations
The synthetic power of this compound lies in the differential reactivity of its two halogen atoms. This allows for a programmed, stepwise introduction of new functionalities.
-
Position 3 (Bromo): The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) than the C-Cl bond. This allows for the selective introduction of aryl, heteroaryl, alkyl, or amino groups at this position while leaving the chloro group intact for subsequent modification.
-
Position 5 (Chloro): The C-Cl bond is less reactive in cross-coupling but can be targeted for nucleophilic aromatic substitution (SNAr), especially with potent nucleophiles or under more forcing conditions. This reaction is often performed after the C-Br bond has been functionalized.
This orthogonal reactivity is a key tool for building molecular diversity.[3]
Caption: Orthogonal functionalization pathways of the title compound.
Application in the Synthesis of Azatetralones
A notable application of this intermediate is in the synthesis of azatetralones, which are important scaffolds in medicinal chemistry.[7] A patent describes using 3-bromo-5-chloro-pyridines as key intermediates for these structures.[7] The synthesis would involve a cross-coupling reaction at the bromo position followed by an intramolecular cyclization or other transformations involving the chloro position.
Role in Drug Discovery
The structural motifs accessible from this compound are prevalent in many biologically active compounds. The pyridine core is a common feature in pharmaceuticals, and the ability to decorate it with diverse substituents at the 3 and 5 positions makes this intermediate invaluable for generating libraries of compounds for high-throughput screening.[2]
-
Scaffold Hopping and SAR: By systematically varying the groups introduced at the C3 and C5 positions, medicinal chemists can perform Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties (ADME).
-
Access to Novel Chemical Space: The pyrrolidinyl group itself can be critical for binding to biological targets, and the diverse functionalities that can be added via the halogen handles allow for exploration of previously uncharted chemical space.[3]
While specific drugs derived directly from this exact intermediate are not publicly detailed, its structural class is central to the development of anti-inflammatory, anti-cancer, and central nervous system modulators.[1][2]
Analytical Characterization
Confirming the identity and purity of this compound is crucial. Standard analytical techniques are employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the two aromatic protons on the pyridine ring, which will appear as doublets due to coupling with each other.[7] There will also be distinct signals for the methylene protons of the pyrrolidine ring.
-
¹³C NMR will show nine distinct carbon signals corresponding to the molecular structure.[7]
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectra will display characteristic absorption bands for C-H, C=C, and C-N bonds within the molecule.[7]
Documentation such as a Certificate of Analysis (COA) from commercial suppliers will provide data from these techniques to verify the product's quality.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling this compound. Users must consult the Safety Data Sheet (SDS) provided by the supplier before use.[6][8]
Table 2: GHS Hazard Information
| Hazard | Pictogram | Statement | Precautionary Measures |
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin, eyes, and clothing.[6] Use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from strong oxidizing agents and strong acids.[8]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
This compound is more than just a chemical; it is a strategic tool for molecular architects. Its pre-installed, orthogonally reactive halogen handles provide a reliable and versatile platform for the efficient synthesis of complex molecules. For researchers in drug discovery and materials science, this intermediate offers a streamlined path to generating novel compounds with diverse functionalities, accelerating the pace of innovation. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in the laboratory.
References
- ChemicalBook. (n.d.).3-BROMO-5-CHLORO-2-(1H-PYRROL-1-YL)PYRIDINE Product Description.
- Google Patents. (1995).US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- ChemicalBook. (n.d.).3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis.
- Thermo Fisher Scientific. (2025).Safety Data Sheet - 3-Bromopyridine.
- Sangon Biotech. (2018).SAFETY DATA SHEET - 3-Bromo-5-chloro-2-hydroxypyridine.
- Echemi. (n.d.).3-Bromo-5-chloro-α-methyl-2-pyridinemethanol Safety Data Sheets.
- A2B Chem. (n.d.).this compound.
-
Lead Sciences. (n.d.). 3-Bromo-5-(pyrrolidin-1-yl)pyridine. Retrieved from [Link]
- Dakenchem. (2026).The Role of Phenylpyridine Intermediates in Drug Discovery and Development.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound|CAS 1199773-44-8 [benchchem.com]
- 4. This compound | 1199773-44-8 [chemicalbook.com]
- 5. This compound [chemdict.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
Methodological & Application
Application Note & Protocol: A Multi-Step Synthesis of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine from 3,5-Dibromopyridine
Abstract
This document provides a comprehensive guide for the synthesis of the valuable heterocyclic building block, 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine, commencing from commercially available 3,5-dibromopyridine. This protocol is designed for researchers in synthetic and medicinal chemistry, offering a strategic, multi-step approach that navigates the challenges of regioselective functionalization of the pyridine core. The synthesis is presented in three main parts: 1) Activation of the pyridine ring via N-oxidation and subsequent deoxygenative chlorination to install a reactive handle at the C2 position; 2) Regioselective nucleophilic aromatic substitution (SNAr) with pyrrolidine; and 3) A proposed selective halogen exchange to achieve the final product. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and justifications for the chosen synthetic route.
Introduction and Strategic Overview
Substituted pyridines are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. The target molecule, this compound, represents a trifunctionalized pyridine with a distinct substitution pattern that makes it a desirable intermediate for further chemical elaboration, for instance in cross-coupling reactions.[1] The synthesis from 3,5-dibromopyridine is non-trivial due to the inherent electronic properties of the pyridine ring, which deactivates the C3 and C5 positions towards direct nucleophilic substitution.
Our synthetic strategy circumvents this challenge by first activating the pyridine ring to enable functionalization at the C2 position. The overall workflow is depicted below.
Figure 1: Proposed synthetic workflow from 3,5-dibromopyridine to the target compound.
Experimental Protocols and Mechanistic Discussion
Part A: Synthesis of 2-Chloro-3,5-dibromopyridine
The initial challenge is to introduce a functional group at the C2 position of the inert 3,5-dibromopyridine ring. A reliable method to achieve this is through N-oxidation, which electronically activates the C2 and C6 positions, followed by a deoxygenative halogenation.
Step 1: N-Oxidation of 3,5-Dibromopyridine
-
Rationale: The formation of the pyridine N-oxide increases the electron density at the C2 and C6 positions, making them susceptible to electrophilic attack, and also provides a pathway for subsequent rearrangement reactions with reagents like POCl₃.
-
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dibromopyridine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2-1.5 eq.) portion-wise to the solution at 0 °C to control the initial exotherm.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove excess m-CPBA and the resulting m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,5-dibromopyridine N-oxide, which can often be used in the next step without further purification.
-
Step 2: Deoxygenative Chlorination
-
Rationale: Phosphorus oxychloride (POCl₃) reacts with the N-oxide to form a highly electrophilic intermediate. A subsequent attack by a chloride ion at the C2 position, followed by elimination and rearomatization, yields the 2-chlorinated pyridine.
-
Protocol:
-
To the crude 3,5-dibromopyridine N-oxide (1.0 eq.), add phosphorus oxychloride (POCl₃) (3.0-5.0 eq.) slowly at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, carefully heat the reaction mixture to 80-100 °C and maintain for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. Caution: This is a highly exothermic and vigorous reaction.
-
Neutralize the acidic solution by the slow addition of a base, such as solid sodium carbonate or a concentrated NaOH solution, until the pH is > 8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 2-chloro-3,5-dibromopyridine.
-
Part B: Synthesis of 3,5-Dibromo-2-(pyrrolidin-1-yl)pyridine via SNAr
The 2-chloro substituent, being ortho to the ring nitrogen, is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for its selective displacement by pyrrolidine.
-
Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (pyrrolidine) attacks the electron-deficient carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring, which stabilizes the intermediate. In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored.
Figure 2: Simplified mechanism of the SNAr reaction.
-
Protocol:
-
In a sealed tube or a round-bottom flask fitted with a reflux condenser, dissolve 2-chloro-3,5-dibromopyridine (1.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.
-
Add pyrrolidine (1.5-2.0 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 eq.) to act as an acid scavenger.
-
Heat the reaction mixture to 80-120 °C for 6-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine to remove the solvent and salts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude 3,5-dibromo-2-(pyrrolidin-1-yl)pyridine can be purified by column chromatography.
-
Part C: Selective Halogen Exchange to yield this compound
This final transformation is the most challenging due to the need for high regioselectivity. A plausible approach involves a selective bromine-lithium exchange at the C5 position, followed by quenching with an electrophilic chlorine source. The C5-Br bond is generally more susceptible to metal-halogen exchange than the C3-Br bond in similar systems, a preference that can be enhanced by kinetic control at low temperatures.
-
Rationale: At low temperatures (e.g., -78 °C), n-butyllithium can selectively abstract a bromine atom. The choice of which bromine is abstracted is governed by a combination of steric and electronic factors. The bulky pyrrolidinyl group at C2 may sterically hinder the approach to the C3-Br, favoring exchange at the more accessible C5 position. The resulting aryllithium intermediate is then quenched with an electrophilic chlorine source.
-
Proposed Protocol:
-
Dissolve 3,5-dibromo-2-(pyrrolidin-1-yl)pyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under a strict inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.0-1.1 eq.) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature.
-
In a separate flask, prepare a solution of an electrophilic chlorine source, such as hexachloroethane (C₂Cl₆) or N-chlorosuccinimide (NCS) (1.2 eq.), in anhydrous THF and cool to -78 °C.
-
Transfer the aryllithium solution via cannula into the solution of the chlorinating agent at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours and then slowly warm to room temperature.
-
Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by preparative HPLC or careful column chromatography to separate the desired product from any starting material and the potential 3-chloro-5-bromo isomer.
-
Data and Reagent Summary
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| A1 | 3,5-Dibromopyridine | m-CPBA | DCM | Reflux | 4-6 | >90% |
| A2 | 3,5-Dibromopyridine N-oxide | POCl₃ | Neat | 80-100 | 2-4 | 60-75% |
| B | 2-Chloro-3,5-dibromopyridine | Pyrrolidine, K₂CO₃ | DMF | 80-120 | 6-12 | 70-85% |
| C | 3,5-Dibromo-2-(pyrrolidin-1-yl)pyridine | n-BuLi, C₂Cl₆ | THF | -78 | 2-3 | 40-60%* |
*Yield for Step C is estimated and highly dependent on reaction conditions and selectivity.
Conclusion
The synthesis of this compound from 3,5-dibromopyridine is a challenging but feasible endeavor for the experienced synthetic chemist. The outlined strategy leverages well-established transformations in heterocyclic chemistry, including N-oxidation, deoxygenative halogenation, and nucleophilic aromatic substitution. The final, selective halogen exchange step, while requiring careful execution and optimization, provides a viable route to the target compound. This application note serves as a detailed guide, emphasizing the mechanistic rationale behind each transformation to aid researchers in successfully navigating this synthetic sequence.
References
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
ChemHelpASAP. (2020). SNAr reactions of pi-deficient aromatic rings. [Link]
-
Bieber, L. W., et al. (2003). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 68(13), 5420–5424. [Link]
Sources
Application Notes & Protocols for 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine
Introduction: A Versatile Heterocyclic Building Block
3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine is a polysubstituted heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. Its structure is built upon a pyridine core, a motif frequently found in biologically active molecules and approved drugs[1]. The strategic placement of three distinct functional groups—a reactive bromine atom, a chlorine atom, and a pyrrolidine moiety—creates a versatile scaffold for chemical library synthesis and lead optimization.
The pyrrolidine ring is a common component in many alkaloids and biologically active compounds[2][3]. The halogen substituents, particularly the bromine at the 3-position and chlorine at the 5-position, serve as key handles for modern cross-coupling reactions, enabling the construction of complex molecular architectures[4][5]. This guide provides a detailed overview of the compound's properties, safe handling procedures, and robust experimental protocols for its application in cornerstone synthetic transformations.
Physicochemical Properties and Safety Data
Proper characterization and safe handling are paramount for successful and reproducible experimentation. The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1199773-44-8 | [6] |
| Molecular Formula | C₉H₁₀BrClN₂ | [6] |
| Molecular Weight | 261.55 g/mol | [6] |
| Appearance | White to yellow solid | [4] |
| Storage | Sealed in dry, 2-8°C | [6] |
1.1. Safety & Handling
As with all halogenated organic compounds, appropriate safety measures must be strictly followed. The compound is classified with the following hazard statements:
Causality Behind Safety Precautions: These hazards are typical for reactive aromatic halides. The potential for irritation necessitates the use of comprehensive personal protective equipment (PPE) to prevent contact with skin and eyes. The risk of respiratory irritation underscores the importance of handling the solid compound within a certified chemical fume hood to avoid inhalation of dust or aerosols[8][9].
Recommended Handling Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (inspect before use), and chemical safety goggles conforming to EN166 standards.[7][8]
-
Handling: Avoid formation of dust.[8] Use spark-proof tools and take precautionary measures against static discharge.[9]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6][8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The primary utility of this compound in drug discovery lies in its function as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds can, under carefully controlled conditions, allow for selective functionalization. Generally, the C-Br bond is more susceptible to oxidative addition to a Pd(0) catalyst than the stronger C-Cl bond, enabling regioselective reactions at the 3-position.
Caption: Key reaction pathways for the title compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the C-C bond formation at the 3-position of the pyridine ring using an arylboronic acid. The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry due to its mild conditions and high tolerance for a wide range of functional groups.[10][11]
3.1. Principle of the Method
The reaction involves the palladium-catalyzed coupling of the aryl bromide (our substrate) with a boronic acid. The catalytic cycle consists of three key steps: oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation of the aryl group from the boronic acid to the palladium complex (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and purity.[12][13]
3.2. Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Notes |
| This compound | 261.55 | 1.0 | 261.5 mg | Limiting Reagent |
| Arylboronic Acid | Varies | 1.2 | Varies | Use 1.2 equivalents |
| Pd(dppf)Cl₂ | 816.64 | 0.05 | 40.8 mg | Catalyst, 5 mol% |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276.4 mg | Base, 2.0 equivalents |
| 1,4-Dioxane | - | - | 8 mL | Anhydrous Solvent |
| Water | - | - | 2 mL | Co-solvent |
3.3. Step-by-Step Protocol
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask, add this compound (261.5 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the Pd(0) species generated in situ.
-
Catalyst and Solvent Addition: Add Pd(dppf)Cl₂ (40.8 mg, 0.05 mmol) to the flask against a positive flow of nitrogen. Add anhydrous 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-90°C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material indicates reaction completion.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).[14]
-
Washing: Combine the organic layers and wash with brine (20 mL). The brine wash helps to remove residual water and inorganic salts from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired biaryl product.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Analytical Characterization
Confirmation of the starting material's identity and the final product's structure is essential.[15] High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this validation.
4.1. Expected NMR Data for this compound
While an experimental spectrum should always be acquired, predicted data based on the structure provides a valuable reference for signal assignment.[16] The pyridine ring contains two aromatic protons, and the pyrrolidine moiety has eight protons in different chemical environments.
| Proton Assignment | Predicted Chemical Shift (δ) | Multiplicity | Notes |
| Pyridine H-4 | ~7.6 ppm | Doublet (d) | Coupled to H-6 with a small J value (~2.5 Hz) |
| Pyridine H-6 | ~8.1 ppm | Doublet (d) | Coupled to H-4 with a small J value (~2.5 Hz) |
| Pyrrolidine CH₂ (adjacent to N) | ~3.5 ppm | Triplet (t) | |
| Pyrrolidine CH₂ (beta to N) | ~2.0 ppm | Multiplet (m) |
4.2. Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to fully elucidate the structure.[17]
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the reaction was set up under a strictly inert atmosphere. Use a fresh bottle of catalyst. |
| Insufficient temperature | Confirm the internal reaction temperature. Increase the oil bath temperature by 10°C. | |
| Poor quality base or solvent | Use a freshly opened bottle of anhydrous solvent. Grind the K₂CO₃ into a fine powder before use. | |
| Formation of Side Products | Debromination of starting material | Use a milder base (e.g., Na₂CO₃) or lower the reaction temperature. |
| Homocoupling of boronic acid | Ensure the inert atmosphere is maintained throughout the reaction. | |
| Difficult Purification | Co-elution of product and impurities | Adjust the polarity of the eluent for column chromatography. Consider a different stationary phase (e.g., alumina) or reverse-phase HPLC. |
Conclusion
This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its well-defined reactive sites allow for predictable and selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The protocols and data presented in this guide offer a robust framework for researchers to confidently employ this reagent in their drug discovery and development programs, paving the way for the synthesis of novel and potentially bioactive compounds.
References
- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- 3-Bromo-5-cloropiridina. Chem-Impex.
- 1199773-44-8 | this compound. BLDpharm.
- 3-Bromo-5-(pyrrolidin-1-yl)pyridine | 944718-19-8. Sigma-Aldrich.
- 3-bromo-5-chloro-4-(piperidin-1-yl)pyridine. AOBChem.
- A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- SAFETY D
- 3 - SAFETY D
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. PubMed Central.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- SAFETY D
- Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH.
- p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Organic Syntheses.
- Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
- Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.
- Safety D
- 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis. ChemicalBook.
- 3-Bromo-5-(pyrrolidin-1-yl)pyridine. Lead Sciences.
- The Chromenopyridine Scaffold: A Privileged Pl
- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2-chloropyridine. Benchchem.
- 944718-19-8 | 3-Bromo-5-(pyrrolidin-1-yl)pyridine. BLDpharm.
- 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437. PubChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 1199773-44-8|this compound|BLD Pharm [bldpharm.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. acrospharma.co.kr [acrospharma.co.kr]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. orgsyn.org [orgsyn.org]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]
The Strategic Application of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, substituted pyridines hold a privileged position due to their prevalence in numerous FDA-approved drugs and their ability to engage in critical interactions with biological targets.[1] The compound 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine is a halogenated pyridine derivative that has emerged as a versatile and highly valuable intermediate for medicinal chemists. Its unique structural features, including a pyridine core, a pyrrolidine moiety, and two distinct halogen atoms, offer a rich platform for molecular elaboration and the synthesis of diverse compound libraries.
The pyridine ring itself is a key pharmacophoric element, capable of participating in hydrogen bonding, metal coordination, and pi-stacking interactions within protein active sites.[1] The incorporation of a pyrrolidine ring can enhance aqueous solubility, improve pharmacokinetic properties, and provide a three-dimensional vector for exploring chemical space, which is crucial for optimizing target binding and selectivity.[2] Furthermore, the differential reactivity of the bromo and chloro substituents allows for selective and sequential chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups.[3]
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, focusing on its role in the synthesis of potential therapeutics. We will delve into its application in the development of aldose reductase inhibitors for diabetic complications and as a scaffold for kinase inhibitors in oncology. Detailed, field-proven protocols are provided to empower researchers to effectively utilize this promising building block in their drug discovery endeavors.
Application I: A Foundational Component in the Pursuit of Aldose reductase Inhibitors
Chronic diabetic complications, including neuropathy, nephropathy, and retinopathy, are significantly influenced by the polyol pathway, where the enzyme aldose reductase (AR) plays a pivotal role. AR catalyzes the reduction of glucose to sorbitol, the accumulation of which leads to osmotic stress and cellular damage. Consequently, the inhibition of aldose reductase is a well-established therapeutic strategy for the management of these debilitating conditions.[4][5][6][7] The 3-bromo-5-chloro-pyridine scaffold has been identified as a key intermediate in the synthesis of azatetralones, a class of compounds investigated as potent aldose reductase inhibitors.[8]
The synthetic utility of this compound in this context lies in its capacity to serve as a rigid scaffold upon which the necessary pharmacophoric elements for AR inhibition can be strategically appended. The pyrrolidine moiety can contribute to favorable interactions within the enzyme's active site, while the halogenated pyridine core allows for the introduction of side chains that can occupy specific binding pockets.
Conceptual Workflow for the Synthesis of an Aldose Reductase Inhibitor Intermediate
The following diagram illustrates a conceptual workflow for the utilization of this compound in the synthesis of a key intermediate for an aldose reductase inhibitor. This workflow leverages a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.
Caption: Synthetic workflow for an AR inhibitor intermediate.
Protocol 1: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a commercially available arylboronic acid. The rationale for selecting the Suzuki-Miyaura reaction is its broad functional group tolerance, high yields, and commercially available catalysts and reagents.[9][10][11][12]
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a minimal amount of anhydrous 1,4-dioxane.
-
Degassing: Evacuate and backfill the Schlenk flask with argon three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the Schlenk flask, followed by the catalyst solution via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired biaryl product.
Justification of Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ forms a Pd(0) species in situ, which is the active catalyst for the Suzuki-Miyaura reaction.
-
Base: Potassium carbonate is a mild and effective base for activating the boronic acid.
-
Solvent System: The dioxane/water mixture is a common and effective solvent system for Suzuki-Miyaura couplings, ensuring the solubility of both organic and inorganic reagents.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere is crucial for optimal results.
Application II: A Versatile Scaffold for the Development of Kinase Inhibitors
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The 2-aminopyridine and related heterocyclic scaffolds are prevalent in a multitude of approved and investigational kinase inhibitors, as they can effectively mimic the hinge-binding motif of ATP. The this compound scaffold provides an excellent starting point for the design and synthesis of novel kinase inhibitors.
The strategic placement of substituents on the pyridine ring allows for the modulation of potency, selectivity, and pharmacokinetic properties. The pyrrolidine moiety can be tailored to interact with specific residues in the kinase active site, while the bromo and chloro positions offer opportunities for diversification through various chemical transformations.
Logical Progression for Kinase Inhibitor Synthesis
The development of a kinase inhibitor from this compound can be envisioned as a multi-step process involving the sequential functionalization of the halogenated positions to build a molecule with the desired pharmacophoric features.
Caption: Stepwise synthesis of a kinase inhibitor.
Protocol 2: Regioselective Suzuki Coupling at the C3-Bromo Position
This protocol describes a method for the regioselective Suzuki coupling at the more reactive C3-bromo position of this compound, leaving the C5-chloro position intact for subsequent functionalization. The higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions is a well-established principle in organic synthesis.[11][12]
Materials:
-
This compound
-
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Water (degassed)
-
Diatomaceous earth (Celite®)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq), sodium carbonate (2.5 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Solvent Addition: Add a mixture of toluene, ethanol, and degassed water (3:1:1 v/v/v).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) under an argon atmosphere for 8-12 hours. Monitor the reaction by LC-MS.
-
Filtration: After cooling to room temperature, filter the reaction mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired 3-(1-methyl-1H-pyrazol-4-yl)-5-chloro-2-(pyrrolidin-1-yl)pyridine.
Rationale for Reagent Selection:
-
Catalyst: Pd(dppf)Cl₂ is a robust and efficient catalyst for Suzuki couplings involving heteroaromatic substrates.
-
Boronic Ester: The pinacol boronic ester is used for its stability and ease of handling compared to the corresponding boronic acid.
-
Regioselectivity: The reaction proceeds selectively at the C-Br bond due to its lower bond dissociation energy and greater propensity for oxidative addition to the palladium catalyst compared to the C-Cl bond.
Data Summary
The following table summarizes the key physicochemical properties of the starting material, this compound.
| Property | Value | Reference |
| CAS Number | 1199773-44-8 | [13] |
| Molecular Formula | C₉H₁₀BrClN₂ | [13] |
| Molecular Weight | 261.55 g/mol | [13] |
| Appearance | Solid | |
| Purity | ≥95% | |
| Storage | Sealed in dry, 2-8°C | [13] |
Conclusion and Future Outlook
This compound is a strategically designed building block that offers medicinal chemists a powerful tool for the synthesis of complex and biologically active molecules. Its inherent structural features, combined with the potential for regioselective functionalization, make it an attractive starting point for the development of novel therapeutics targeting a range of diseases. The protocols detailed herein provide a practical foundation for researchers to harness the synthetic potential of this versatile intermediate. As our understanding of disease biology continues to evolve, the demand for novel, drug-like scaffolds will undoubtedly increase. The creative application of building blocks such as this compound will be instrumental in meeting this challenge and driving the discovery of the next generation of medicines. The exploration of this scaffold in the context of CNS-penetrant agents, leveraging the physicochemical properties of the pyrrolidine and pyridine moieties, represents a particularly promising avenue for future research.[1][14]
References
- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
Schlitzer, M., Rodriguez, L., & Kador, P. F. (2001). Synthesis of potential aldose reductase inhibitors based on minimal pharmacophore requirements. Journal of Pharmacy and Pharmacology, 53(6), 831-839. [Link]
-
Maccari, R., et al. (2012). Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. Molecules, 17(9), 10458-10474. [Link]
-
O'Hagan, D. (2000). Pyridine and its derivatives. Journal of the Chemical Society, Perkin Transactions 1, (19), 3071-3083. [Link]
- Huang, et al. (2016). U.S. Patent No. 9,314,464. U.S.
-
Maccari, R., et al. (2005). Synthesis and Aldose Reductase Inhibitory Activity of a New Series of Benz[h]cinnolinone Derivatives. Journal of Medicinal Chemistry, 48(22), 7041-7045. [Link]
-
Khan, I., et al. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. Scientific Reports, 11(1), 9033. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6469. [Link]
- Huang, et al. (2016). U.S. Patent No. 9,284,282. U.S.
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Peterson, E. A., et al. (2024). A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors. Journal of Medicinal Chemistry, 67(9), 7436-7451. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5562. [Link]
- Process for preparing N-[4-(chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide.
-
Drug Discovery Patents. Charles River Laboratories. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Sabnis, R. W. (2024). Novel Pyridine Derivatives as 5-HT2A Agonists for Treating Psychiatric Disorders. ACS Chemical Neuroscience. [Link]
-
(S)-2-(Pyrrolidin-2-yl)pyridine. MySkinRecipes. [Link]
-
Reddy, T. R., et al. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Journal of Heterocyclic Chemistry, 51(S1), E23-E27. [Link]
Sources
- 1. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 1199773-44-8 [benchchem.com]
- 4. Synthesis of potential aldose reductase inhibitors based on minimal pharmacophore requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and aldose reductase inhibitory activity of a new series of benz[h]cinnolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. 1199773-44-8|this compound|BLD Pharm [bldpharm.com]
- 14. A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine
Introduction: The Analytical Imperative
3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine (MW: 261.55 g/mol , Formula: C₉H₁₀BrClN₂) is a substituted pyridine derivative that serves as a critical building block in pharmaceutical synthesis.[1] Its precise quantification is paramount, whether it is an active pharmaceutical ingredient (API) intermediate or a potential process-related impurity. Regulatory bodies mandate the rigorous identification and quantification of all such components to ensure the final drug product's safety, efficacy, and quality.[2][3]
This document provides a comprehensive guide to three robust analytical methods for the quantification of this compound. We will explore High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal confirmation and impurity profiling, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis. Each protocol is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, to ensure trustworthiness and scientific integrity.[4][5]
Foundational Strategy: Physicochemical & Analytical Considerations
The molecular structure of this compound—featuring a halogenated pyridine core and a pyrrolidine substituent—dictates the optimal analytical approach.
-
Polarity & Solubility: The presence of nitrogen atoms and the pyrrolidine ring imparts moderate polarity, suggesting good solubility in common organic solvents like acetonitrile, methanol, and isopropanol.[6] This makes it an excellent candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Volatility & Thermal Stability: The compound's relatively low molecular weight suggests it may be sufficiently volatile and thermally stable for Gas Chromatography (GC) analysis, offering an alternative separation mechanism.[7]
-
UV Absorbance: The pyridine ring is an effective chromophore, allowing for sensitive detection using UV-Vis spectroscopy, a standard detector for HPLC.
-
Ionization Potential: The basic nitrogen atoms on both the pyridine and pyrrolidine rings are readily protonated, making the molecule ideally suited for positive mode Electrospray Ionization (ESI) in Mass Spectrometry (MS). This is a critical feature for the high selectivity and sensitivity of LC-MS/MS.[8]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
3.1 Principle & Application
This RP-HPLC method is the workhorse for routine quality control, offering robustness, reliability, and cost-effectiveness for assay and impurity quantification in drug substances and intermediates. The methodology separates the analyte from related substances based on its partitioning between a nonpolar stationary phase and a polar mobile phase. Quantification is achieved by measuring the analyte's UV absorbance and comparing it to a reference standard.
3.2 Experimental Protocol: HPLC-UV
-
Instrumentation & Reagents:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium Acetate (ACS grade).
-
Ultrapure water.
-
This compound reference standard.
-
-
Sample & Standard Preparation:
-
Diluent: Prepare a mixture of 50:50 (v/v) Acetonitrile and Water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Serially dilute the stock solution with the diluent to prepare a calibration curve ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing the analyte to achieve a final theoretical concentration of 50 µg/mL after dissolving and diluting with the diluent.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 20 80 17.0 20 80 17.1 70 30 | 20.0 | 70 | 30 |
-
3.3 Method Validation & Data
The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[5][9]
| Parameter | Specification | Typical Result |
| Specificity | Analyte peak is free from interference from blank and known impurities. | Peak Purity > 99.5% |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% | 0.8%; 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 1.0 µg/mL |
3.4 HPLC-UV Workflow Diagram
Caption: HPLC-UV workflow for quantitative analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
4.1 Principle & Application
GC-MS provides excellent separation efficiency and highly specific detection, making it an ideal confirmatory technique or a primary method for analyzing volatile impurities.[10] The sample is vaporized and separated in a capillary column. The eluting compounds are then ionized and fragmented, and the resulting mass spectrum serves as a highly specific chemical fingerprint for identification and quantification.
4.2 Experimental Protocol: GC-MS
-
Instrumentation & Reagents:
-
GC system with a split/splitless injector and a Mass Spectrometric detector (e.g., Single Quadrupole).
-
DB-5ms or equivalent capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (Carrier Gas, 99.999% purity).
-
Methanol (GC grade).
-
This compound reference standard.
-
-
Sample & Standard Preparation:
-
Diluent: Methanol.
-
Standard Stock Solution (1000 µg/mL): Prepare as described in section 3.2 using Methanol as the diluent.
-
Working Standard Solutions: Serially dilute the stock solution with Methanol to prepare a calibration curve from 0.5 µg/mL to 50 µg/mL.
-
Sample Solution: Prepare a sample solution in Methanol to a final theoretical concentration of 20 µg/mL.
-
-
Instrumental Conditions:
-
Injector Temperature: 250°C.
-
Injection Mode: Split (20:1 ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas Flow: Helium at 1.2 mL/min (constant flow).
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 40-400 (for identification).
-
Selected Ion Monitoring (SIM): Monitor characteristic ions (e.g., m/z 260, 262 for molecular ion cluster; fragments for quantification) for enhanced sensitivity.
-
-
4.3 Method Validation & Data
| Parameter | Specification | Typical Result |
| Specificity | No interfering peaks at the retention time of the analyte in the blank matrix. | Confirmed by unique mass spectrum. |
| Linearity (r²) | ≥ 0.998 | 0.9991 |
| Range | 0.5 - 50 µg/mL | Confirmed |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.2% - 103.5% |
| Precision (% RSD) | Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 5.0% | 2.5%; 3.8% |
| Limit of Detection (LOD) | Based on instrument S/N in SIM mode. | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Based on instrument S/N in SIM mode. | 0.5 µg/mL |
4.4 GC-MS Workflow Diagram
Caption: GC-MS workflow for specific quantification.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
5.1 Principle & Application
LC-MS/MS is the definitive method for trace-level quantification, offering unparalleled sensitivity and selectivity.[11] It is particularly valuable for analyzing low-level impurities or quantifying the analyte in complex biological matrices. The method uses an initial chromatographic separation followed by mass spectrometric detection where a specific precursor ion is selected, fragmented, and one or more specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference.[8]
5.2 Experimental Protocol: LC-MS/MS
-
Instrumentation & Reagents:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Formic Acid (LC-MS grade).
-
Ultrapure water.
-
This compound reference standard.
-
-
Sample & Standard Preparation:
-
Diluent: 50:50 (v/v) Acetonitrile/Water with 0.1% Formic Acid.
-
Standard Stock Solution (100 µg/mL): Prepare as described in section 3.2 using the LC-MS diluent.
-
Working Standard Solutions: Serially dilute the stock solution to prepare a calibration curve from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation (e.g., from plasma): Perform protein precipitation by adding 3 parts ice-cold Acetonitrile to 1 part plasma. Vortex, centrifuge, and dilute the supernatant with the diluent to fall within the calibration range.
-
-
Instrumental Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Program: A fast gradient, typically 2-3 minutes total run time, is developed to ensure rapid elution.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions:
-
Precursor Ion [M+H]⁺: m/z 261.0 (average of isotopic cluster).
-
Transition 1 (Quantifier): e.g., 261.0 -> 190.0 (Loss of pyrrolidine).
-
Transition 2 (Qualifier): e.g., 261.0 -> 110.0 (Further fragmentation).
-
(Note: Optimal transitions and collision energies must be determined experimentally by infusing a standard solution.)
-
-
-
5.3 Method Validation & Data
| Parameter | Specification | Typical Result |
| Specificity | No interference in blank matrix at the analyte's retention time for the specified MRM transitions. | Confirmed |
| Linearity (r²) | ≥ 0.995 | 0.9985 |
| Range | 0.1 - 100 ng/mL | Confirmed |
| Accuracy (% Recovery) | 85.0% - 115.0% at LLOQ; 90.0% - 110.0% at other levels | Within acceptable limits |
| Precision (% RSD) | ≤ 20.0% at LLOQ; ≤ 15.0% at other levels | < 10% |
| Lower Limit of Quantification (LLOQ) | Lowest standard on the curve meeting accuracy and precision criteria. | 0.1 ng/mL |
| Matrix Effect | Assessed and compensated for if necessary (e.g., with a stable isotope-labeled internal standard). | Minimal |
5.4 LC-MS/MS Workflow Diagram
Caption: LC-MS/MS workflow for high-sensitivity analysis.
Conclusion and Method Selection
The accurate quantification of this compound is achievable through multiple robust analytical techniques.
-
HPLC-UV is the recommended method for routine QC, process monitoring, and release testing due to its simplicity, robustness, and cost-effectiveness.
-
GC-MS serves as an excellent orthogonal method for identity confirmation and for the analysis of potentially volatile impurities that may not be amenable to LC.
-
LC-MS/MS is the premier choice for trace-level quantification, such as determining impurity levels at or below the reporting threshold or for pharmacokinetic studies in biological matrices, where ultimate sensitivity and selectivity are required.
The selection of the appropriate method should be based on the specific analytical objective, required sensitivity, sample matrix, and available instrumentation. All methods, when properly validated according to ICH guidelines, will produce reliable and defensible data critical for drug development and manufacturing.[12][13]
References
-
IOSR Journal of Applied Chemistry. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
National Institutes of Health (NIH). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]
-
ResearchGate. (PDF) GC method development and validation of genotoxic impurity 1, 3 Dichloro propane, 3-chloro-1-bromopropane and 2Chloro pyridine content in Trazodone Hydrochloride API. [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]
-
Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]
-
Environmental Protection Agency (EPA). Sampling and Analysis For High-molecular Weight Polar Organic Compounds. [Link]
-
Semantic Scholar. Sample Preparation and Analytical Methods for Identifying Organic Compounds in Bituminous Emissions. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Pyridine. [Link]
-
ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
National Institutes of Health (NIH). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). [Link]
-
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Preprints.org. Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. [Link]
-
ResearchGate. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). [Link]
-
National Institutes of Health (NIH). Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents. [Link]
-
ResearchGate. (PDF) Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]
-
PubMed. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. [Link]
-
Pharmaffiliates. Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
PubMed. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol... using gas chromatography/ion trap tandem mass spectrometry. [Link]
-
European Medicines Agency (EMA). Q 3 B (R2) Impurities in New Drug Products. [Link]
-
GOV.UK. Pyridine slides for discussion. [Link]
-
Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. [Link]
-
National Institutes of Health (NIH). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
Lead Sciences. 3-Bromo-5-(pyrrolidin-1-yl)pyridine. [Link]
Sources
- 1. 1199773-44-8|this compound|BLD Pharm [bldpharm.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. iosrjournals.org [iosrjournals.org]
- 13. database.ich.org [database.ich.org]
Application Notes & Protocols: 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine as a Versatile Building Block for API Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine (CAS No. 1199773-44-8).[1] We delve into its strategic value as a synthetic intermediate, focusing on the principle of orthogonal functionalization enabled by its differentially reactive halogen atoms. Detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are presented. The causality behind experimental choices, mechanistic insights, and troubleshooting strategies are discussed to empower scientists in the synthesis of complex molecular architectures for Active Pharmaceutical Ingredients (APIs).
Introduction: A Privileged Scaffold for Modern Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[2][3] Its ability to act as a hydrogen bond acceptor and engage in π-π stacking, coupled with its metabolic stability, makes it a privileged scaffold.[2] The 2-aminopyridine substructure, in particular, is a valuable pharmacophore, often serving as a bioisosteric replacement for aniline with a potentially improved safety profile by avoiding oxidative metabolism to toxic nitroso species.[4][5]
This compound builds upon this foundation by incorporating two key features that unlock significant synthetic advantages:
-
The Pyrrolidine Moiety: This saturated, sp³-rich ring introduces a three-dimensional character often sought in modern drug design to improve specificity and physicochemical properties.[6][7]
-
Orthogonal Halogen Handles: The compound possesses a bromine atom at the 3-position and a chlorine atom at the 5-position. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, following the general reactivity trend of C-I > C-Br > C-Cl.[8][9] This reactivity difference allows for selective, sequential functionalization of the pyridine core, making it a highly versatile and powerful building block for constructing diverse molecular libraries.[1]
This guide will explore how to harness this differential reactivity to build complex molecules efficiently.
Physicochemical Properties and Safety
A summary of the key properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 1199773-44-8 | [1] |
| Molecular Formula | C₉H₁₀BrClN₂ | [1] |
| Molecular Weight | 261.55 g/mol | [1] |
| Appearance | Solid (typical) | |
| Purity | Typically ≥95% | [10] |
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled by qualified professionals in a well-ventilated fume hood.[11][12] Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.[13][14]
-
Inhalation: May cause respiratory irritation.[14] Move to fresh air if inhaled.[13]
-
Skin Contact: May cause skin irritation. Wash off with soap and plenty of water.[13][14]
-
Eye Contact: May cause serious eye irritation. Rinse cautiously with water for several minutes.[13][14]
-
Ingestion: May be harmful if swallowed.[11] Seek immediate medical attention.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from strong oxidizing agents and acids.[11][12]
Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[11][12][13][15]
The Principle of Orthogonal Reactivity
The primary strategic advantage of this building block is the ability to perform sequential, site-selective cross-coupling reactions. The C-Br bond at the 3-position undergoes oxidative addition to a Palladium(0) catalyst much more readily than the C-Cl bond at the 5-position. This allows for a first synthetic transformation at the C3 position while leaving the C5 position untouched for a subsequent, different transformation, often under more forcing conditions.
Caption: Orthogonal functionalization strategy for this compound.
Key Synthetic Transformations: Protocols & Insights
The following sections provide detailed protocols for common and powerful synthetic transformations using this building block. The protocols are designed as self-validating systems, including checkpoints for reaction monitoring and clear steps for purification and analysis.
Protocol: Selective Suzuki-Miyaura Cross-Coupling at the C3-Position
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, widely used to synthesize biaryl and heteroaryl structures.[16] With our substrate, this reaction proceeds with high selectivity at the more reactive C-Br bond.[8]
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroaryl-boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃, 2 mol% + ligand like SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DME/H₂O mixture)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Protocol:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the boronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Inerting: Seal the vessel and evacuate and backfill with inert gas three times to ensure the removal of all oxygen. Oxygen can promote the unwanted homocoupling of the boronic acid.[17]
-
Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Reaction: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours). A common side reaction to monitor for is protodeboronation of the boronic acid.[17]
-
Work-up: Cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).
-
Extraction: Separate the layers and extract the aqueous phase two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-5-chloro-2-(pyrrolidin-1-yl)pyridine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Selective Buchwald-Hartwig Amination at the C3-Position
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[18][19] The reaction is highly sensitive to the choice of ligand, base, and solvent. Modern, sterically hindered phosphine ligands are often required for high yields, especially with challenging substrates.[20]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., RuPhos, Xantphos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, K₃PO₄, 2.0-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, THF, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Protocol:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Reagent Addition: Add the this compound and the anhydrous, degassed solvent.
-
Nucleophile Addition: Finally, add the amine coupling partner.
-
Inerting and Sealing: Seal the Schlenk tube, remove from the glovebox (if used), and place it in a preheated oil bath (typically 65-110 °C).
-
Reaction and Monitoring: Stir the reaction vigorously. Monitor progress by LC-MS. These reactions are often complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material via flash column chromatography to afford the desired 3-amino-5-chloro-2-(pyrrolidin-1-yl)pyridine product.
-
Characterization: Confirm the structure and purity via NMR and mass spectrometry.
Mechanistic Insights: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of cross-coupling reactions is crucial for troubleshooting and optimization. The generally accepted mechanism for reactions like Suzuki and Buchwald-Hartwig involves a Pd(0)/Pd(II) catalytic cycle.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the substrate (selectively the C-Br bond) to form a Pd(II) complex. This is typically the rate-limiting step.[9][20]
-
Transmetalation (Suzuki) / Amine Coordination (Buchwald-Hartwig):
-
In the Suzuki reaction, the organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.[16]
-
In the Buchwald-Hartwig reaction, the amine coordinates to the palladium center, and the base removes a proton to form a palladium-amido complex.[18][20]
-
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[20]
Case Study: Synthesis of an Azatetralone Precursor
Substituted azatetralones are important heterocyclic systems in pharmaceutical development.[21] this compound can serve as a key starting material for such structures through a sequential coupling strategy. For instance, a Sonogashira coupling at the C3 position with a protected propargyl alcohol, followed by cyclization and further modification at the C5 position, demonstrates the utility of this building block in creating complex, drug-like scaffolds.[21] The Sonogashira reaction provides a powerful method for C-C bond formation with terminal alkynes.[22][23]
Conclusion
This compound is a highly valuable and versatile building block for API synthesis. Its key strategic advantage lies in the differential reactivity of its two halogen atoms, which enables selective and sequential functionalization of the privileged 2-aminopyridine scaffold. By employing well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, medicinal chemists can efficiently access a vast chemical space and construct complex molecular architectures. The robust protocols and mechanistic insights provided in this guide are intended to facilitate the successful application of this building block in drug discovery and development programs.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 3-Bromo-5-chloropyrazine-2-carbonitrile.
- Movassaghi, M., & Hill, M. D. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. NIH Public Access.
- Fisher Scientific. (2025). Safety Data Sheet: 3-Bromopyridine.
- Wikipedia. 2-Aminopyridine.
- BLD Pharmatech. (2018). Safety Data Sheet: 3-Bromo-5-chloro-2-hydroxypyridine.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
- BenchChem. (2025). Improving yield in Suzuki reactions of 3-Bromo-5-(3-chlorophenoxy)pyridine.
- Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.
- Wulff, H., et al. (2016). Repurposing the KCa3.1 inhibitor senicapoc for Alzheimer's disease. Annals of Clinical and Translational Neurology.
- Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58, 343-382.
- Sigma-Aldrich. (2024). Safety Data Sheet: 5-Bromo-2-formylpyridine.
- Echemi. 3-Bromo-5-chloro-α-methyl-2-pyridinemethanol Safety Data Sheets.
- BenchChem. This compound.
- Ibrar, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6650.
- Wikipedia. Buchwald–Hartwig amination.
- Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig amination.
- Jubilant Ingrevia. 3-Bromopyridine Safety Data Sheet.
- Wikipedia. Sonogashira coupling.
- BLD Pharmatech. This compound.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Semantic Scholar. Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold.
- Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction [Video]. YouTube.
- BenchChem. (2025). The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry.
- Organic Chemistry Portal. Sonogashira Coupling.
- Wikipedia. Suzuki reaction.
- Imyanitov, N. S. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Pharmaceuticals, 15(7), 859.
- ResearchGate. (2021). Pyridine: the scaffolds with significant clinical diversity.
- Sigma-Aldrich. 3-Bromo-5-(pyrrolidin-1-yl)pyridine.
Sources
- 1. This compound|CAS 1199773-44-8 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound [chemdict.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. acrospharma.co.kr [acrospharma.co.kr]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. m.youtube.com [m.youtube.com]
- 21. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
Application Notes & Protocols: Stereoselective Synthesis of Pyrrolidine-Containing Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Foreword: The Pyrrolidine Scaffold - A Cornerstone of Modern Chemistry
The pyrrolidine ring is a privileged heterocyclic motif, forming the structural core of a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2][3] Its significance is underscored by its presence in blockbuster drugs such as Captopril (antihypertensive), Anisomycin (antibiotic), and various antiviral agents.[3][4] The stereochemistry of the pyrrolidine ring is often critical for biological activity, making the development of robust and efficient stereoselective synthetic methods a paramount objective in organic and medicinal chemistry.[1][4]
This guide moves beyond a simple catalog of reactions. It is designed to provide a deep, mechanistic understanding of the primary strategies employed for stereoselective pyrrolidine synthesis. We will explore the causality behind experimental choices, offering field-proven insights to empower researchers in designing and executing their synthetic campaigns. The protocols described herein are presented as self-validating systems, with an emphasis on the critical parameters that ensure reproducibility and high stereochemical fidelity.
Foundational Strategies: A Dichotomy of Approach
The stereoselective synthesis of pyrrolidines can be broadly classified into two fundamental approaches. The choice between them is dictated by factors such as the desired substitution pattern, scalability, and the availability of starting materials.
-
The Chiral Pool Approach: This strategy leverages pre-existing, enantiopure starting materials that already contain the pyrrolidine core or a direct precursor. Natural amino acids like L-proline and 4-hydroxy-L-proline are the most common feedstocks.[4][5] This method guarantees the absolute stereochemistry of at least one center, which is then used to direct subsequent transformations.
-
Asymmetric Ring Construction: This de novo approach involves building the chiral pyrrolidine ring from acyclic precursors using a stereocontrolling element. This element can be a chiral catalyst (metal-based or organocatalytic), a chiral auxiliary, or an enzyme. This strategy offers greater flexibility in accessing diverse substitution patterns.[5][6]
Figure 1: High-level overview of the two primary synthetic routes to chiral pyrrolidines.
The Chiral Pool: A Robust and Time-Tested Approach
The use of naturally occurring, enantiopure compounds as starting materials is often the most direct and reliable method for producing specific stereoisomers.
Causality of Choice: This approach is favored for its robustness and predictability.[1] The absolute stereochemistry of the starting material, such as (S)-proline, is immutably fixed, which simplifies synthetic planning and characterization. It is particularly effective when the target molecule's stereocenters map directly onto the chiral pool precursor. However, this strategy can be limiting, often requiring multi-step sequences to achieve substitution patterns not present in the initial feedstock.[1][7]
Protocol 2.1: Synthesis of a Captopril Precursor from L-Proline
This protocol illustrates the functionalization of a pre-existing chiral pyrrolidine ring. The synthesis of Captopril, an angiotensin-converting enzyme (ACE) inhibitor, classically involves the acylation of L-proline.[4]
Reaction Scheme: (S)-proline + (S)-3-(acetylthio)-2-methylpropanoic acid → Captopril
Materials:
-
L-proline methyl ester hydrochloride
-
(S)-3-(acetylthio)-2-methylpropanoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
Step-by-Step Methodology:
-
Amide Coupling: To a stirred solution of L-proline methyl ester hydrochloride (1.0 eq) and (S)-3-(acetylthio)-2-methylpropanoic acid (1.05 eq) in anhydrous DCM (0.2 M) at 0 °C, add DMAP (0.1 eq).
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Monitor the reaction by TLC. Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected intermediate.
-
Saponification: Dissolve the resulting ester in a mixture of THF/water (2:1). Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Final Isolation: Acidify the mixture to pH ~2 with 1 M HCl and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield Captopril. Purify further by recrystallization or chromatography if necessary.
Self-Validation & Critical Parameters:
-
Anhydrous Conditions: The use of anhydrous DCM is critical for the DCC coupling step to prevent hydrolysis of the carbodiimide and ensure efficient amide bond formation.
-
Temperature Control: Initial cooling to 0 °C moderates the exothermic reaction upon DCC addition.
-
Purity of L-proline: The enantiopurity of the final product is directly dependent on the enantiopurity of the starting L-proline.
Asymmetric Ring Construction: De Novo Synthesis of Chirality
This powerful approach offers unparalleled flexibility for creating diverse and densely functionalized pyrrolidines. Stereocontrol is achieved by introducing a chiral influence during the ring-forming step.
Strategy: Diastereoselective [3+2] Cycloaddition
The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is one of the most powerful methods for constructing the pyrrolidine ring.[2] This reaction can form up to four new stereocenters in a single step.[8] Stereocontrol is typically achieved by using a chiral auxiliary on the nitrogen atom of the imine precursor, such as an N-tert-butanesulfinyl group.[8]
Mechanistic Principle: The chiral sulfinyl group directs the facial selectivity of the cycloaddition. The reaction is often catalyzed by a silver salt, which coordinates to the reactants, organizing the transition state to favor the formation of a single diastereomer.[8]
Figure 2: Workflow for a diastereoselective [3+2] cycloaddition using a chiral auxiliary.
Protocol 3.1: Silver-Catalyzed Diastereoselective Synthesis of a Proline Derivative
This protocol is based on the highly diastereoselective [3+2] cycloaddition between an azomethine ylide derived from an N-sulfinylimine and a dipolarophile.[8]
Materials:
-
N-tert-Butanesulfinyl imine (1.0 eq)
-
Methyl acrylate (1.5 eq)
-
Silver(I) carbonate (Ag₂CO₃) (10 mol%)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Toluene, anhydrous
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the N-tert-butanesulfinyl imine (1.0 eq), Ag₂CO₃ (0.1 eq), and anhydrous toluene (0.1 M).
-
Reagent Addition: Add methyl acrylate (1.5 eq) followed by DIPEA (1.2 eq) via syringe.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the silver catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the highly substituted pyrrolidine.
-
Auxiliary Cleavage (Optional): The N-sulfinyl group can be readily cleaved by treating the product with HCl in methanol to yield the free amine.
Self-Validation & Critical Parameters:
-
Catalyst Quality: The activity of the Ag₂CO₃ can be variable. Ensure it is dry and of high purity.
-
Inert Atmosphere: While not as sensitive as organometallic reagents, maintaining an inert atmosphere prevents potential side reactions.
-
Stereochemical Outcome: The (S)-configuration of the sulfinyl group typically induces a (2S,3R,4S,5R) absolute configuration in the final pyrrolidine product, demonstrating the powerful directing effect of the auxiliary.[8]
Strategy: Asymmetric Organocatalysis
Asymmetric organocatalysis, particularly using proline and its derivatives, has revolutionized pyrrolidine synthesis.[9] These small organic molecules catalyze reactions through the transient formation of chiral enamines or iminium ions.
Mechanistic Principle (Enamine Catalysis): A secondary amine catalyst (e.g., a diarylprolinol silyl ether) reacts with a ketone or aldehyde to form a chiral enamine. This enamine then acts as a nucleophile, attacking an electrophile (like a nitro-olefin in a Michael addition) from a sterically preferred face. Hydrolysis of the resulting iminium intermediate regenerates the catalyst and yields the functionalized product, which can then undergo intramolecular cyclization to form the pyrrolidine ring.
Figure 3: Simplified catalytic cycle for an organocatalytic Michael addition.
Protocol 3.2: Organocatalytic Asymmetric Michael Addition/Cyclization
This protocol describes the synthesis of a functionalized chiral pyrrolidine via a domino Michael addition/cyclization sequence catalyzed by a diarylprolinol silyl ether.
Materials:
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (1.2 eq)
-
Nitroalkane (e.g., nitromethane) (1.0 eq)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%)
-
Benzoic Acid (20 mol%)
-
Toluene
Step-by-Step Methodology:
-
Reaction Setup: To a vial, add the nitroalkane (1.0 eq), the organocatalyst (0.2 eq), benzoic acid (0.2 eq), and toluene (0.5 M).
-
Reagent Addition: Add the α,β-unsaturated aldehyde (1.2 eq) and stir the mixture at the desired temperature (e.g., 4 °C or room temperature).
-
Reaction: Monitor the reaction by chiral HPLC to determine conversion and enantiomeric excess (ee). The reaction may take 24-72 hours.
-
Workup & Purification: Once the reaction is complete, concentrate the mixture directly onto silica gel. Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the Michael adduct.
-
Reductive Cyclization: The resulting nitroaldehyde can be cyclized to the pyrrolidine. Dissolve the adduct in methanol, add Pd/C (10 wt%), and subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) until the reduction is complete.
-
Final Isolation: Filter the reaction mixture through Celite, concentrate the filtrate, and purify the resulting pyrrolidine by chromatography if necessary.
Self-Validation & Critical Parameters:
-
Catalyst Loading: Organocatalyst loading is often higher (5-30 mol%) than in transition-metal catalysis. The optimal loading should be determined experimentally.
-
Additive Effect: Co-catalysts like benzoic acid are often required to facilitate proton transfer in the catalytic cycle, particularly in the iminium hydrolysis step.
-
Stereocontrol: The bulky diphenylprolinol silyl ether effectively shields one face of the enamine, forcing the electrophile to approach from the opposite side, leading to high enantioselectivity.
Summary of Stereoselective Strategies
The selection of a synthetic strategy is a critical decision in any research program. The following table provides a comparative overview to aid in this process.
| Strategy | Key Principle | Stereocontrol Element | Key Advantages | Common Limitations |
| Chiral Pool | Functionalization of an existing chiral scaffold. | Inherent chirality of the starting material (e.g., L-proline). | Robust, predictable absolute stereochemistry, readily available starting materials.[1][4] | Limited structural diversity, may require lengthy synthetic routes.[1] |
| [3+2] Cycloaddition | De novo ring formation via concerted cycloaddition. | Chiral auxiliary (e.g., sulfinamide) or chiral Lewis acid. | High atom economy, rapid complexity generation, creates multiple stereocenters.[8][10] | Substrate scope can be limited, removal of auxiliary required. |
| Organocatalysis | Covalent catalysis via chiral enamine/iminium ions. | Chiral small molecule (e.g., proline derivative). | Metal-free, environmentally benign, high enantioselectivity, operationally simple.[9] | Higher catalyst loadings, sometimes long reaction times. |
| TM Catalysis | Intramolecular C-H amination or other cyclizations. | Chiral ligand complexed to a transition metal (e.g., Cu, Rh, Ir). | High turnover frequency, excellent for C-H functionalization, access to unique motifs.[1][11] | Metal contamination, ligand synthesis can be complex, requires inert conditions. |
| Biocatalysis | Enzyme-mediated transformations. | Enzyme active site (e.g., IREDs, Transaminases). | Extremely high stereoselectivity (>99% ee), mild aqueous conditions, environmentally friendly.[2][7] | Limited substrate scope, enzyme availability and stability can be issues. |
Conclusion and Future Outlook
The stereoselective synthesis of pyrrolidines is a mature yet continuously evolving field. While chiral pool synthesis remains a workhorse for many applications, the development of catalytic asymmetric methods has opened the door to unprecedented molecular diversity. Organocatalysis and transition-metal catalysis, in particular, have provided powerful platforms for constructing complex pyrrolidine architectures with exquisite stereocontrol. Looking forward, the integration of biocatalysis and flow chemistry[2] promises to deliver even more efficient, scalable, and sustainable routes to these vital chemical entities, further empowering drug discovery and development.
References
-
Smolobochkin, A. et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Smolobochkin, A. et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. Available at: [Link]
-
Smolobochkin, A. et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. Available at: [Link]
-
Sukhorukov, A. (2025). Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. ResearchGate. Available at: [Link]
-
Reddy, K. et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. Available at: [Link]
-
N/A. Asymmetric Synthesis of Polyfunctionalized Pyrrolidines and Related Alkaloids. Sci-Hub. Available at: [Link]
- Whitmore, F. & Carnahan, F. (1960). Synthesis of pyrrolidine. Google Patents.
-
Nagib, D. et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. Available at: [Link]
-
Fustero, S. et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. Available at: [Link]
-
N/A. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
-
N/A. Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Hosseininezhad, S. & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
-
Bhat, M. et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]
-
Alexakis, A. et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. Available at: [Link]
-
Chen, J. et al. (2026). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. N/A. Available at: [Link]
Sources
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyrrolidine synthesis [organic-chemistry.org]
The Strategic Application of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine in the Synthesis of Advanced Kinase Inhibitors
Introduction: A Privileged Scaffold for Kinase Drug Discovery
In the landscape of modern medicinal chemistry, the quest for potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and neurodegenerative diseases. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets.[1] The pyridine core is a privileged scaffold in this arena, and its strategic functionalization is key to achieving desired potency and selectivity.[2] Among the myriad of building blocks available to researchers, 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine has emerged as a highly valuable and versatile intermediate. Its unique substitution pattern, featuring two distinct halogen atoms for regioselective modification and a pyrrolidinyl group, offers a sophisticated platform for the synthesis of complex kinase inhibitors.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of kinase inhibitors. We will delve into the chemical rationale for its use, provide a detailed, field-proven protocol for its application in a Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern carbon-carbon bond formation—and discuss the broader implications for the synthesis of targeted therapeutics, with a particular focus on Leucine-rich repeat kinase 2 (LRRK2) inhibitors.[3][4][5]
Chemical Properties and Strategic Advantages
The utility of this compound as a synthetic intermediate is rooted in its distinct chemical features:
-
Orthogonal Reactivity of Halogens: The presence of both a bromine and a chlorine atom on the pyridine ring allows for selective and sequential cross-coupling reactions. The carbon-bromine bond is generally more reactive towards palladium-catalyzed cross-coupling than the carbon-chlorine bond, enabling a stepwise introduction of different aryl or heteroaryl moieties. This differential reactivity is fundamental for building molecular complexity in a controlled manner.
-
The Pyrrolidinyl Moiety: The 2-pyrrolidinyl group is not merely a passive substituent. It can play a crucial role in the final compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. The pyrrolidine ring is a common feature in many bioactive compounds and can engage in favorable interactions within the kinase ATP-binding site.[6]
-
A Scaffold for LRRK2 Inhibitors: Mutations in the LRRK2 gene are linked to both familial and sporadic forms of Parkinson's disease.[5][7] Consequently, the development of potent and selective LRRK2 inhibitors is a major focus of neurodegenerative disease research.[8][9][10][11][12][13] The 2-aminopyridine scaffold, of which our title compound is a derivative, is a key pharmacophore in many potent LRRK2 inhibitors.[4][14][15]
Core Application: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between organoboron compounds and organic halides, catalyzed by a palladium complex.[6][16] This reaction is particularly well-suited for the synthesis of biaryl and heteroaryl structures that are common in kinase inhibitors.[2]
The following section provides a representative, detailed protocol for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl boronic acid. This protocol is based on established methodologies for similar couplings found in the synthesis of LRRK2 inhibitors and other kinase-targeted molecules.[7]
Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
Objective: To synthesize a bi-heterocyclic kinase inhibitor precursor via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Heteroaryl boronic acid or boronate ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the heteroaryl boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the resulting mixture by bubbling the inert gas through it for another 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine its completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Causality Behind Experimental Choices
-
Choice of Catalyst: The selection of the palladium catalyst and its corresponding ligand is critical for the success of the Suzuki-Miyaura reaction. For heteroaryl couplings, catalysts with bulky, electron-rich phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Role of the Base: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that can readily undergo transmetalation to the palladium center. The choice of base can influence the reaction rate and yield, with inorganic carbonates being commonly used due to their efficacy and ease of removal.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is frequently used. The organic solvent solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions involving substituted pyridines, providing a comparative overview for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd₂(dba)₃ with a phosphine ligand |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | DMF |
| Temperature | 90 °C | 110 °C | 100 °C |
| Typical Yield | 60-85% | 70-95% | 55-80% |
Experimental Workflow and Signaling Pathway Visualization
The synthesis and evaluation of kinase inhibitors derived from this compound typically follow a structured workflow.
Caption: A typical workflow for the synthesis and evaluation of a kinase inhibitor.
A primary target for inhibitors derived from this scaffold is LRRK2. The following diagram illustrates a simplified representation of the LRRK2 signaling pathway and the point of intervention for a synthesized inhibitor.
Caption: Simplified LRRK2 signaling pathway and inhibitor action.
Conclusion and Future Outlook
This compound stands out as a strategically designed building block for the synthesis of advanced kinase inhibitors. Its inherent chemical properties facilitate controlled and regioselective synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided herein offer a solid foundation for researchers to leverage this versatile intermediate in their drug discovery programs. As the demand for novel, highly selective, and potent kinase inhibitors continues to grow, the judicious application of such privileged scaffolds will undoubtedly play a pivotal role in the development of next-generation therapeutics for a range of debilitating diseases.
References
-
De, S. K. (2024). New Pyrrolopyrimidines as LRRK2 Inhibitors for Treating Parkinson's Disease. Current Medicinal Chemistry, 31(33), 5477-5480. [Link]
-
Hayward, M. M., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10312-10332. [Link]
- Pfizer Inc. (2014). Arylpyrrolopyridine derived compounds as lrrk2 inhibitors. WO2014170248A1.
-
The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Discovery of Novel Inhibitors of LRRK2 for the Treatment of Parkinson's Disease. [Link]
- Genentech Inc. (2016). Compounds inhibiting leucine-rich repeat kinase enzyme activity. WO2016036586A1.
-
Synapse. (2022). LRRK2 inhibitor(GeneScience Pharmaceutical). [Link]
-
BioWorld. (2023). Innovstone Therapeutics divulges new LRRK2 inhibitors for Parkinson's disease. [Link]
- H. Lundbeck A/S. (2024). Leucine-rich repeat kinase 2 (lrrk2) inhibitors. WO2024218288A1.
- Janssen Pharmaceutica NV. (2013). Macrocyclic lrrk2 kinase inhibitors. WO2013046029A1.
-
Estrada, A. A., et al. (2012). Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. Journal of Medicinal Chemistry, 55(22), 9416-9433. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). Synthetic routes to GNE-7915: original (top), modified (middle) and.... [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link]
-
WIPO PatentScope. (2019). WO/2019/111258 TREATMENT FOR PARKINSONIAN PATIENTS WITH MUTATIONS IN THE LRRK2 GENE. [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
National Institutes of Health. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(34), 6521-6524. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(22), 16457-16515. [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2023220238A1 - Lrrk2 inhibitors - Google Patents [patents.google.com]
- 3. GNE-7915 - LKT Labs [lktlabs.com]
- 4. medkoo.com [medkoo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Type-II kinase inhibitors that target Parkinson’s Disease-associated LRRK2 | bioRxiv [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2024108116A1 - Lrrk2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine
Welcome to the technical support guide for the synthesis of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields. This guide provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols based on established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when undertaking this synthesis.
Q1: What are the primary synthetic routes to prepare this compound?
There are two primary and effective methods for this synthesis:
-
Nucleophilic Aromatic Substitution (SNAr): This is a classic and often cost-effective method where a halogen at the 2-position of the pyridine ring is directly displaced by pyrrolidine. The reaction is typically performed at elevated temperatures in a polar aprotic solvent.[1] The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, especially at the 2- and 4-positions.[2][3]
-
Buchwald-Hartwig Amination: This is a modern, palladium-catalyzed cross-coupling reaction that forms the C-N bond between the pyridine ring and pyrrolidine.[4] This method is known for its broad substrate scope and often proceeds under milder conditions than SNAr, but requires an inert atmosphere and specialized catalysts.[5][6]
Q2: Which starting material should I use: 2-fluoro-, 2-chloro-, or 2-bromo-3-bromo-5-chloropyridine?
The choice of starting material is critical and depends entirely on the chosen synthetic route:
-
For Nucleophilic Aromatic Substitution (SNAr) , the reactivity order for the leaving group is F > Cl > Br . Therefore, 3-bromo-5-chloro-2-fluoropyridine is the most reactive and preferred starting material, allowing for lower reaction temperatures and shorter reaction times.[7]
-
For Buchwald-Hartwig Amination , the reactivity for the oxidative addition step is Br > Cl . Therefore, 2,3-dibromo-5-chloropyridine is the ideal substrate. Using the 2-fluoro analogue is not feasible for this reaction.[4]
Q3: My reaction yield is consistently low. What are the most common culprits?
Low yields can stem from several factors, but the most common are:
-
Suboptimal Reaction Conditions: Incorrect choice of solvent, temperature, or base can drastically reduce yield.
-
Presence of Water: Moisture can lead to hydrolysis of the starting material and deactivation of reagents, particularly in the Buchwald-Hartwig reaction.
-
Poor Reactivity of Starting Material: Using a less reactive leaving group (e.g., chloro instead of fluoro for SNAr) without adjusting conditions.[7]
-
Catalyst Deactivation (Buchwald-Hartwig): Impurities or exposure to oxygen can poison the palladium catalyst.[5]
-
Inefficient Purification: The product may be lost during workup or chromatography.
Q4: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective methods.
-
TLC: Use a solvent system like Hexane/Ethyl Acetate (e.g., 7:3 v/v). The product, being more polar than the starting halopyridine, will have a lower Rf value.
-
LC-MS: This provides definitive confirmation of product formation by showing the expected mass peak and allows for accurate quantification of starting material consumption.
Q5: What is the most effective method for purifying the final product?
-
Silica Gel Column Chromatography: This is the most common and effective method. A gradient elution with a Hexane/Ethyl Acetate solvent system typically provides good separation.
-
Acid-Base Extraction: If impurities are difficult to separate via chromatography, an acid-base workup can be effective. The pyridine nitrogen in the product is basic and can be protonated with an acid (e.g., 1M HCl) to move it into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted with an organic solvent.[8]
Section 2: Troubleshooting Guide
This section provides a structured approach to solving specific problems encountered during the synthesis.
Problem 1: Low or No Conversion of Starting Material
This is often the most frustrating issue. The underlying cause depends on the chosen synthetic method.
-
Possible Cause: Insufficient thermal energy or inappropriate solvent. The SNAr reaction requires overcoming a significant activation energy barrier to form the intermediate Meisenheimer complex.[1][3]
-
Solution:
-
Increase Temperature: If using 3-bromo-5-chloro-2-chloropyridine, temperatures of 100-150 °C are often necessary.
-
Solvent Choice: Ensure you are using a polar aprotic solvent which can stabilize the charged intermediate. See the table below for recommendations.
-
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |
| DMSO | 189 | 47.2 | Excellent choice, promotes SNAr. Can be difficult to remove. |
| NMP | 202 | 32.2 | High boiling point, very effective for sluggish reactions. |
| DMF | 153 | 36.7 | Good general-purpose solvent. |
| Acetonitrile | 82 | 37.5 | Lower boiling point, may require sealed-tube conditions for higher temps. |
-
Possible Cause: Poor leaving group.
-
Solution: If using 2,3-dibromo-5-chloropyridine, the reaction will be significantly slower than with the 2-fluoro or 2-chloro analogues. The best solution is to switch to the more reactive 3-bromo-5-chloro-2-fluoropyridine if possible.[7]
-
Possible Cause: Inactive or poisoned catalyst system. The Pd(0) active species is sensitive to oxygen and certain impurities.[5]
-
Solution:
-
Ensure Inert Atmosphere: Degas all solvents and reagents thoroughly. Purge the reaction vessel with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the reaction.
-
Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient heterocycles, sterically hindered, electron-rich ligands like XPhos or RuPhos are often superior. Bidentate ligands like BINAP can also be effective.[4]
-
Base Selection: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices. Weaker bases like K2CO3 may result in low conversion.[9]
-
Problem 2: Significant Byproduct Formation
-
Possible Cause: Hydrodehalogenation (replacement of a halogen with hydrogen). This is particularly common in palladium-catalyzed reactions where β-hydride elimination can be a competing pathway.[4]
-
Solution:
-
Modify Ligand: Switching to a bulkier ligand can sterically disfavor the side reaction.
-
Lower Temperature: Running the reaction at the lowest possible temperature that still allows for reasonable conversion can suppress byproduct formation.
-
Use a Different Base: Sometimes, changing the counter-ion of the base (e.g., from NaOtBu to K3PO4) can influence the reaction pathway.
-
-
Possible Cause: Dimerization or side reactions of pyrrolidine.
-
Solution:
-
Control Stoichiometry: Use a slight excess of pyrrolidine (e.g., 1.1 to 1.5 equivalents) but avoid a large excess, which can complicate purification.
-
Slow Addition: Add the pyrrolidine slowly to the heated reaction mixture to maintain a low instantaneous concentration, minimizing self-reaction.
-
Section 3: Visual Guides & Mechanisms
Visualizing the reaction pathways and troubleshooting logic can provide clarity.
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Caption: SNAr reaction pathway.
Catalytic Cycle: Buchwald-Hartwig Amination
This cycle illustrates the key steps involving the palladium catalyst.
Caption: Buchwald-Hartwig catalytic cycle.
Troubleshooting Workflow
A logical decision tree to diagnose yield issues.
Caption: Troubleshooting decision tree for low yield.
Section 4: Validated Experimental Protocols
These protocols provide detailed, step-by-step methodologies for both primary synthetic routes.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol is optimized for the most reactive starting material, 3-bromo-5-chloro-2-fluoropyridine.
Materials:
-
3-bromo-5-chloro-2-fluoropyridine (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-5-chloro-2-fluoropyridine (1.0 eq) and potassium carbonate (2.0 eq).
-
Under a nitrogen atmosphere, add anhydrous DMSO to create a ~0.5 M solution.
-
Add pyrrolidine (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., 10-30% ethyl acetate in hexane gradient) to yield the title compound.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol uses 2,3-dibromo-5-chloropyridine, leveraging the higher reactivity of bromide in palladium catalysis.
Materials:
-
2,3-dibromo-5-chloropyridine (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)
-
XPhos (0.05 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Ethyl Acetate
-
Saturated Ammonium Chloride (NH4Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
In a glovebox or under a strict inert atmosphere , add Pd2(dba)3 (0.02 eq), XPhos (0.05 eq), and NaOtBu (1.4 eq) to a dry, oven-baked Schlenk flask.
-
Add 2,3-dibromo-5-chloropyridine (1.0 eq).
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add anhydrous, degassed toluene via syringe to create a ~0.2 M solution.
-
Add pyrrolidine (1.2 eq) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench by slowly adding saturated aqueous NH4Cl solution.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude residue by silica gel column chromatography.
References
-
YouTube. (2019, January 19). Nucleophilic aromatic substitutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]
- Google Patents. (n.d.). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
YouTube. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]
- Google Patents. (n.d.). Purification method of 3-bromo-1-(3-chloropyridine-2-yl)-1H-pyrazole-5-ethyl formate.
-
Royal Society of Chemistry. (n.d.). RSC Advances Accepted Manuscript. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubMed. (2007, April 27). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Purification of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine
This guide provides in-depth troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine. The methodologies and principles discussed herein are designed to ensure high purity and recovery, which are critical for subsequent synthetic steps and biological assays.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues encountered during the chromatographic purification of this compound. The question-and-answer format provides direct, actionable solutions grounded in chemical principles.
Issue 1: Severe Peak Tailing on Silica Gel Columns
Question: My chromatogram shows significant peak tailing for the target compound, leading to poor resolution and cross-contamination of fractions. What is the underlying cause, and how can I resolve it?
Answer: Peak tailing is the most common issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1] The root cause is the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1] This interaction is a form of secondary adsorption that slows down a portion of the analyte molecules, causing them to elute gradually rather than in a sharp band.
Causality & Solution Workflow:
The basic lone pair on the pyridine nitrogen interacts with acidic surface protons, leading to heterogeneous elution rates. To achieve sharp, symmetrical peaks, this interaction must be mitigated.
Troubleshooting Steps:
-
Mobile Phase Modification (Recommended First Step): The most straightforward solution is to add a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): Add 0.1-1% TEA to your hexane/ethyl acetate or dichloromethane/methanol mobile phase. The TEA is a stronger base than your compound and will preferentially bind to the acidic silanol sites, effectively "masking" them from your analyte.
-
Ammonia: For more polar solvent systems, using a 7N solution of ammonia in methanol as the polar component of the mobile phase (e.g., 1-5% in dichloromethane) can be highly effective.
-
-
Use of Deactivated or Alternative Stationary Phases:
-
Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for purifying basic compounds.
-
Treated Silica Gel: Consider using commercially available deactivated silica gel, such as base-deactivated or end-capped silica, which has fewer free silanol groups.
-
// Graph attributes graph [bgcolor="transparent", pad="0.2", dpi=100, size="7.6,!", ratio=compress]; } enddot Caption: Troubleshooting workflow for peak tailing.
Issue 2: Co-elution of Product with Impurities
Question: My target compound is co-eluting with an impurity that has a very similar Rf value on TLC. How can I improve the separation?
Answer: Co-elution occurs when the selectivity between your product and an impurity is insufficient in the chosen chromatographic system. To improve resolution, you must alter the interactions within the system to affect the two compounds differently.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Reduce Solvent Strength: If the Rf is high (>0.4), decrease the concentration of the polar solvent (e.g., switch from 20% EtOAc in Hexane to 10% EtOAc in Hexane). This will increase the retention of all compounds, often enhancing separation.
-
Change Solvent Selectivity: If reducing polarity doesn't work, change the nature of the solvents. The "solvent selectivity triangle" (e.g., using solvents with different dipole, hydrogen-bonding, or dispersion forces) is a key concept. For instance, if you are using a Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol or a Toluene/Acetone system. These changes can alter the specific interactions of your product and impurity with the stationary phase, often resolving the co-elution.[1]
-
-
Consider Gradient Elution: If a single isocratic solvent system fails to separate the impurity while providing a reasonable elution time for your product, a shallow solvent gradient can be highly effective. Start with a low-polarity mobile phase and gradually increase its strength. This can hold back the product just enough to allow the impurity to elute first, or vice-versa.
-
Change the Stationary Phase: If mobile phase optimization is unsuccessful, the interaction mechanism needs a more significant change.
-
Reverse-Phase (C18) Chromatography: This technique separates compounds based on hydrophobicity. Since your product is relatively non-polar, it will be well-retained on a C18 column. The polarity of impurities may differ enough to achieve excellent separation using a mobile phase like water/acetonitrile or water/methanol.
-
Issue 3: Low Product Recovery After Chromatography
Question: I'm losing a significant portion of my this compound on the column. What are the potential causes and solutions?
Answer: Low recovery can stem from several factors, including irreversible adsorption onto the stationary phase or product instability.
Troubleshooting Steps:
-
Irreversible Adsorption: This is particularly likely on highly active, acidic silica gel, especially if the compound is left on the column for an extended period.
-
Solution: Always use a basic modifier (as described in Issue 1) to prevent strong, irreversible binding. Furthermore, perform flash chromatography rather than gravity chromatography to minimize the residence time of the compound on the column.[2]
-
-
Sample Loading Technique: Applying the sample in a large volume of a strong solvent can cause premature band broadening and poor separation, leading to impure fractions and perceived loss of yield.
-
Solution: Use the "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[2] This powder can then be carefully added to the top of the column, ensuring a very narrow starting band.
-
-
Compound Stability: While 2-aminopyridine derivatives are generally stable, prolonged exposure to acidic silica can potentially cause degradation in sensitive molecules.
-
Solution: If degradation is suspected (e.g., new spots appearing on TLC of collected fractions), switching to a more inert stationary phase like neutral alumina is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis and column chromatography of this compound? A1: Based on the structure (a halogenated, aminated pyridine), the compound is of intermediate polarity. A good starting point for TLC development is 20% Ethyl Acetate in Hexane . Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for optimal separation on a column.[2] Remember to add ~0.5% triethylamine to the TLC chamber and the column eluent to prevent tailing.
Q2: Should I use normal-phase or reverse-phase chromatography? A2: Normal-phase chromatography on silica gel is the most common and cost-effective method for this type of compound and should be the first choice. However, if you face insurmountable separation challenges or require very high purity (e.g., >99.5%), reverse-phase HPLC or flash chromatography can offer superior separation power due to its different selectivity.[1]
Q3: What are the likely impurities from a typical synthesis of this compound? A3: The impurities will depend on the synthetic route. A common synthesis involves the nucleophilic aromatic substitution (SNAr) of a di- or tri-halogenated pyridine with pyrrolidine.[3] Potential impurities could include:
-
Unreacted Starting Material: e.g., 2,3-dibromo-5-chloropyridine.
-
Isomeric Products: If the starting material allows for substitution at other positions.
-
Di-substituted Products: Reaction of pyrrolidine at a second position if another labile halogen is present. Understanding these potential impurities is key to developing a successful purification strategy.
Experimental Protocols
Protocol 1: TLC Method Development
-
Prepare TLC Chamber: Add 5 mL of your test eluent (e.g., 8:2 Hexane:EtOAc with 0.5% TEA) to a TLC chamber with a filter paper wick. Allow the atmosphere to saturate for 5-10 minutes.
-
Spot the Plate: Dissolve a tiny amount of your crude reaction mixture in a volatile solvent like ethyl acetate or dichloromethane. Using a capillary tube, spot the solution on the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent front to travel up to about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm.
-
Analyze: Calculate the Rf value for your target compound. Adjust the solvent ratio until the Rf is in the optimal 0.2-0.3 range.
Protocol 2: Flash Column Chromatography Purification
This protocol assumes a crude sample size of ~500 mg.
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 2-3 cm diameter).
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a ~1 cm layer of sand.
-
Prepare a slurry of silica gel (e.g., 25-30 g) in the chosen mobile phase (e.g., 9:1 Hexane:EtOAc + 0.5% TEA).
-
Pour the slurry into the column, tapping gently to pack the bed. Allow excess solvent to drain until it is level with the top of the silica bed.
-
Add another ~1 cm layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve the 500 mg crude product in ~5 mL of dichloromethane.
-
Add ~1-2 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure using a nitrogen or air line to achieve a steady flow rate (e.g., 5-10 cm/min).
-
Collect fractions (e.g., 10-15 mL per tube) from the moment solvent begins to elute.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
// Graph attributes graph [bgcolor="transparent", pad="0.2", dpi=100, size="7.6,!", ratio=compress]; } enddot Caption: General workflow for chromatographic purification.
Data Summary
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography. |
| Mobile Phase (Start) | 10-20% Ethyl Acetate in Hexane | Good starting polarity for a compound of this type. |
| Mobile Phase Modifier | 0.1-1.0% Triethylamine (TEA) | Neutralizes acidic silanol groups, preventing peak tailing.[1] |
| Optimal Rf | 0.2 - 0.3 | Provides the best balance between resolution and elution time. |
| Loading Method | Dry Loading | Ensures a narrow application band, maximizing separation efficiency.[2] |
| Elution Method | Flash Chromatography | Minimizes diffusion and reduces the risk of on-column degradation. |
References
- BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem Technical Support.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Column Chromatography Purification of 3-Bromo-2-chloropyridine. BenchChem Technical Support.
- Majireck, M. M., et al. (2024). 2-Aminopyridines Made from Bench-Stable Reagents. ChemistryViews.
Sources
Technical Support Center: Reactions of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis and functionalization of this versatile building block. Our focus is on providing practical, field-proven insights to help you optimize your reactions and minimize the formation of common side products.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section addresses specific issues you might encounter during your experiments, linking them to potential side products and offering solutions based on established chemical principles.
| Observed Issue | Potential Side Product | Root Cause Analysis | Recommended Solutions & Preventative Measures |
| Incomplete conversion and presence of a starting material-like peak with loss of bromine signal in mass spectrometry. | 5-Chloro-2-(pyrrolidin-1-yl)pyridine (Hydrodebromination) | This is a common side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. It occurs when the organopalladium intermediate reacts with a hydrogen source in the reaction mixture before reductive elimination with the desired coupling partner. Common hydrogen sources include residual water, alcohols, or even the amine itself. | 1. Rigorous Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Use freshly distilled solvents and dry glassware. 2. High-Quality Reagents: Use high-purity palladium catalysts and ligands. 3. Optimize Reaction Kinetics: Ensure the rate of the desired cross-coupling is significantly faster than the rate of hydrodehalogenation. This can be achieved by using a more active catalyst system or by increasing the concentration of the coupling partner. |
| Formation of a di-substituted product in a planned mono-functionalization reaction. | 3,5-Disubstituted-2-(pyrrolidin-1-yl)pyridine | While the carbon-bromine bond is generally more reactive than the carbon-chlorine bond, under harsh reaction conditions (high temperatures, prolonged reaction times, or highly active catalysts), the chloro group can also undergo reaction. This is particularly prevalent in Suzuki-Miyaura couplings where specialized catalysts for chloro-arene activation are used.[1] | 1. Control Reaction Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling partner for the initial reaction at the bromo position. 2. Temperature and Time Management: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures. 3. Catalyst Selection: For selective mono-functionalization, choose a palladium catalyst system that is known to be less reactive towards aryl chlorides. |
| Presence of an unexpected isomer of the desired product. | Isomeric products from rearrangement or unexpected reactivity | While less common with this specific substrate, complex reaction mixtures can sometimes lead to rearrangements, especially under harsh basic or acidic conditions. The electronic nature of the pyridine ring can also influence reactivity in unexpected ways. | 1. Confirm Starting Material Purity: Ensure the starting this compound is pure and free of isomers. 2. Mild Reaction Conditions: Employ the mildest possible reaction conditions (temperature, base) to achieve the desired transformation. 3. Detailed Mechanistic Understanding: For novel reactions, consider performing preliminary mechanistic studies to understand the potential for side reactions. |
| Formation of homocoupled biaryl products from the boronic acid coupling partner in Suzuki reactions. | Biaryl homocoupling product | This side reaction is common in Suzuki couplings and is often promoted by the presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid. It can also be influenced by the choice of base and solvent. | 1. Degas Reaction Mixture: Thoroughly degas the reaction mixture with an inert gas (argon or nitrogen) to remove dissolved oxygen. 2. Optimize Base and Solvent: The choice of base can significantly impact the rate of homocoupling. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for your specific reaction. |
Frequently Asked Questions (FAQs)
Q1: I am planning a Suzuki-Miyaura coupling with this compound. Which halogen is more likely to react?
A1: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making oxidative addition of the palladium catalyst to the C-Br bond more favorable. Therefore, you can expect selective functionalization at the 3-position (where the bromine is located) under standard Suzuki-Miyaura conditions.
Q2: How can I achieve selective mono-amination at the 3-position using a Buchwald-Hartwig reaction?
A2: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination will preferentially occur at the more reactive C-Br bond. To ensure high selectivity for mono-amination, it is crucial to carefully control the stoichiometry of your amine nucleophile (typically 1.05-1.2 equivalents). Using a large excess of the amine could lead to some degree of reaction at the less reactive chloro position, especially at elevated temperatures.
Q3: I am observing significant hydrodebromination in my palladium-catalyzed reaction. What are the key parameters to adjust?
A3: Hydrodebromination is a common side reaction that competes with the desired cross-coupling. To minimize it, focus on the following:
-
Strictly Anhydrous Conditions: Water is a common proton source for hydrodehalogenation. Ensure all your reagents and solvents are scrupulously dry.
-
Inert Atmosphere: Oxygen can affect the stability and activity of your catalyst. Maintaining a robust inert atmosphere (argon or nitrogen) throughout the reaction is critical.
-
High-Quality Palladium Catalyst and Ligands: Use fresh, high-purity catalysts and ligands. Decomposed or impure catalysts can contribute to side reactions.
-
Reaction Temperature and Time: Use the lowest temperature at which the desired reaction proceeds at a reasonable rate. Prolonged reaction times at high temperatures can increase the likelihood of hydrodehalogenation.
Q4: Is it possible to functionalize the chloro position after I have already reacted the bromo position?
A4: Yes, this is a key advantage of using this compound as a building block. After selectively functionalizing the 3-position, the remaining chloro group can be targeted for a second cross-coupling reaction. However, reacting the chloro position typically requires more forcing conditions, such as a more active palladium catalyst (e.g., one with a bulky, electron-rich phosphine ligand), a stronger base, and higher reaction temperatures.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol provides a detailed methodology for the selective Suzuki-Miyaura coupling at the 3-position of this compound, with an emphasis on minimizing side product formation.
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon for 15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of argon, add the palladium(II) acetate and SPhos.
-
Solvent Addition: Add anhydrous 1,4-dioxane and anhydrous, degassed water (typically a 10:1 to 4:1 ratio of dioxane to water). The solution should be thoroughly degassed again by bubbling argon through it for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
SPhos Ligand: The use of a bulky, electron-rich phosphine ligand like SPhos helps to stabilize the palladium catalyst and promote the desired cross-coupling reaction over side reactions.
-
Potassium Phosphate: K₃PO₄ is an effective base for Suzuki-Miyaura couplings and is generally preferred over stronger bases that might promote side reactions.
-
Dioxane/Water Solvent System: This solvent system is effective for dissolving both the organic and inorganic reagents and often leads to cleaner reactions and higher yields. Degassing is crucial to prevent catalyst deactivation and homocoupling of the boronic acid.
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction pathway for a Suzuki-Miyaura coupling and the competing side reactions.
Caption: Reaction pathways in Suzuki coupling of this compound.
References
Sources
Technical Support Center: Optimizing Reaction Conditions for Pyridine Substitution
A Guide for Researchers and Drug Development Professionals
Welcome to the Technical Support Center for Pyridine Substitution. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the complex challenges inherent in modifying the pyridine ring—a scaffold central to pharmaceuticals and functional materials. Pyridine's unique electronic properties, particularly the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom, often lead to unexpected outcomes.[1][2] This resource is structured as a series of troubleshooting scenarios and frequently asked questions to provide direct, actionable solutions to problems you may be encountering at the bench. We will explore the causality behind experimental choices, ensuring that each recommendation is grounded in solid mechanistic understanding.
Troubleshooting Guide: From Failed Reactions to Optimized Protocols
This section addresses specific experimental failures. Each answer provides a diagnostic approach, explains the underlying chemistry, and offers a clear path toward a successful reaction.
Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a halopyridine is failing or giving very low yields. What are the most likely causes?
This is one of the most common challenges in pyridine chemistry. The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive or less active species and effectively poisoning the catalytic cycle.[3][4] This issue is particularly pronounced for 2-halopyridines due to the proximity of the nitrogen to the reaction site.
Core Diagnostic Steps:
-
Evaluate the Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for electron-deficient heteroaryl systems.[5] The key is to use a ligand that is both electron-rich and sterically bulky.
-
Causality: Electron-rich ligands increase the electron density on the palladium center, facilitating the rate-limiting oxidative addition step. Steric bulk physically shields the metal center, preventing inhibitory coordination by the pyridine nitrogen, and promotes the crucial reductive elimination step.[3][5]
-
-
Assess the Stability of Your Coupling Partner: For Suzuki-Miyaura couplings, 2-pyridylboronic acids are notoriously unstable and prone to protodeboronation (replacement of the boronic acid group with hydrogen), especially in the presence of aqueous bases.[4]
-
Check the Base and Solvent System: The choice of base is critical and non-intuitive. While a base is required, overly harsh conditions can promote side reactions. The solvent must be anhydrous and capable of dissolving all reagents at the reaction temperature.[3]
Actionable Solutions & Optimization Strategy:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Use a modern, well-defined precatalyst (e.g., G3 or G4 palladacycles). | These form the active Pd(0) species more cleanly and efficiently than simple sources like Pd(OAc)₂ or Pd₂(dba)₃.[6] |
| Ligand Selection | Employ bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). | These ligands are designed to overcome catalyst inhibition by the pyridine nitrogen and accelerate the catalytic cycle.[3][5] |
| Boron Source (Suzuki) | Use 2-pyridyl MIDA boronates, pinacol esters, or trifluoroborate salts instead of the free boronic acid. | These derivatives exhibit significantly greater stability, minimizing protodeboronation and increasing the effective concentration of your coupling partner.[4] |
| Base | Screen a range of bases. K₃PO₄ or Cs₂CO₃ are often good starting points. | The optimal base is substrate-dependent. Stronger, non-nucleophilic bases are often required, but weaker bases may be necessary if the substrate is sensitive.[3] |
| Atmosphere | Ensure a strictly inert atmosphere (argon or nitrogen). | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the reaction.[3] |
Workflow: Troubleshooting a Failed Suzuki-Miyaura Coupling
Caption: A decision-tree workflow for troubleshooting low-yield Suzuki-Miyaura couplings on pyridine substrates.
Question 2: My Minisci reaction is giving a mixture of C2 and C4 isomers. How can I improve C4 selectivity?
The Minisci reaction, a powerful tool for C-H alkylation, relies on the addition of a nucleophilic radical to a protonated pyridine ring. Electronically, both the C2 and C4 positions are activated and susceptible to attack, often leading to poor regioselectivity.[7][8]
Causality of Poor Selectivity:
The distribution of products is governed by a delicate balance of steric and electronic factors. For an unsubstituted pyridine, radical attack at C2 is often kinetically favored, but mixtures are common.
Actionable Solutions:
-
Employ a Removable Blocking Group: This is a highly effective strategy to physically obstruct the C2 and C6 positions, directing the incoming radical exclusively to C4. A maleate-derived blocking group can be installed on the pyridine nitrogen to form a pyridinium salt, which sterically shields the positions adjacent to the nitrogen.[9][10]
-
Tune Reaction Conditions: While less effective than blocking groups, adjusting reaction parameters can influence the isomer ratio.
-
Solvent and pH: Radical additions can be sensitive to the reaction medium. Avoiding strongly acidic conditions may slightly disfavor attack at the more electronically activated C2 position.[10]
-
Steric Hindrance: If your substrate already has a substituent at C2, this will naturally direct the reaction toward C4. Conversely, a bulky radical source may also favor the less hindered C4 position.
-
General Protocol for C4-Selective Minisci Reaction via N-ylide:
A modern approach involves the formation of an N-iminopyridinium ylide, which can direct regioselectivity without requiring an external oxidant.
-
Preparation of the N-aminopyridinium salt: To a solution of the pyridine (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add O-(mesitylsulfonyl)hydroxylamine (MSH) (1.1 equiv) at 0 °C and stir for 2-4 hours.
-
In-situ Ylide formation and Radical Addition: To the resulting suspension, add the carboxylic acid radical precursor (1.5 equiv), a photoredox catalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), and a base (e.g., NaHCO₃).
-
Irradiation: Degas the mixture and irradiate with blue LEDs at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Upon completion, perform a standard aqueous workup, extract the product with an organic solvent, dry, concentrate, and purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is the reactivity of pyridine different at the C2, C3, and C4 positions?
The position of the nitrogen atom fundamentally dictates the electronic landscape of the ring, creating distinct reactivity patterns for different types of substitution.
-
Nucleophilic & Radical Attack (Favors C2/C4): The electron-withdrawing nitrogen atom makes the entire ring electron-deficient, particularly at the positions ortho (C2/C6) and para (C4) to it.[11] During nucleophilic aromatic substitution (SNAr), an attacking nucleophile creates a negatively charged intermediate (a Meisenheimer complex). When attack occurs at C2 or C4, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, which is highly stabilizing.[12] This stabilization is not possible for attack at C3, making it much less favorable.[12]
-
Electrophilic Attack (Favors C3): For electrophilic aromatic substitution (EAS), the pyridine ring is strongly deactivated. The reaction requires harsh conditions because the nitrogen's lone pair is protonated or coordinates to the electrophile, further increasing the ring's electron deficiency.[13][14] If substitution does occur, it preferentially happens at C3. This is because the cationic intermediate formed from attack at C2 or C4 has a resonance structure that places a positive charge on the already electron-deficient nitrogen, which is extremely unfavorable. The intermediate from C3 attack avoids this destabilizing arrangement.[15]
Caption: Positional reactivity of the pyridine ring for different substitution types.
Q2: When should I use a pyridine N-oxide strategy, and how do I remove the N-oxide afterward?
The pyridine N-oxide strategy is a powerful, two-step approach to overcome some of the inherent reactivity challenges of the pyridine ring.[16][17]
When to Use an N-Oxide:
-
To Activate the Ring for Nucleophilic Attack: The N-oxide group is strongly electron-donating through resonance, which might seem counterintuitive. However, it significantly activates the C2 and especially the C4 positions toward nucleophilic attack by stabilizing the intermediate. It also activates the C2-H bond for functionalization via palladation.[18]
-
To Reverse the Regioselectivity of Electrophilic Substitution: While a normal pyridine undergoes EAS at C3, the N-oxide directs electrophiles to the C4 position. The N-oxide oxygen can donate electron density into the ring, stabilizing the cationic intermediate of C4 attack.
-
To Prevent Catalyst Coordination: The lone pair on the nitrogen is engaged in the bond with oxygen, making it unavailable to coordinate with and deactivate metal catalysts in cross-coupling reactions.[16]
Protocol: General Procedure for N-Oxide Formation
Caution: Peracetic acid is a strong oxidant. Handle with appropriate personal protective equipment.
-
Preparation: In a round-bottom flask equipped with a stir bar, dissolve the starting pyridine (1.0 equiv) in glacial acetic acid.[19]
-
Oxidation: Cool the solution in an ice bath and add 30-40% peracetic acid or hydrogen peroxide (1.1-1.5 equiv) dropwise, keeping the internal temperature below 30 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.
-
Workup: Cool the reaction and carefully quench any remaining peroxide. Remove the acetic acid under reduced pressure. The resulting N-oxide can then be purified.[19]
How to Remove the N-Oxide (Deoxygenation):
Once the desired substitution has been performed on the N-oxide, the oxygen must be removed to regenerate the pyridine.
| Reagent | Conditions | Notes |
| PCl₃ or PPh₃ | CH₂Cl₂ or CHCl₃, 0 °C to reflux | Very common and reliable. The reaction with PCl₃ can be vigorous. |
| H₂ / Pd/C | H₂ (balloon or Parr shaker), MeOH or EtOH | A clean reduction method, but not compatible with other reducible functional groups (e.g., nitro, alkenes, some halides). |
| Ammonium Formate / Pd/C | MeOH, room temp to reflux | A mild and effective transfer hydrogenation method that avoids the use of pressurized H₂ gas.[20] |
| SO₂ | Aqueous solution | A classical method useful for large-scale reductions.[21] |
References
- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026).
-
Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. (n.d.). Journal of the American Chemical Society. [Link]
-
Recent Advances in Direct Pyridine C-H Activation Strategies. (2022). Ingenta Connect. [Link]
-
Recent Advances in Direct Pyridine C-H Activation Strategies. (2023). Bentham Science Publisher. [Link]
-
Discovery and Development of the Enantioselective Minisci Reaction. (2023). Accounts of Chemical Research - ACS Publications. [Link]
-
Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. (2025). PubMed. [Link]
-
Recent Advances in Direct Pyridine C-H Activation Strategies. (2025). ResearchGate. [Link]
-
Hydrogen Atom Transfer Driven Enantioselective Minisci Reaction of Alcohols. (n.d.). University of Cambridge. [Link]
-
Influence of base and solvent on the regioselective sulfonyation of pyridine. (n.d.). ResearchGate. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PMC. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Stack Exchange. [Link]
-
Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. (n.d.). PMC - NIH. [Link]
-
(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. [Link]
-
pyridine-n-oxide. (n.d.). Organic Syntheses Procedure. [Link]
-
Electrophilic substitution on pyridine. (n.d.). Química Organica.org. [Link]
-
Electrophilic Substitution of Pyrrole and Pyridine. (n.d.). AK Lectures. [Link]
- Process for the reduction of pyridine n-oxides. (n.d.).
-
A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. (n.d.). Organic Chemistry Portal. [Link]
-
EAS Reactions with Pyridine. (2020). YouTube. [Link]
-
C–H functionalization of pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 14. youtube.com [youtube.com]
- 15. aklectures.com [aklectures.com]
- 16. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 17. eurekaselect.com [eurekaselect.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
- 21. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine stability and degradation pathways
Document ID: TSC-2026-01-22-001
Version: 1.0
Introduction
This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals working with 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine. As a substituted halopyridine, this compound is a valuable intermediate in medicinal chemistry and materials science. However, its multifunctional nature presents specific challenges regarding stability and handling. Published stability data for this exact molecule is limited; therefore, this guide synthesizes information from established chemical principles of pyridine and halogenated aromatic chemistry, alongside proven laboratory practices, to provide a robust framework for its use. We will address potential stability issues, outline logical degradation pathways, and provide actionable troubleshooting advice and experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Storage and Handling
Q1: What are the optimal long-term storage conditions for this compound?
A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at ≤4°C. The key is to minimize exposure to moisture, oxygen, and light, which are the primary initiators of degradation for this class of compounds.
Q2: I left my compound on the benchtop for a day. Is it still usable?
A2: Short-term exposure to ambient light and air is unlikely to cause significant degradation of the solid material. However, before use in a critical synthesis, it is best practice to verify its purity. We recommend running a quick purity check using HPLC-UV or TLC against a properly stored reference sample. Look for the appearance of new, smaller peaks or spots, which could indicate the onset of degradation.
Q3: The solid material has developed a slight discoloration. What does this mean?
A3: Discoloration (e.g., turning from off-white to yellowish or brown) is a common indicator of degradation, often due to oxidation or slow polymerization initiated by light and air. While the bulk of the material may still be intact, the presence of colored impurities can interfere with subsequent reactions. It is highly advisable to purify the material by recrystallization or column chromatography before use.
Solution Stability
Q4: My NMR spectrum of a sample dissolved in DMSO-d6 shows new peaks after 24 hours. What is happening?
A4: While DMSO is a common solvent, residual moisture or acidity can promote hydrolysis. The C2-N(pyrrolidinyl) bond is an electron-rich amine attached to an electron-deficient pyridine ring, making it susceptible to nucleophilic attack, especially under acidic or basic conditions. The new peaks could correspond to the hydrolysis product, 3-Bromo-5-chloro-pyridin-2-one. For short-term storage of solutions, aprotic, anhydrous solvents like dichloromethane or THF are recommended. For long-term storage, it is best to store the compound as a solid.
Q5: I am running a reaction in an alcohol solvent (e.g., methanol, ethanol) under heating. What stability issues should I be aware of?
A5: Heating halopyridines in nucleophilic solvents like alcohols can lead to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C5 position is less activated than the bromine at C3, but both can potentially be displaced by alkoxide ions, especially at elevated temperatures or in the presence of a base. This would result in the formation of methoxy- or ethoxy-substituted byproducts.
Potential Degradation Pathways
Q6: What are the most likely degradation pathways for this molecule?
A6: Based on its structure, the primary anticipated degradation pathways are:
-
Hydrolysis: Cleavage of the C2-N bond to form 3-Bromo-5-chloro-pyridin-2-one and pyrrolidine, catalyzed by acid or base.
-
Oxidation: The pyrrolidine ring is susceptible to oxidation, potentially leading to N-oxide formation on the pyridine nitrogen or oxidation of the pyrrolidine ring itself.
-
Photodegradation: Pyridine and halopyridine systems can be sensitive to UV light.[1] This can lead to radical-mediated dehalogenation (loss of Br or Cl) or other complex rearrangements.
-
Nucleophilic Substitution: As mentioned in A5, displacement of the halide substituents by strong nucleophiles.
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound under common stress conditions.
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions Application:
-
Acidic: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final conc. 0.1 M). Heat at 60°C.
-
Basic: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final conc. 0.1 M). Heat at 60°C.
-
Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final conc. 3%). Keep at room temperature.
-
Thermal: Store the solid compound in an oven at 80°C.
-
Photolytic: Expose the solid compound and a solution (in quartz) to light as specified in ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). For thermal and photolytic studies, dissolve the solid in the mobile phase before analysis.
-
Quenching: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV/MS Method
A robust analytical method is crucial for separating the parent compound from all potential degradation products. [2][3] Table 1: HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm | Provides good retention and separation for moderately polar, aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for the basic pyridine nitrogen. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 10% to 95% B over 10 minutes | A broad gradient is necessary to elute both the parent and potential degradants of varying polarity. |
| Flow Rate | 0.3 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Elevated temperature improves peak shape and reduces viscosity. |
| UV Detection | 254 nm, 280 nm (or PDA 210-400 nm) | Pyridine systems typically have strong absorbance in this range. A PDA detector is ideal for identifying new peaks. |
| MS Detector | Electrospray Ionization (ESI), Positive Mode | The basic nitrogen atoms are readily protonated, making positive mode ESI highly sensitive. |
Methodology:
-
Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.
-
Inject 1-5 µL of the prepared sample.
-
Run the gradient program and collect both UV and MS data.
-
Analyze the chromatograms for new peaks. The "mass balance" can be calculated by comparing the decrease in the parent peak area with the sum of the areas of the new degradant peaks.
References
-
Dash, A. K., & Dash, A. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
-
RSC Publishing. (n.d.). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine. Journal of the Chemical Society, Dalton Transactions.
-
BenchChem. (2025). A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
Faza, A., Weerapreeyakul, N., & Sirion, U. (2020). Photoswitchable hydrazones with pyridine-based rotors and halogen substituents. Scientific Reports, 10(1).
Sources
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions with Halogenated Pyridines
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide is designed to provide expert advice and actionable solutions for the unique challenges presented by palladium-catalyzed cross-coupling reactions involving halogenated pyridines. The inherent electronic properties and coordinating ability of the pyridine ring often complicate these otherwise powerful transformations. Here, we address common issues in a direct question-and-answer format, grounded in mechanistic principles and supported by field-proven insights.
General Troubleshooting: The First-Pass Checklist
Before delving into reaction-specific issues, it's crucial to rule out common experimental pitfalls. These factors are often the root cause of failed or low-yielding reactions.
Q1: My reaction with a halopyridine substrate is not working at all (or the yield is very low). Where do I start?
A1: A systematic check of your reaction setup and reagents is the first and most critical step. Often, the problem lies in the fundamentals rather than the nuances of the catalytic cycle.[1]
-
Inert Atmosphere is Non-Negotiable: Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen.[2][3] Ensure your reaction vessel has been thoroughly degassed (e.g., via multiple vacuum/inert gas cycles) and a positive pressure of an inert gas (argon or nitrogen) is maintained throughout the reaction.
-
Reagent and Solvent Purity: Water and other protic impurities can be detrimental. They can lead to side reactions like protodeboronation in Suzuki couplings or poison the catalyst.[1][3][4] Use anhydrous, high-purity solvents, and ensure your reagents are dry. Solvents should be freshly distilled or from a reliable commercial source.
-
Catalyst Integrity and Activity: The choice of palladium precursor and, critically, the ligand, dictates the success of the reaction.[1][2] For Pd(II) precatalysts, in situ reduction to Pd(0) is necessary. If this is inefficient, the catalytic cycle won't initiate. Consider using a pre-activated Pd(0) source or a more robust precatalyst system.[1]
The Pyridine Problem: Catalyst Inhibition and Deactivation
The lone pair on the pyridine nitrogen is a notorious culprit in these reactions. Its ability to coordinate to the palladium center can inhibit catalytic activity or lead to catalyst deactivation.
Q2: I suspect the pyridine nitrogen is interfering with my catalyst. What are the signs and how can I mitigate this?
A2: The electron-deficient nature of the pyridine ring and the coordination of the pyridinic nitrogen to the palladium catalyst are primary challenges.[2] This coordination can sequester the active catalyst, preventing it from participating in the catalytic cycle.[5]
-
Symptoms of Catalyst Inhibition:
-
The reaction starts but stalls before completion.
-
Higher catalyst loading is required compared to non-heterocyclic analogs.
-
The reaction is sluggish at lower temperatures.
-
-
Mitigation Strategies:
-
Ligand Selection is Key: The use of bulky, electron-rich phosphine ligands is often the most effective solution.[2][6] These ligands promote the crucial oxidative addition and reductive elimination steps, outcompeting the inhibitory binding of the pyridine nitrogen.[2][7] Ligands like SPhos and XPhos are excellent starting points for many pyridine-based couplings.[8]
-
Temperature Optimization: Increasing the reaction temperature can sometimes overcome the energy barrier of catalyst inhibition, but this must be balanced against the risk of catalyst decomposition and side reactions.[9]
-
Below is a diagram illustrating the problematic coordination of the pyridine nitrogen to the palladium center, which can lead to an off-cycle, inactive species.
Caption: Catalyst inhibition by pyridine coordination.
Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but with pyridyl halides, specific issues can arise.
Q3: My Suzuki coupling with a 2-bromopyridine is giving low yield, and I see significant amounts of my boronic acid being consumed. What's happening?
A3: This is a classic case of protodeboronation, a common side reaction where the boronic acid is cleaved by a proton source before it can transmetalate to the palladium center.[4][10] 2-Pyridylboronic acids and their esters are particularly susceptible to this due to the electron-withdrawing nature of the pyridine ring.[10][11][12]
-
Troubleshooting Protodeboronation:
-
Choice of Base and Solvent: The base is a critical parameter. While aqueous bases are common in Suzuki reactions, they can exacerbate protodeboronation.[13] Consider using anhydrous conditions with bases like CsF, K₃PO₄, or Cs₂CO₃.[4] In some cases, switching to a non-aqueous solvent system like dioxane or THF can be beneficial.[4]
-
Boronic Acid vs. Ester: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation than the corresponding boronic acids.[3]
-
Reverse the Coupling Partners: If possible, try synthesizing the corresponding pyridylboronic acid and coupling it with the halide of your other coupling partner. Pyridines are generally more stable as the halide partner.[14]
-
Q4: I'm trying to perform a Suzuki coupling on a dihalopyridine and getting poor selectivity. How can I control which position reacts?
A4: The site selectivity in dihalopyridines is influenced by both electronic and steric factors. Generally, the order of reactivity for the halide is I > Br > Cl.[13] For positions on the pyridine ring, reactivity is often highest at the 4-position, followed by the 2-position, with the 3-position being the least reactive.[15] However, this can be manipulated.
-
Controlling Selectivity:
-
Temperature Control: Lowering the reaction temperature can favor selective coupling at the more reactive position.[9]
-
Ligand Choice: The ligand can have a profound impact on site selectivity. For instance, in some 2,4-dihalopyridine systems, specific NHC ligands can favor reaction at the C4 position, overriding the typical preference for the C2 position.[16] Varying the amount of a phosphine ligand like PPh₃ with a Pd(OAc)₂ catalyst can also switch the site selectivity.[17]
-
Below is a workflow for optimizing a challenging Suzuki-Miyaura coupling with a halopyridine.
Caption: Optimization workflow for Suzuki-Miyaura couplings.
Buchwald-Hartwig Amination
Forming C-N bonds with halopyridines is a common transformation, but it is not without its difficulties.
Q5: My Buchwald-Hartwig amination of a 2-bromopyridine is failing. What are the most critical parameters to adjust?
A5: The Buchwald-Hartwig amination of 2-halopyridines is particularly sensitive to the catalyst system and base.[2][18]
-
Critical Parameters for Buchwald-Hartwig Amination:
-
Catalyst System: The combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand is paramount.[2][19] Ligands such as RuPhos, SPhos, and BINAP have shown success.[18] In some cases, specific precatalysts like tBuBrettPhos can be effective.[18]
-
Base Selection: A strong, non-nucleophilic base is typically required.[2] Sodium tert-butoxide (NaOtBu) is a common choice.[19] However, for sensitive substrates, other bases like LiHMDS or even soluble organic bases like DBU may be advantageous.[18][20]
-
Solvent: Anhydrous toluene or dioxane are standard solvents for this reaction.[2]
-
| Catalyst System (Pd Source / Ligand) | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / RuPhos | Morpholine | LiHMDS | Toluene | 100 | 83 | [18] |
| Pd₂(dba)₃ / SPhos | Morpholine | LiHMDS | Toluene | 100 | 76 | [18] |
| Pd(OAc)₂ / dppp | Diethylamine | NaOtBu | Toluene | 80 | 98 | [19] |
Table 1: Comparison of catalyst systems for the Buchwald-Hartwig amination of 2-bromopyridines.[18][19]
Stille, Heck, and Sonogashira Couplings
These reactions also present unique challenges when applied to halogenated pyridines.
Q6: I am observing significant homocoupling of my organostannane reagent in a Stille reaction. How can I prevent this?
A6: Homocoupling in Stille reactions is often a result of oxygen in the reaction mixture.[9]
-
Minimizing Stille Homocoupling:
-
Rigorous Degassing: Ensure your solvent and reaction setup are scrupulously degassed.
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the organostannane reagent can sometimes help.[9]
-
Catalyst Choice: The choice of palladium source and ligand can influence the rates of the desired cross-coupling versus homocoupling.[21] For example, switching from Pd(OAc)₂ to Pd₂(dba)₃ with a ligand like AsPh₃ has been shown to improve yields and reduce side reactions.[21]
-
Q7: My Heck reaction with a chloropyridine is very sluggish. What can I do to improve the reaction rate?
A7: Chloropyridines are less reactive than their bromo or iodo counterparts in Heck reactions.[22] This is due to the stronger C-Cl bond, which makes the oxidative addition step more difficult.
-
Driving Heck Reactions with Chloropyridines:
-
Activate the Catalyst: Use more electron-rich and bulky phosphine ligands to facilitate the oxidative addition.[6][23]
-
Higher Temperatures: Higher reaction temperatures are often necessary to promote the reaction with less reactive chlorides. Microwave heating can also be effective.[22]
-
Phosphine-Free Systems: In some cases, phosphine-free catalyst systems, potentially in ionic liquids, can be effective.[24][25]
-
Q8: In my Sonogashira coupling with an iodopyridine, I am observing catalyst decomposition (formation of palladium black). What is the cause and how can I avoid it?
A8: The formation of palladium black indicates catalyst decomposition and aggregation, which removes the active catalyst from the reaction medium.[9][26]
-
Preventing Catalyst Decomposition:
-
Temperature Control: High temperatures can accelerate catalyst decomposition.[9] Try running the reaction at the lowest effective temperature.
-
Ligand Stability: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst. Ensure you are using a sufficient amount of a suitable ligand. In some Sonogashira couplings, nitrogen-based ligands like pyridines or pyrimidines can also form stable and active catalysts.[27]
-
Copper Co-catalyst: In Sonogashira reactions, the copper(I) co-catalyst is important. Ensure it is fresh and active.
-
Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling of a 2-Bromopyridine
-
To a flame-dried Schlenk tube, add the 2-bromopyridine (1.0 equiv), the boronic acid pinacol ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed solvent (e.g., dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
This guide provides a starting point for troubleshooting your palladium-catalyzed reactions with halogenated pyridines. Remember that each substrate is unique, and optimization of reaction parameters is often necessary to achieve the desired outcome.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Stille Coupling of 2-Bromo-4-iodopyridine.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines.
- ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
- ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- Wikipedia. (n.d.). Suzuki reaction.
- Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling.
- PubMed Central. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies.
- PMC. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- YouTube. (2024). Ligand design for cross-couplings: phosphines.
- PMC - NIH. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Benchchem. (n.d.). A Head-to-Head Comparison of Catalysts for the Buchwald-Hartwig Amination of 2-Bromopyridines.
- ResearchGate. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Reddit. (2012). Suzuki coupling help.
- Organic Syntheses. (2011). Org. Synth. 2011, 88, 197.
- Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
- Wikipedia. (n.d.). Heck reaction.
- PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts.
- PubMed. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
- 15. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 16. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System | MDPI [mdpi.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. Heck reaction - Wikipedia [en.wikipedia.org]
- 25. Heck Reaction [organic-chemistry.org]
- 26. researchgate.net [researchgate.net]
- 27. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Challenges in Scale-Up Synthesis of Substituted Pyridines
Welcome to the technical support center for the synthesis of substituted pyridines. This guide is designed for researchers, chemists, and process development professionals who are transitioning pyridine synthesis from the laboratory bench to pilot plant or manufacturing scale. Pyridine scaffolds are cornerstones in pharmaceuticals, agrochemicals, and materials science, making their efficient and robust synthesis a critical endeavor[1][2][3]. However, the journey from a successful lab-scale reaction to a reproducible large-scale process is fraught with challenges, from thermal management and regioselectivity control to purification and waste stream management.
This document moves beyond simple protocols to provide in-depth, field-tested insights into the "why" behind common scale-up failures and the "how" of overcoming them. We will explore troubleshooting strategies, process optimization, and modern synthetic approaches designed to ensure your scale-up is both successful and sustainable.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges that make scaling up pyridine synthesis particularly difficult?
Scaling up pyridine synthesis introduces complexities not always apparent at the bench. The primary challenges stem from:
-
Exothermicity and Thermal Management: Many classic pyridine syntheses, such as the Hantzsch synthesis, involve condensation and oxidation steps that can be highly exothermic[4]. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of thermal runaway.
-
Mass Transfer Limitations: In heterogeneous reactions or multi-phase systems, inefficient mixing at scale can lead to localized "hot spots," poor reagent distribution, and the formation of impurities. This directly impacts reaction kinetics and final product quality.
-
Regioselectivity Control: Achieving consistent regioselectivity can be challenging when reaction conditions fluctuate, which is more likely at a larger scale. Factors like temperature gradients and addition rates can significantly alter the isomeric ratio of the final product[5].
-
Work-up and Purification: Isolating the product from large volumes of solvents, catalysts, and byproducts is a significant hurdle. Methods like column chromatography, common in the lab, are often impractical and costly at an industrial scale[6]. The basic nature of the pyridine ring can complicate extractions and lead to emulsion formation.
-
Safety and Environmental Concerns: Handling large quantities of reagents like ammonia, volatile organic solvents, and potentially hazardous intermediates requires stringent safety protocols and consideration of waste disposal, pushing for greener synthetic routes[7][8].
Q2: Which classic named reactions for pyridine synthesis are most common, and what are their primary scale-up limitations?
Several foundational methods are employed for pyridine ring construction. While effective at the bench, they each present unique scale-up challenges.
| Reaction Name | Description | Key Scale-Up Challenges |
| Hantzsch Synthesis | A multi-component reaction of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia) to form a dihydropyridine, which is then oxidized.[4][5][9] | Exothermicity during condensation and oxidation; Symmetry Requirement (traditionally produces symmetrical pyridines); Oxidation Step can require harsh reagents and may be difficult to control at scale. |
| Bohlmann-Rahtz Synthesis | Condensation of an enamine with an ethynylketone to form an aminodiene intermediate, followed by cyclodehydration.[5][6] | High Temperatures often required for the cyclodehydration step can lead to side products; Regioselectivity can be an issue in the initial Michael addition if substrates are complex[5]. |
| Guareschi-Thorpe Synthesis | Condensation of a β-ketoester with a cyanoacetamide equivalent in the presence of a base.[7] | Handling of Cyanides at scale poses significant safety risks; Byproduct Formation from competing reaction pathways can complicate purification. However, modern variations using greener conditions show promise.[7] |
| Kröhnke Pyridine Synthesis | Reaction of α-picolinium salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[10] | Multi-step nature of preparing the pyridinium salt precursor; Stoichiometric use of reagents can lead to significant waste streams. |
Q3: When should I consider transitioning from batch to continuous flow processing for my pyridine synthesis?
The decision to switch from batch to continuous flow chemistry is a critical process development choice, particularly for reactions that are difficult to control at scale.
Consider transitioning to flow chemistry when your process involves:
-
Hazardous Reagents or Intermediates: Flow reactors handle only small volumes of material at any given moment, significantly minimizing the risk associated with explosive, toxic, or unstable compounds.
-
Strongly Exothermic Reactions: The high surface-area-to-volume ratio in microreactors allows for near-instantaneous heat exchange, preventing thermal runaways and improving product selectivity.[11]
-
Photochemical or Electrochemical Steps: Flow setups provide uniform irradiation or electrical potential to the entire reaction stream, which is difficult to achieve in large batch reactors.
-
Precise Control Requirements: Reactions sensitive to stoichiometry, temperature, or residence time benefit from the precise control offered by automated flow systems. This is particularly relevant for complex multi-step syntheses where intermediates are generated and consumed in situ.[12][13]
Troubleshooting Guides: From Theory to Practice
This section provides in-depth answers to specific problems encountered during the scale-up of substituted pyridine syntheses.
Reaction Control & Optimization
Q: My Hantzsch synthesis is giving me a mixture of regioisomers. How can I improve selectivity at scale?
A: Poor regioselectivity in the Hantzsch synthesis is a classic challenge, especially with unsymmetrical β-ketoesters. [5] The root cause often lies in the reaction conditions failing to adequately differentiate between competing condensation pathways.
Causality Explained: The initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester is followed by a Michael addition of the second equivalent (as an enamine). The regiochemical outcome is determined by which carbonyl of the unsymmetrical ketoester participates in which step. This is governed by both steric and electronic factors.
Troubleshooting Protocol:
-
Stepwise Reagent Addition: Instead of a one-pot approach, adopt a sequential addition strategy.
-
Protocol: First, condense the aldehyde with the more sterically hindered or electronically deactivated β-ketoester under milder conditions to form the Knoevenagel adduct. Once this reaction is complete (monitored by TLC/LCMS), add the second β-ketoester and the ammonia source. This directed approach significantly reduces the formation of the undesired regioisomer.
-
-
Solvent and Temperature Optimization:
-
Rationale: Polar aprotic solvents (e.g., DMF, DMSO) can stabilize charged intermediates differently than nonpolar solvents (e.g., toluene), influencing the reaction pathway. Lowering the reaction temperature often increases selectivity by favoring the thermodynamically more stable transition state over the kinetically faster one.
-
Action: Screen a matrix of solvents and temperatures at a small scale before implementing at the pilot scale.
-
-
Catalyst Selection:
-
Rationale: Lewis acids or organocatalysts can be used to promote specific steps. For example, a proline-based catalyst might favor one condensation pathway over another through the formation of a specific enamine intermediate.
-
Action: Investigate literature for catalysts known to influence regioselectivity in similar systems.
-
Q: My yield drops significantly upon scaling up a transition-metal-catalyzed C-H functionalization. What's going wrong?
A: C-H activation is a powerful tool for pyridine functionalization, but these reactions are often highly sensitive to reaction parameters that are difficult to control at scale. [2][14][15] A drop in yield is typically due to issues with catalyst activity, mass transfer, or atmospheric control.
Troubleshooting Protocol:
-
Rigorous Inert Atmosphere Control:
-
Rationale: Many transition-metal catalysts, particularly those involving Pd(0) or Ni(0) species, are extremely sensitive to oxygen. In a large reactor, ensuring a truly inert atmosphere is more challenging than in a small flask.
-
Protocol:
-
Purge the reactor vessel thoroughly with an inert gas (Argon or Nitrogen) multiple times. Use a "vacuum/backfill" cycle if the reactor is rated for it.
-
Degas all solvents and liquid reagents by sparging with the inert gas for an extended period (e.g., >1 hour) before use.
-
Maintain a slight positive pressure of inert gas throughout the reaction to prevent air ingress.
-
-
-
Homogenization and Mass Transfer:
-
Rationale: Inefficient mixing can lead to poor catalyst distribution, especially if the catalyst has low solubility. This creates localized areas where the reaction does not proceed, lowering the overall yield.
-
Action: Evaluate the reactor's mixing efficiency. A different impeller type (e.g., anchor vs. pitched-blade turbine) may be necessary. For heterogeneous catalysts, ensure the agitation is sufficient to maintain a uniform slurry.
-
-
Analysis of Starting Material Purity:
-
Rationale: Trace impurities in starting materials or solvents that were negligible at the lab scale can act as catalyst poisons at a larger scale where the total amount of impurity is higher. Common poisons include water, sulfur compounds, and other coordinating species.
-
Action: Re-analyze the purity of all reagents from the specific batches used for the scale-up run. Consider passing solvents through a column of activated alumina to remove trace water and polar impurities.
-
Work-up & Purification
Q: I'm struggling with removing the palladium catalyst from my product after a Suzuki coupling. How can I achieve the required low-ppm levels?
A: Reducing residual palladium to acceptable levels (<10 ppm for many pharmaceutical applications) is a common and critical challenge in scaling up cross-coupling reactions. [16] The choice of method depends on the nature of your product and the process economics.
Causality Explained: Residual palladium can be present in various forms: colloidal nanoparticles, soluble Pd(II) species, or complexes with your product or ligands. A multi-pronged approach is often necessary.
Recommended Strategies for Palladium Removal:
| Method | Description | Advantages | Disadvantages |
| Crystallization | The most effective method if your product is a stable, crystalline solid. The palladium impurities are often excluded from the crystal lattice. | Cost-effective, highly efficient, scalable. | Product must be crystalline; may require significant solvent volumes. |
| Activated Carbon | Adsorbs palladium species onto its high-surface-area structure. Often used in combination with a filter aid like Celite. | Relatively inexpensive, widely applicable. | Can also adsorb product, leading to yield loss; requires filtration of fine particles. |
| Metal Scavengers | Functionalized silica gels or polymers with thiol, amine, or other coordinating groups that chelate the metal. | High selectivity for palladium, very effective at achieving low ppm levels. | Higher cost than carbon; requires solid-liquid filtration. |
| Aqueous Washes | Washing the organic solution with an aqueous solution containing a chelating agent (e.g., thiourea, cysteine, EDTA). | Simple to implement in an extraction train. | Can be less effective for non-polar products; may introduce new impurities. |
Self-Validating Protocol: Scavenger Screening and Implementation
-
Screening (Lab Scale):
-
Dissolve a sample of the crude product in a suitable solvent.
-
Divide the solution into several vials. Add different metal scavengers (e.g., SiliaMetS® Thiol, QuadraSil® MP) at a specified loading (e.g., 10-20 wt% equivalents relative to the theoretical amount of Pd).
-
Stir the samples at a set temperature (e.g., 40-60 °C) for a defined period (e.g., 2-4 hours).
-
Filter each sample and analyze the filtrate for palladium content via ICP-MS.
-
-
Optimization and Scale-Up:
-
Based on the screening results, select the most effective scavenger.
-
Optimize the loading, temperature, and contact time for the chosen scavenger.
-
At scale, add the scavenger to the reactor containing the crude product solution. After the optimized contact time, filter the batch through a filter press or similar equipment pre-coated with a filter aid to ensure complete removal of the scavenger.
-
Analyze the final product batch for residual palladium to validate the process.
-
References
- Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. Benchchem.
- Synthesis of Fully Substituted Pyridines. ChemistryViews.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
- Challenges in the functionalization of pyridines.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
- Pyridine synthesis. Organic Chemistry Portal.
- Pyridine Synthesis: Cliff Notes. Baran Lab.
- A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society.
- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
- Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.
- Title:- “Pyridine: Synthesis, Swiss-ADME and Applic
- DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group.
- Pyridines: From Lab to Production. Organic Process Research & Development.
- Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
- Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI.
- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evalu
- Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals.
- C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society.
- How PureSynth Uses Flow Chemistry for Efficient Scale-Up. Process Technology Online.
- Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI.
- A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. ijarsct.
- A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenyl
- Fast and reliable scale-up. Process Technology Online.
- Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids. ChemRxiv.
- Pyridine C(sp2)
- C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
- GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIV
- One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
- A DFT Study on Sc-Catalyzed Diastereoselective Cyclization of 2-Picoline with 1,5-Hexadiene: Mechanism and Origins of Regio- and Stereoselectivity. MDPI.
- Advances in Pyridine C-H Functionaliz
- Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Deriv
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. ijnrd.org [ijnrd.org]
- 10. baranlab.org [baranlab.org]
- 11. process-technology-online.com [process-technology-online.com]
- 12. pure-synth.com [pure-synth.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine
Welcome to the technical support center for the purification of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine (CAS 1199773-44-8). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical heterocyclic building block. The purity of this intermediate is paramount for the success of subsequent synthetic steps, making robust purification protocols essential.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural lists to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude sample of this compound?
A1: The impurity profile is largely dependent on the synthetic route employed. Typically, this compound is synthesized via nucleophilic aromatic substitution (SNAr) of a dihalopyridine with pyrrolidine. Therefore, common impurities include:
-
Unreacted Starting Materials: Such as 2,3-dibromo-5-chloropyridine or other dihalopyridine precursors.
-
Excess Pyrrolidine: A volatile and basic amine that can be challenging to remove completely.
-
Side-Reaction Products: This can include products of di-substitution where pyrrolidine displaces both halogens, or products from reaction with residual water.
-
Solvent Residues: High-boiling point solvents like DMF or DMAc, often used to facilitate SNAr reactions, can be difficult to remove.[1]
Q2: My purified this compound is a yellow or brown solid/oil. What causes this discoloration?
A2: The ideal product is typically a white to off-white solid. Discoloration often indicates the presence of trace, highly colored impurities or degradation products.[3] Pyridine derivatives can be susceptible to oxidation or polymerization, especially if exposed to air and light over extended periods. The presence of residual catalysts or acidic/basic species can also promote the formation of colored byproducts.
Q3: How should I properly store the purified compound?
A3: To maintain purity and prevent degradation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry, and dark place to protect it from moisture, light, and heat.
Purification Strategy Selection
Choosing the correct purification strategy is critical for achieving high purity with good recovery. The initial purity of the crude material, the nature of the impurities, and the desired final purity will dictate the best approach.
Sources
Technical Support Center: Microwave-Assisted Synthesis of Pyridine Derivatives
Prepared by: Senior Application Scientist
Welcome to the technical support center for the microwave-assisted synthesis of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance reaction efficiency, improve yields, and troubleshoot common issues encountered during experimentation. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique that dramatically reduces reaction times, often from hours to minutes, while improving product yields and purity.[1][2][3][4] This is achieved through efficient and uniform volumetric heating of the reaction mixture via dielectric loss, a mechanism involving the interaction of polar molecules with the microwave's oscillating electric field.[5][6]
This document provides direct, experience-driven answers to specific challenges and frequently asked questions, grounding all recommendations in established scientific principles to ensure the integrity and reproducibility of your work.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve common issues.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A low yield in a microwave-assisted synthesis can stem from several factors, often related to energy absorption and thermal management.
-
Inadequate Microwave Absorption: The fundamental principle of microwave heating relies on the ability of your reaction mixture (primarily the solvent) to absorb microwave energy.[5] If you are using a non-polar solvent like toluene, hexane, or dioxane, it will not heat efficiently.[7][8] In such cases, the reactants themselves must be polar enough to absorb the energy, or you must add a "sensitizer" - a small amount of a polar, high-boiling solvent (like DMF or NMP) or an ionic liquid to facilitate heating.[8]
-
Incorrect Temperature: The reaction may be running at a sub-optimal temperature. Unlike conventional heating where the vessel walls are heated, microwaves heat the bulk solution directly.[1][9] A reaction that requires 150°C conventionally might need a similar or slightly higher temperature under microwave conditions to achieve rapid conversion. Systematically screen temperatures (e.g., in 10-15°C increments) to find the optimal point.
-
Reaction Time is Too Short: While microwaves are known for accelerating reactions, an insufficient reaction time will lead to incomplete conversion. Monitor the reaction's progress using TLC or LC-MS at various time points (e.g., 5, 10, 20 minutes) to determine when the reaction has reached completion.
-
Localized Superheating ("Hot Spots"): Inefficient stirring or a heterogeneous reaction mixture can lead to localized superheating, causing decomposition of starting materials or products and reducing the overall yield.[5][10] Ensure vigorous stirring with a properly sized, microwave-safe stir bar.
-
Incorrect Reagent Stoichiometry: For multicomponent reactions like the Hantzsch or Bohlmann-Rahtz syntheses, the molar ratios of reactants are critical.[11][12][13] Ensure precise measurement of all components, including the ammonia source (e.g., ammonium acetate), as an excess or deficit can halt the reaction cascade.
Q2: I'm observing significant charring or decomposition of my starting materials. How can I prevent this?
A: Charring is a clear indicator of excessive heat, where the rate of energy input surpasses the rate of its dissipation through the reaction or solvent. This often points to a thermal runaway event.
-
Use Temperature Control, Not Power Control: Modern microwave reactors allow for either fixed power or fixed temperature settings. Always use temperature control. A fiber-optic probe or a calibrated infrared (IR) sensor provides real-time feedback to the magnetron, which then pulses power to maintain the set temperature precisely.[2] Fixed power mode continuously delivers energy, which can cause the temperature to overshoot dramatically, leading to decomposition.
-
Reduce the Target Temperature: Your set temperature may simply be too high for the stability of your reagents or product. Reduce the temperature by 20-30°C and increase the reaction time to compensate. A slightly slower, more controlled reaction is preferable to a fast, decomposing one.
-
Ensure Homogeneity and Efficient Stirring: As mentioned above, poor stirring can create "hot spots" where the temperature far exceeds the sensor's reading, causing localized decomposition.[10]
-
Check Reagent Stability: Consult the Material Safety Data Sheet (MSDS) for your reagents to understand their thermal stability.[14] Some compounds, particularly those with nitro or azide groups, can be hazardous at elevated temperatures.[14]
Q3: My reaction is not reaching completion, even after extended irradiation time. What should I check?
A: When a reaction stalls, it suggests a limiting factor has been reached.
-
Re-evaluate Your Solvent Choice: The dielectric properties of a solvent can change at elevated temperatures.[8] A solvent that couples well at room temperature might become less efficient as the reaction heats up. You may need to switch to a solvent with a higher boiling point and better dielectric stability, such as changing from ethanol to N,N-dimethylformamide (DMF).[15]
-
Catalyst Activity: If your synthesis requires a catalyst (e.g., an acid or base), it may be deactivating at the reaction temperature.[16] Consider using a more robust catalyst or, if applicable, a solvent that also serves as the catalyst (e.g., acetic acid). For some syntheses, like the Bohlmann-Rahtz, adding a catalyst like ZnBr₂ or acetic acid can significantly accelerate the transformation.[16]
-
Pressure Limitations: In a sealed vessel, the pressure increases with temperature, which can suppress the boiling of the solvent and allow for higher reaction temperatures.[17] However, if your instrument's pressure limit is reached, it will automatically limit the power, preventing the reaction from reaching the target temperature. In this case, switching to a higher-boiling solvent is necessary to achieve the desired temperature at a lower pressure.
Q4: My results are not reproducible between runs. What could be causing this inconsistency?
A: Reproducibility is a hallmark of a well-controlled experiment. In microwave chemistry, inconsistencies often arise from subtle variations in setup and monitoring.
-
Vessel Position and Volume: In single-mode microwave cavities, the energy field is highly focused.[18] Placing the vial in the exact same position for every run is crucial. Furthermore, the volume of the reaction mixture affects how it interacts with the energy field. Keep the reaction volume consistent across all experiments.
-
Temperature Measurement Method: An external IR sensor measures the vessel's surface temperature, which can be lower than the internal bulk temperature. A direct-contact fiber-optic probe provides a more accurate reading.[19] Inconsistency between these methods or improper calibration of an IR sensor can lead to variable results.
-
Stirring Rate and Stir Bar: The size and shape of the magnetic stir bar, as well as the stirring rate, must be kept constant. A vortex that is too deep can change the geometry of the liquid and affect energy absorption.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the optimal solvent for a microwave-assisted pyridine synthesis?
A: The choice of solvent is arguably the most critical parameter in MAOS. A good solvent should be polar enough to absorb microwave energy efficiently, be chemically inert to the reaction conditions, and have a boiling point high enough to permit the desired reaction temperature. Solvents are generally categorized by their ability to absorb microwaves:
| Microwave Absorption | Solvents | Characteristics |
| High | Ethanol, Methanol, DMSO, DMF, Acetic Acid | Possess a high dielectric loss (tan δ). Heat very rapidly and efficiently. Excellent for most pyridine syntheses.[7][8] |
| Medium | Acetonitrile, Water, Butanols, Ketones | Heat well but may take slightly longer to reach the target temperature. Water can act as a green solvent.[7][17] |
| Low / Non-Absorbing | Toluene, Hexane, Dioxane, THF, CCl₄ | Do not couple with microwaves. Should only be used if a reactant or catalyst is highly absorbing, or with a sensitizer.[7][8] |
For many pyridine syntheses, polar protic solvents like ethanol are an excellent starting point.[4] For reactions requiring higher temperatures (>150°C), consider high-boiling polar aprotic solvents like DMF or DMSO.[15][16] Solvent-free reactions are also a green and efficient option if the reactants are liquids or can melt and absorb microwave energy.[16][20]
Q2: What are the key safety considerations when working with microwave reactors?
A: Safety is paramount. Dedicated laboratory microwave reactors have numerous safety features not found in domestic ovens.[14][21]
-
Never Use a Domestic Microwave Oven: Kitchen microwaves lack the necessary temperature/pressure sensors, solvent vapor detectors, and shielding to be used safely for chemical synthesis.[14] This practice is extremely dangerous and can lead to explosions.
-
Pressure Hazards: Heating solvents in a sealed vessel above their boiling point generates high pressure.[22] Always be aware of the pressure limits of your vessel and the reactor. Never exceed the recommended fill volume (typically 1/3 to 1/2 of the vessel's total volume) to leave adequate headspace.
-
Solvent Flammability: Use of flammable solvents requires a reactor equipped with appropriate ventilation and vapor detection systems to prevent ignition.[21]
-
Avoid Bulk Metals: Never place bulk metal objects, such as spatulas or metal clamps, inside the microwave cavity, as this can cause arcing and potentially ignite flammable vapors.[21]
Q3: Can I use metal-based catalysts in a microwave reactor?
A: Yes, with caution. Finely divided, powdered, or nano-particulate metal catalysts that are well-suspended in the reaction mixture are generally safe to use.[14] The small particle size prevents the build-up of electrical charge that leads to arcing. However, larger metal filings or turnings should be avoided as they can act as an antenna and cause dangerous electrical discharge.[14]
Q4: How do I transfer a conventional heating protocol to a microwave-assisted one?
A: A good starting point is to use the same solvent and reactant concentrations. For the temperature, a general rule of thumb is to set the microwave temperature 10-20°C higher than the reflux temperature of the conventional method to leverage the benefits of rapid heating.[17] For reaction time, you can often start by dividing the conventional time by a factor of 10 or more. For a reaction that takes 8 hours under conventional reflux, start with a microwave time of 20-30 minutes and monitor for completion.[17]
Section 3: Protocols and Data
Comparative Data: Hantzsch Dihydropyridine Synthesis
The following table illustrates the typical improvements observed when switching from conventional heating to microwave irradiation for the synthesis of a model dihydropyridine.
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation | Advantage |
| Heating Method | Ethanol, Reflux | Ethanol, Sealed Vessel | - |
| Temperature | ~78 °C | 120 °C | Higher T possible |
| Reaction Time | 6–9 hours[4] | 2–7 minutes[4] | >50x Faster |
| Yield | 71–88%[4] | 82–94%[4] | ~10-15% Higher |
| Work-up | Often requires extensive purification | Cleaner reaction, simpler purification[1] | Less Waste |
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis of 1,4-Dihydropyridines[3][11]
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).
-
Solvent Addition: Add 3 mL of ethanol to the vial.
-
Vessel Sealing: Securely cap the vial. Ensure the cap is properly tightened to prevent any leaks under pressure.
-
Microwave Irradiation: Place the vial inside the microwave synthesizer cavity. Set the reaction parameters:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 7 minutes
-
Stirring: High
-
-
Cooling: After irradiation is complete, the instrument will cool the vessel using compressed air. Do not attempt to open the vessel until the temperature is below 50°C.
-
Work-up: Once cooled, open the vial in a fume hood. The product often precipitates upon cooling. Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent in vacuo and purify the residue by recrystallization or column chromatography.
Experimental Protocol: Microwave-Assisted Bohlmann-Rahtz Pyridine Synthesis[12][16]
-
Reagent Preparation: In a 10 mL microwave process vial with a magnetic stir bar, combine ethyl β-aminocrotonate (1.0 mmol) and the desired alkynone (1.1 mmol).
-
Solvent/Catalyst Addition: Add 2 mL of DMSO. For sluggish reactions, 1-2 drops of glacial acetic acid can be added as a catalyst.[16]
-
Vessel Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the synthesizer and set the parameters:
-
Temperature: 170 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Stirring: High
-
-
Cooling & Work-up: Following the cooling procedure, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting crude product via column chromatography.
References
-
Tu, S., et al. (2007). Microwave-assisted four-component, one-pot condensation reaction: an efficient synthesis of annulated pyridines. Organic & Biomolecular Chemistry, 5(6), 945-51. [Link]
-
Chen, Y., et al. (2022). TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation. RSC Advances, 12(13), 8263-8273. [Link]
-
Ravichandran, S., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]
-
Chen, Y., et al. (2022). TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation. RSC Publishing. [Link]
-
ETH Zurich. (n.d.). Microwave Reactor Safety. [Link]
-
Gaba, M., & Dhingra, N. (2011). Microwave Chemistry: General Features and Applications. Indian Journal of Pharmaceutical Education and Research, 45(2), 175-183. [Link]
-
Wikipedia. (n.d.). Microwave chemistry. [Link]
-
Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. [Link]
-
Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. [Link]
-
International Journal of Trend in Scientific Research and Development. (2020). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]
-
IChemE. (n.d.). Microwave chemistry — an approach to the assessment of chemical reaction hazards. [Link]
-
Pachipulusu, R., et al. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of pyridine derivative using green solvent and microwave assistance. [Link]
-
ResearchGate. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. [Link]
-
YouTube. (2020). Green Chemistry: Microwave assisted synthesis. [Link]
-
Al-Warhi, T., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega. [Link]
-
Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957-1968. [Link]
-
Yang, H., et al. (2024). A Review of Methods for Improving Microwave Heating Uniformity. MDPI. [Link]
-
Bentham Science Publishers. (2025). Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d]Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction. [Link]
-
Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. PMC - NIH. [Link]
-
Collins, J. M. (2010). Future Trends in Microwave Synthesis. Taylor & Francis Online. [Link]
-
International Journal of Novel Research and Development. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. [Link]
-
World Journal of Pharmaceutical Research. (2024). Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [Link]
-
CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. [Link]
-
El-Mekabaty, A., et al. (2025). A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. PMC - PubMed Central. [Link]
-
Microwave Chemical. (n.d.). Technologies|Microwave Safety Policy. [Link]
-
Herr, J. M., et al. (2019). Solvent-free microwave-assisted synthesis of imidazo[1,5- a]pyridine and –quinoline derivatives. Synthetic Communications. [Link]
-
UCSB MRL. (n.d.). Microwave Synthesis Conditions. [Link]
-
Semantic Scholar. (n.d.). An Eco-Friendly Technique: Solvent-Free Microwave Synthesis and Docking Studies of Some New Pyridine Nucleosides and Their Pharmacological Significance. [Link]
-
Biotage. (n.d.). Microwave Reaction Tutorial. [Link]
-
Leonelli, C., & Veronesi, P. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
CHEMCO M M. (n.d.). Controlled Radical Polymerization. [Link]
-
Wikipedia. (n.d.). Chichibabin pyridine synthesis. [Link]
-
de la Hoz, A., et al. (2020). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]
-
Frank, R. L., & Smith, P. V. (1946). Pyridines. IV. A Study of the Chichibabin Synthesis. ACS Publications. [Link]
-
Kumar, A., et al. (2016). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Advances. [Link]
-
Omondi, B., et al. (2021). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. MDPI. [Link]
-
Abonia, R., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. [Link]
-
Boufades, N., et al. (2019). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. [Link]
-
Sharma, R., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. [Link]
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. ijper.org [ijper.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Solvent Choice for Microwave Synthesis [cem.com]
- 8. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety Considerations for Microwave Synthesis [cem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. chem.tamu.edu [chem.tamu.edu]
- 20. tandfonline.com [tandfonline.com]
- 21. scribd.com [scribd.com]
- 22. ijnrd.org [ijnrd.org]
Technical Support Center: Managing Reaction Exotherms in the Amination of Chloropyridines
Welcome to the Technical Support Center for managing reaction exotherms in the amination of chloropyridines. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these often energetic reactions. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to ensure both successful and safe experimentation.
Section 1: Understanding the Thermal Hazard
The amination of chloropyridines, whether through Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed Buchwald-Hartwig coupling, is a cornerstone of modern medicinal chemistry. However, these reactions are frequently exothermic and, if not properly controlled, can pose a significant risk of a thermal runaway.[1][2] A thermal runaway occurs when the heat generated by the reaction surpasses the rate of heat removal, leading to a self-accelerating cycle of increasing temperature and reaction rate.[2] This can result in a rapid pressure build-up, boiling of solvents, and potentially, a violent release of energy and hazardous materials.[1][2]
Frequently Asked Questions (FAQs)
Q1: Which amination reaction is more prone to a strong exotherm: SNAr or Buchwald-Hartwig?
Both SNAr and Buchwald-Hartwig aminations of chloropyridines can be significantly exothermic. The magnitude of the exotherm is highly dependent on the specific substrates, solvent, base, and reaction conditions.
-
SNAr reactions often require elevated temperatures to overcome the activation energy, especially for less activated chloropyridines.[3] The exotherm can be pronounced once the reaction initiates. The reactivity of chloropyridines in SNAr is significantly enhanced by the presence of electron-withdrawing groups on the pyridine ring.[3]
-
Buchwald-Hartwig aminations , while often proceeding under milder conditions than some SNAr reactions, involve a complex catalytic cycle with several exothermic steps. The overall heat release can be substantial. These reactions are sensitive to the choice of palladium catalyst, ligand, and base, all of which can influence the reaction rate and heat output.[4][5]
A thorough risk assessment, including calorimetry, is essential for both reaction types.
Q2: What are the initial signs of a developing thermal runaway reaction?
Recognizing the early warning signs of a thermal runaway is critical for preventing a serious incident. Key indicators include:
-
A sudden, uncontrolled increase in the internal reaction temperature that does not respond to standard cooling measures.
-
A rapid rise in the pressure of the reaction vessel.
-
Vigorous, uncontrolled boiling of the solvent.
-
A noticeable change in the color or viscosity of the reaction mixture.
-
Localized boiling or fuming.[1]
It is imperative to have a pre-defined emergency shutdown procedure in place to address these signs immediately.[6][7][8]
Q3: How do solvent and base selection impact the reaction exotherm?
Solvent and base are critical parameters that directly influence reaction kinetics and, consequently, heat generation.
-
Solvents: Polar aprotic solvents like DMF, DMAc, and NMP are common for SNAr reactions as they can accelerate the reaction rate, which in turn increases the rate of heat evolution.[9][10] While polar solvents can be beneficial for dissolving ionic reagents, they can also stabilize the charged intermediates in SNAr, potentially lowering the activation barrier and increasing the reaction speed.[2] For Buchwald-Hartwig reactions, solvents like toluene, dioxane, and THF are frequently used.[11] The choice of solvent will affect the solubility of the catalyst, base, and substrates, all of which can modulate the reaction rate.
-
Bases: The choice and strength of the base are crucial. In Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common and can lead to very fast reaction rates.[11] Weaker bases such as K₃PO₄ or Cs₂CO₃ may slow the reaction, offering better control over the exotherm, but may require higher temperatures or more active catalysts.[11] The heat of neutralization of the base with any acidic species in the reaction mixture can also contribute to the overall exotherm.
The interplay between solvent and base can be complex, and their effects on the exotherm should be evaluated on a small scale before proceeding to a larger scale.
Q4: My reaction is showing a significant exotherm even with slow addition. What else can I do?
If you are still observing a significant exotherm despite controlled addition of the limiting reagent, consider the following:
-
Dilution: Increasing the solvent volume can increase the overall heat capacity of the system, allowing it to absorb more energy with a smaller temperature rise. However, excessive dilution may slow the reaction to an impractical rate.
-
Lowering the Reaction Temperature: Starting the reaction at a lower temperature provides a larger safety margin before the temperature reaches a critical point.
-
Agitation: Ensure that the reaction mixture is being stirred efficiently. Poor agitation can lead to localized "hot spots" where the reaction is proceeding much faster than in the bulk solution.[1]
-
Alternative Reagent Addition Strategy: Instead of adding the amine to the chloropyridine, consider a "reverse addition" where the chloropyridine solution is added to a solution of the amine. This can sometimes alter the concentration profiles of reactive intermediates and modulate the heat release.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Rapid, Uncontrolled Temperature Increase | 1. Addition rate of reagent is too fast. 2. Cooling system is insufficient for the scale of the reaction. 3. Accumulation of unreacted starting material followed by a sudden, rapid reaction. | 1. Immediate Action: Stop all reagent addition. Maximize cooling. Prepare for emergency quenching if the temperature continues to rise. 2. For Future Experiments: a. Reduce the addition rate of the limiting reagent. b. Use a more dilute solution of the reagent being added. c. Ensure your cooling bath/system is at the lowest practical temperature and has sufficient capacity for the heat load. d. Perform reaction calorimetry to determine the heat of reaction and calculate the required cooling capacity. |
| Pressure Buildup in a Sealed Reactor | 1. Evolution of gas as a byproduct (e.g., from a side reaction). 2. Boiling of the solvent due to an uncontrolled exotherm. 3. Decomposition of reagents or products at elevated temperatures. | 1. Immediate Action: If safe to do so, immediately cool the reaction to reduce the vapor pressure of the solvent and slow down any gas-evolving side reactions. Do not vent a sealed reactor that is undergoing a potential runaway, as this could lead to a violent release of contents. Follow your institution's emergency procedures for over-pressurized vessels.[7][12] 2. For Future Experiments: a. Avoid running potentially highly exothermic reactions in sealed vessels without a thorough safety assessment. b. Use a reactor equipped with a pressure relief valve or rupture disc.[2] c. Ensure the reaction temperature is well below the boiling point of the solvent. |
| Reaction Fails to Initiate, Then "Takes Off" | 1. Induction period due to catalyst activation or slow initial kinetics. 2. Poor solubility of a key reagent at the initial reaction temperature. | 1. This is a classic sign of reagent accumulation and is extremely dangerous. The delayed reaction can be very energetic. 2. For Future Experiments: a. Ensure a small amount of reaction has initiated before starting the continuous addition of the remaining reagent. b. Consider adding a small portion of the reagents and heating to the desired reaction temperature to confirm initiation before adding the rest. c. Choose a solvent system where all components are fully dissolved at the reaction temperature. |
Experimental Protocols & Methodologies
Protocol 1: Calorimetric Assessment of Reaction Exotherm
Before any scale-up, a calorimetric study is essential to quantify the thermal risk. Reaction Calorimetry (RC) is the preferred method.
Objective: To determine the heat of reaction (ΔHr), heat flow profile, and the maximum temperature of the synthesis reaction (MTSR) under process conditions.
Materials:
-
Reaction calorimeter (e.g., Mettler-Toledo RC1e or similar).
-
Chloropyridine substrate.
-
Amine nucleophile.
-
Chosen solvent and base.
-
Inert gas supply (Nitrogen or Argon).
Procedure:
-
Calibration: Perform a solvent-only run to calibrate the heat transfer coefficient (UA) of the reactor system.
-
Reaction Setup: Charge the reactor with the chloropyridine, solvent, and base under an inert atmosphere.
-
Establish Isothermal Conditions: Bring the reactor contents to the desired initial reaction temperature.
-
Controlled Addition: Add the amine solution via a syringe pump at a slow, controlled rate that allows the cooling system to maintain a constant temperature.
-
Data Acquisition: Continuously record the internal temperature, jacket temperature, and reagent addition rate. The heat flow is calculated in real-time by the calorimetry software.
-
Analysis:
-
Integrate the heat flow curve over time to determine the total heat of reaction (ΔHr) in kJ/mol.
-
Calculate the adiabatic temperature rise (ΔTad) using the formula: ΔTad = (-ΔHr) / (m * Cp), where 'm' is the mass of the reaction mixture and 'Cp' is its specific heat capacity.
-
The MTSR is the sum of the process temperature and the adiabatic temperature rise that could result from the accumulation of unreacted reagents in a cooling failure scenario.
-
Data Interpretation:
| Parameter | Value | Implication for Safety |
| Heat of Reaction (ΔHr) | > -100 kJ/mol | Highly exothermic; requires careful control. |
| Adiabatic Temperature Rise (ΔTad) | > 50 °C | Significant potential for thermal runaway. |
| Maximum Temperature of Synthesis Reaction (MTSR) | Exceeds the boiling point of the solvent or the decomposition temperature of any component. | High risk of over-pressurization and secondary decomposition. The process is not inherently safe under these conditions. |
Protocol 2: Safe Laboratory Scale-Up with Controlled Reagent Addition
This protocol outlines a procedure for a 1-liter scale reaction, assuming a prior calorimetric assessment has been completed.
Objective: To safely perform an exothermic amination reaction by controlling the rate of heat generation through semi-batch addition.
Equipment:
-
1-liter jacketed glass reactor with overhead stirring.
-
Thermostat/circulator for jacket temperature control.
-
Syringe pump or addition funnel for controlled reagent addition.
-
Internal temperature probe.
-
Inert gas inlet.
Procedure:
-
Reactor Setup: Charge the jacketed reactor with the chloropyridine, solvent, and base under a nitrogen atmosphere.
-
Cooling: Begin circulating the coolant through the reactor jacket, setting it to a temperature that will maintain the desired internal reaction temperature (e.g., if the target is 20°C, the jacket might be set to 10-15°C).
-
Reagent Addition: Begin the slow, dropwise addition of the amine solution via the syringe pump at the rate determined to be safe from your calorimetry study.
-
Temperature Monitoring: Crucially, monitor the internal temperature continuously. The addition rate should be such that the internal temperature remains stable (e.g., within ±2°C of the setpoint).
-
Dynamic Control: If the internal temperature begins to rise above the set limit, immediately stop the addition . Allow the cooling system to bring the temperature back down before resuming the addition at a slower rate.[1]
-
Post-Addition: After the addition is complete, continue to stir and cool the reaction mixture for a specified time to ensure the reaction goes to completion.
-
Work-up: Proceed with the reaction work-up only after confirming that the internal temperature is stable and no further exotherm is being generated.
Protocol 3: Emergency Quenching Procedure
An emergency quenching plan must be in place before starting any potentially hazardous exothermic reaction.
Objective: To rapidly stop a runaway reaction by introducing a chemical agent that either stops the reaction or absorbs the excess heat.
When to Quench:
-
If the reaction temperature continues to rise uncontrollably despite stopping reagent addition and maximizing cooling.
-
If there is a sudden, rapid increase in reactor pressure.
Procedure:
-
Stop Reagent Addition & Maximize Cooling: These are the first steps.
-
Prepare Quench Solution: Have a pre-determined, pre-cooled quenching agent ready in an addition funnel or a pressure-equalizing dropping funnel. The choice of quencher is reaction-specific. A common choice is a cold, inert solvent that can rapidly dilute the reaction mixture and absorb heat. For some reactions, a mild acid or base may be used to neutralize a key reagent or catalyst.
-
Execute the Quench: If the reaction is deemed out of control, add the quenching agent rapidly but safely. Be aware that the initial addition of the quencher may cause a surge in pressure or foaming.
-
Evacuation: If at any point you feel the situation is unsafe, evacuate the area immediately and alert your institution's emergency response team. Do not attempt to control a reaction that has already progressed to a violent stage.[1]
Visualizing the Process: Workflow and Logic Diagrams
To aid in understanding the workflow for managing exothermic reactions, the following diagrams created using Graphviz (DOT language) illustrate the decision-making process.
Caption: Workflow for managing exothermic amination reactions.
Caption: Simplified SNAr mechanism highlighting the exothermic steps.
References
-
Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters, 6(17), 2881-4. Available at: [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ResearchGate. Available at: [Link]
-
Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. Organic Process Research & Development. Available at: [Link]
-
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Available at: [Link]
-
Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ. Available at: [Link]
-
4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]
-
High Pressure Reaction Vessels. University of Washington Environmental Health & Safety. Available at: [Link]
-
Dealing With Industrial Emergency Conditions-Safety Guidelines. PharmaState Academy. Available at: [Link]
-
The protection of reactors containing exothermic reactions: an HSE view. IChemE. Available at: [Link]
-
Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate. Available at: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. Available at: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ResearchGate. Available at: [Link]
-
Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. PMC. Available at: [Link]
-
C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
PALLADIUM-CATALYZED AMINATION OF 2-CHLORO-1-AZAAZULENE WITH 2-AMINOPYRIDINE. HETEROCYCLES, Vol. 83, No. 3, 2011. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
SNAr Reaction in Common Molecular Solvents Under Pressure. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available at: [Link]
-
Examples of palladium-catalysed amination of reactive heteroaryl chlorides. ResearchGate. Available at: [Link]
-
Thermal Runaway in Lithium-Ion Batteries: Incidents, Kinetics of the Runaway and Assessment of Factors Affecting Its Initiation. ResearchGate. Available at: [Link]
-
Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries. ResearchGate. Available at: [Link]
-
Study on Thermal Runaway Behavior of Li-Ion Batteries Using Different Abuse Methods. MDPI. Available at: [Link]
-
Experimental Study of Thermal Runaway Process of 18650 Lithium-Ion Battery. PubMed. Available at: [Link]
-
Palladium-catalyzed interannular C–H amination of biaryl amines. Chemical Communications. Available at: [Link]
-
Experimental Study on Thermal Runaway Process of 18650 Lithium-Ion Battery under Different Discharge Currents. ResearchGate. Available at: [Link]
Sources
- 1. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Adiabatic Temperature rise [comsol.de]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 7. pharmastate.academy [pharmastate.academy]
- 8. Emergency Shutdown Procedure (ESD) Guide | RS [uk.rs-online.com]
- 9. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acs.figshare.com [acs.figshare.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyridine ring is a privileged structure found in numerous FDA-approved drugs.[1] This guide provides a detailed comparison of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine , a versatile building block, with other functionalized pyridines. We will delve into its reactivity profile, supported by experimental data and protocols, to inform rational choices in complex molecule synthesis.
Introduction: The Strategic Importance of Dihalopyridines
Functionalized 2-aminopyridines are celebrated as "unsung heroes" in drug discovery, offering a simple, low-molecular-weight framework for creating diverse bioactive molecules.[2][3] The introduction of multiple, distinct halogen atoms onto the pyridine ring, as in the title compound, creates a powerful tool for sequential, site-selective modifications. The differential reactivity of carbon-halogen bonds (typically I > Br > OTf > Cl) in palladium-catalyzed cross-coupling reactions allows for a modular approach to building molecular complexity.[4] This guide focuses on the practical application of this principle, using this compound as a case study.
Synthesis and Electronic Profile
This compound is synthesized from 3-bromo-5-chloropyridine precursors.[5][6] The key structural features influencing its reactivity are:
-
The 2-(pyrrolidin-1-yl) group: This secondary amine substituent is a strong electron-donating group. It increases the electron density of the pyridine ring, which can influence the kinetics of oxidative addition. Furthermore, it can act as a directing group in certain C-H activation reactions.[7][8]
-
The 3-Bromo and 5-Chloro Substituents: The primary sites for cross-coupling reactions. The significant difference in the bond dissociation energies of the C-Br and C-Cl bonds is the foundation of this molecule's regioselective reactivity.[9]
Comparative Reactivity in Cross-Coupling Reactions
The principal advantage of this compound lies in its ability to undergo selective cross-coupling at the C-3 position (bromine) while leaving the C-5 position (chlorine) available for subsequent functionalization. This is a direct consequence of the weaker C-Br bond, which reacts preferentially in the rate-determining oxidative addition step of most palladium-catalyzed cycles.[9]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[10][11][12] When using substrates with multiple halides, the reaction predictably occurs at the site of the most labile leaving group.
Comparative Data: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O, 90 °C | 5-Chloro-3-phenyl-2-(pyrrolidin-1-yl)pyridine | ~90% (Est.) | [13][14] |
| 2,3-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O, 90 °C | 3-Bromo-2-phenylpyridine | 92% | [13] |
| 2-Chloro-3-bromopyridine | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Dioxane/H₂O, 100 °C | 2-Chloro-3-phenylpyridine | 95% | [14] |
| 3,5-Dichloropyridine | Phenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | Dioxane/H₂O, 110 °C | 3-Chloro-5-phenylpyridine | 85% | [15] |
Analysis & Experimental Insight: The data clearly shows that for dihalopyridines containing both bromine and chlorine, the Suzuki-Miyaura coupling proceeds selectively at the C-Br position.[13][14] This allows for the reliable synthesis of 3-aryl-5-chloropyridine intermediates. For comparators like 3,5-dichloropyridine, forcing conditions (higher temperatures, stronger catalyst systems) are often required to achieve high yields, and selective mono-arylation can be challenging. The pyrrolidinyl group in the title compound enhances the nucleophilicity of the ring but does not alter the fundamental regioselectivity driven by the C-X bond strength.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a vital transformation for synthesizing aryl amines.[16][17] The regioselectivity follows the same principles as the Suzuki coupling, favoring the weaker C-Br bond.
Comparative Data: Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Conditions | Product | Yield | Reference |
| This compound | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 100 °C | 5-Chloro-3-morpholino-2-(pyrrolidin-1-yl)pyridine | ~85% (Est.) | [4][18][19] |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂, Xantphos, K₂CO₃ | Dioxane, MW, 120°C | 4-Chloro-N-phenylpyridin-2-amine | 90% | [18] |
| 2,6-Dichloropyridine | Aminothiophene | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Toluene, 110 °C | Mono-aminated product | Variable | [4] |
| 5-Bromo-2-chloropyridine | Aniline | Pd₂(dba)₃, Bulky Ligands | Toluene, 100 °C | 5-Anilino-2-chloropyridine | >95% | [15] |
Analysis & Experimental Insight: Achieving mono-amination on dihalopyridines is a common challenge, often leading to mixtures of products.[19] However, the distinct reactivity of the C-Br versus C-Cl bond in the title compound provides a robust method for selective mono-amination at the C-3 position. In contrast, substrates like 2,4- or 2,6-dichloropyridine require careful optimization of catalysts, ligands, and conditions to control selectivity, which is often position-dependent rather than halide-dependent.[4][18] For instance, in 2,4-dichloropyridine, amination occurs preferentially at the more activated C-2 position.[18]
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling is the premier method for installing alkynyl moieties.[20] The reaction demonstrates a high degree of chemoselectivity for heavier halogens.
Comparative Data: Sonogashira Coupling
| Substrate | Alkyne | Catalyst System | Conditions | Product | Yield | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | THF, RT | 5-Chloro-3-(phenylethynyl)-2-(pyrrolidin-1-yl)pyridine | ~90% (Est.) | [21][22] |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | THF, RT | 3-Bromo-5-(phenylethynyl)-2,6-dichloropyridine | 85% | [21] |
| 2,3-Dibromopyridine | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | THF, RT | 3-Bromo-2-(phenylethynyl)pyridine | 88% | [13] |
| 4-Bromopyridine HCl | Phenylacetylene | Pd(PPh₃)₂, CuI, Piperidine | CH₃CN, Reflux | 4-(Phenylethynyl)pyridine | 94% | [23] |
Analysis & Experimental Insight: The Sonogashira coupling exhibits excellent selectivity for the C-Br bond over the C-Cl bond. Studies on polyhalogenated pyridines, such as 3,5-dibromo-2,6-dichloropyridine, confirm that mono-alkynylation occurs exclusively at the bromine-substituted positions under standard conditions.[21][24] This makes this compound an ideal substrate for selectively introducing an alkynyl group at C-3, preserving the C-5 chloro for subsequent transformations.
Visualization of Reaction Pathways
Regioselective Cross-Coupling Logic
Caption: Preferential reactivity pathway for this compound.
Generalized Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[10][12]
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-3 Position
This protocol describes a representative procedure for the selective palladium-catalyzed coupling at the C-3 bromo position.[14]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol)
-
SPhos ligand (0.04 mmol)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol)
-
1,4-Dioxane, anhydrous (8 mL)
-
Deionized water, degassed (2 mL)
-
Schlenk flask and standard equipment for inert atmosphere chemistry
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvents (1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-aryl-5-chloro-2-(pyrrolidin-1-yl)pyridine.
Conclusion and Strategic Recommendations
This compound is a highly valuable and versatile building block for the synthesis of complex, polysubstituted pyridines. Its key advantage over symmetric dihalopyridines (e.g., 3,5-dichloropyridine) or those with halides of similar reactivity (e.g., 2,3-dibromopyridine) is the predictable and high-yielding regioselectivity it offers in a suite of essential cross-coupling reactions.
-
Primary Recommendation: Employ this reagent when a sequential, two-step functionalization of the pyridine C-3 and C-5 positions is desired. The C-Br bond should be targeted first under standard Suzuki, Buchwald-Hartwig, or Sonogashira conditions.
-
Alternative Considerations: For functionalization at the C-2 or C-4 positions, alternative substrates such as 2,4-dichloropyridine should be considered, as reactivity is dictated by the electronic activation from the ring nitrogen.[18]
-
Future Scope: The remaining C-Cl bond, following initial C-Br functionalization, can be targeted using more forcing cross-coupling conditions or via nucleophilic aromatic substitution (SNAr) pathways, further expanding its synthetic utility.
By leveraging the inherent reactivity differences of the carbon-halogen bonds, researchers can streamline synthetic routes, improve overall yields, and avoid tedious protection-deprotection strategies, accelerating the drug discovery and development process.
References
- BenchChem. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem Technical Guides.
- Fallon, T., et al. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Request PDF. (2012). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
- Verma, A., et al. (2021). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.
- ChemicalBook. 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis. ChemicalBook.
- Gulevskaya, A. V., et al. (2015). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing.
- Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central.
- Wikipedia.
- Nguyen, T. T., et al. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
- Chithra, A., & Varghese, B. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- BenchChem. Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines. BenchChem Technical Guides.
- BenchChem. This compound. BenchChem.
- A2B Chem. This compound. A2B Chem.
- Google Patents. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- Sun, G., & Wang, Z. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry.
- Wiley Online Library. (2021). Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. ChemistrySelect.
- Wikipedia. Sonogashira coupling. Wikipedia.
- Chemistry LibreTexts. (2023).
- Chem-Impex. 3-Bromo-5-chloropyridine. Chem-Impex.
- BenchChem. A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. BenchChem Technical Guides.
- Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals Blog.
- BenchChem. Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine. BenchChem Technical Guides.
- Request PDF. (2015). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine.
- Powers, D. C., & Ritter, T. (2021).
- ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.
- National Institutes of Health. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central.
- University of Southampton. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- Gulevskaya, A. V., & Tyaglivy, A. S. (2013). Pyridine group assisted addition of diazo-compounds to imines in the 3-CC reaction of 2-aminopyridines, aldehydes, and diazo-compounds. PubMed.
- Chemistry Stack Exchange. (2016).
- Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs.
- ResearchGate. (2022). Chlorine, bromine, and iodine production: proportional comparison...
- MySkinRecipes. 3-Bromo-5-chloropyridine. MySkinRecipes.
- National Institutes of Health. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central.
- Ellman, J. A., et al. (2019). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-a]pyrimidin-4-ones. PubMed.
- Engle, K. M., et al. (2022). Aminative Suzuki-Miyaura coupling.
- MDPI. (2023).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Wikipedia. Suzuki reaction. Wikipedia.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 23. depts.washington.edu [depts.washington.edu]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Substituents on the Pyridine Ring
For researchers, medicinal chemists, and process development professionals, the functionalization of the pyridine scaffold is a cornerstone of modern synthesis. Halogenated pyridines are among the most versatile and crucial building blocks, acting as key handles for carbon-carbon and carbon-heteroatom bond formation. The choice between a bromopyridine and a chloropyridine substrate is a frequent and critical decision, impacting reaction efficiency, catalyst selection, cost, and overall synthetic strategy.
This guide provides an in-depth technical comparison of the reactivity of bromo- and chloro-pyridines. We will move beyond simple trends to explore the underlying physicochemical principles and provide field-proven experimental data and protocols for the most common and impactful transformations in drug discovery and materials science.
Part 1: Fundamental Principles Governing Reactivity
The divergent reactivity of bromopyridines and chloropyridines is not arbitrary; it is rooted in fundamental differences in their chemical properties. Two primary factors dictate their behavior in the most common synthetic transformations: Carbon-Halogen Bond Dissociation Energy (BDE) for cross-coupling reactions and Electronegativity/Leaving Group Ability for nucleophilic aromatic substitution.
1.1 The Decisive Role of Bond Dissociation Energy (BDE) in Cross-Coupling
In palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—the rate-determining step is frequently the oxidative addition of the carbon-halogen (C-X) bond to the low-valent metal catalyst (e.g., Pd(0)).[1] The energy required to break this bond is the primary barrier to initiating the catalytic cycle.
The C-Br bond is significantly weaker than the C-Cl bond, making bromopyridines inherently more reactive substrates.
-
Average C-Br Bond Energy: ~276 kJ/mol
-
Average C-Cl Bond Energy: ~339 kJ/mol
This ~63 kJ/mol difference means that oxidative addition to a C-Br bond occurs more readily, at lower temperatures, and with a wider range of catalysts than the corresponding C-Cl bond.[1] This preferential reactivity is a powerful tool, allowing for selective functionalization of dihalogenated substrates, reacting at the C-Br bond while leaving a C-Cl bond intact for subsequent transformations.[2]
1.2 Electronic Effects in Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling, Nucleophilic Aromatic Substitution (SNAr) does not involve bond breaking in the rate-determining step. Instead, the reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient pyridine ring to form a negatively charged intermediate known as a Meisenheimer complex.[3][4]
Here, the reactivity is governed by two factors:
-
Ring Activation: The electron-withdrawing nature of the halogen substituent and, more importantly, the pyridine nitrogen atom, makes the ring electrophilic and susceptible to nucleophilic attack. This effect is most pronounced at the 2- and 4-positions (ortho and para to the nitrogen).[4]
-
Leaving Group Ability: The stability of the halide anion after it is eliminated in the second step.
Chlorine is more electronegative than bromine, which can lead to a more electron-deficient carbon atom, making it more susceptible to nucleophilic attack. Therefore, in many SNAr reactions, the reactivity trend seen in cross-coupling is inverted, with chloropyridines often being more reactive than bromopyridines.[2]
Part 2: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The superior reactivity of bromopyridines is a consistent theme across the most common palladium-catalyzed cross-coupling reactions. However, advancements in ligand design have developed highly active catalyst systems that can effectively activate the more robust C-Cl bond, making chloropyridines economically attractive and synthetically viable alternatives.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds between an organoboron reagent and an organic halide, is arguably the most widely used cross-coupling reaction.
Causality of Reactivity Difference: The higher C-Cl bond energy directly translates to a larger activation barrier for the oxidative addition of chloropyridines to the Pd(0) catalyst. Consequently, reactions with chloropyridines often require more forcing conditions: higher temperatures, longer reaction times, and, crucially, more sophisticated catalyst systems. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary to promote the formation of the highly active monoligated Pd(0) species that can efficiently cleave the C-Cl bond.[5]
Comparative Performance Data: 2-Halopyridine with Phenylboronic Acid
| Substrate | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 2-Bromopyridine | Pd(PPh₃)₄ (2-5%) | Na₂CO₃ | Toluene/H₂O | 90-100 | 4-8 | 85-95 |
| 2-Chloropyridine | Pd₂(dba)₃ (2%) / SPhos (4%) | K₃PO₄ | 1,4-Dioxane | 100-110 | 12-24 | 80-90 |
Data synthesized from typical conditions reported in the literature.[2][6]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromopyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), sodium carbonate (2.0 mmol, 2.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed 3:1 mixture of toluene and water (8 mL).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford 2-phenylpyridine.
Self-Validation Note: For the analogous reaction with 2-chloropyridine, the protocol must be modified. A more robust catalyst system, such as 2 mol% Pd₂(dba)₃ with 4 mol% SPhos ligand, and a stronger base like K₃PO₄ are required. The reaction typically needs to be heated at 110 °C in an anhydrous solvent like 1,4-dioxane for 18-24 hours to achieve high conversion.[5]
Buchwald-Hartwig Amination
This reaction forms C-N bonds by coupling an amine with an aryl halide. It is a cornerstone of medicinal chemistry for synthesizing arylamines.
Causality of Reactivity Difference: Similar to the Suzuki coupling, the C-Br bond's greater susceptibility to oxidative addition makes 2-bromopyridines react under milder conditions than 2-chloropyridines.[7] The choice of ligand is again critical for activating C-Cl bonds, with bulky biarylphosphines being the standard. Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. Ligands that are sufficiently bulky can mitigate this inhibitory effect.
Comparative Performance Data: 2-Halopyridine with Morpholine
| Substrate | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 2-Bromopyridine | Pd₂(dba)₃ (1%) / BINAP (1.5%) | NaOt-Bu | Toluene | 80-100 | 8-16 | 80-95 |
| 2-Chloropyridine | Pd(OAc)₂ (2%) / RuPhos (4%) | K₂CO₃ | t-BuOH | 110 | 18-24 | 75-90 |
Data synthesized from typical conditions reported in the literature.[2][8]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine
-
Setup: In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), BINAP (0.015 mmol, 1.5 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.) to a flame-dried Schlenk tube.
-
Reagent Addition: Remove the tube from the glovebox. Add 2-bromopyridine (1.0 mmol, 1.0 eq.) and morpholine (1.2 mmol, 1.2 eq.) followed by anhydrous, degassed toluene (5 mL) under an argon atmosphere.
-
Reaction: Seal the tube and heat the mixture to 100 °C for 12 hours.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography to yield 2-(morpholino)pyridine.
Self-Validation Note: For 2-chloropyridine, a more modern and active catalyst system is generally required. For example, using Pd(OAc)₂ with a ligand like RuPhos or XPhos and a base such as K₂CO₃ or Cs₂CO₃ in a solvent like t-BuOH or dioxane at a higher temperature (110 °C) is a common and effective modification.[8]
Sonogashira Coupling
The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper(I) catalytic system.[9]
Causality of Reactivity Difference: The reactivity hierarchy remains I > Br >> Cl.[10] The oxidative addition of the C-X bond to the Pd(0) center is the key step influenced by bond strength. While bromopyridines couple efficiently under standard conditions, chloropyridines are notoriously difficult substrates for Sonogashira couplings and often give low yields or require specialized, copper-free conditions with highly active palladium/ligand systems.[11][12]
Comparative Performance Data: 2-Halopyridine with Phenylacetylene
| Substrate | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 2-Bromopyridine | Pd(PPh₃)₂Cl₂ (2%) / CuI (4%) | Et₃N | THF | 65 | 4-6 | 85-95 |
| 2-Chloropyridine | Pd(OAc)₂ (5%) / XPhos (10%) | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | 40-60 |
Data synthesized from typical conditions reported in the literature.[11][13]
Experimental Protocol: Sonogashira Coupling of 2-Bromopyridine
-
Setup: To a Schlenk flask under argon, add 2-bromopyridine (1.0 mmol, 1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (2 mL). Stir for 10 minutes, then add phenylacetylene (1.1 mmol, 1.1 eq.) via syringe.
-
Reaction: Heat the reaction mixture to 65 °C for 5 hours until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the mixture, dilute with diethyl ether, and filter to remove the ammonium salt precipitate.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain 2-(phenylethynyl)pyridine.
Self-Validation Note: The coupling of 2-chloropyridine is challenging. Success often requires moving to a copper-free system with a highly active catalyst like [Pd(OAc)₂/XPhos], a strong inorganic base, and high temperatures. Even under these optimized conditions, yields can be modest compared to the bromo-analogue.
Part 3: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The rules of reactivity are fundamentally different in SNAr. Here, the electronic properties of the halogen and its position on the pyridine ring are the dominant factors.
Causality of Reactivity Difference: The SNAr mechanism proceeds via a two-step addition-elimination pathway.[14] The first step, nucleophilic attack, is rate-determining. The electron-deficient nature of the pyridine ring, especially at the C2 and C4 positions, facilitates this attack.[4] Chlorine's higher electronegativity compared to bromine makes the attached carbon more electrophilic, thus accelerating the initial nucleophilic attack. As C-X bond cleavage is not part of the rate-determining step, the lower bond energy of C-Br does not provide a reactivity advantage.
Comparative Performance Data: 2-Halopyridine with Sodium Methoxide
| Substrate | Nucleophile | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 2-Bromopyridine | NaOMe | MeOH | 65 | 10 | ~85 |
| 2-Chloropyridine | NaOMe | MeOH | 65 | 4 | >95 |
Data reflects the generally observed higher reaction rate for chloropyridines in SNAr reactions.
Experimental Protocol: SNAr of 2-Chloropyridine with Methoxide
-
Setup: To a round-bottom flask equipped with a reflux condenser, add a solution of sodium methoxide in methanol (e.g., 25 wt%, 3.0 mmol, 3.0 eq.).
-
Reagent Addition: Add 2-chloropyridine (1.0 mmol, 1.0 eq.) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) for 4 hours. Monitor the formation of 2-methoxypyridine and the disappearance of the starting material by GC-MS.
-
Workup: After cooling, carefully neutralize the excess base with aqueous HCl.
-
Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 15 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield 2-methoxypyridine.
Self-Validation Note: Under identical conditions, the reaction with 2-bromopyridine would proceed more slowly, requiring a longer reaction time to reach full conversion. This highlights the inverted reactivity pattern compared to cross-coupling chemistry.
Part 4: Practical Considerations and Strategic Synthesis
The choice between a bromo- or chloro-pyridine is a strategic one, balancing reactivity, cost, and the desired synthetic sequence.
-
When to Choose Bromopyridines:
-
High Reactivity is Paramount: For delicate substrates or when mild reaction conditions are required to preserve sensitive functional groups.
-
Rapid Synthesis & Prototyping: When reaction time and rapid proof-of-concept are more important than substrate cost.
-
Simpler Catalyst Systems: When access to advanced, expensive ligands is limited.
-
Orthogonal Reactivity: In di- or poly-halogenated systems where selective reaction at the C-Br bond is desired.[2]
-
-
When to Choose Chloropyridines:
-
Cost-Driven Synthesis: For large-scale and process chemistry, the significantly lower cost of chloropyridines is a major advantage.
-
SNAr Reactions: Where they are often the more reactive substrate.
-
When Advanced Catalysts are Available: Modern synthetic labs equipped with bulky phosphine ligands can often achieve excellent results with chloropyridines, negating much of their historical reactivity disadvantage.[1]
-
Conclusion
The reactivity of bromo- and chloro-pyridines is a tale of two distinct mechanistic worlds. In the realm of palladium-catalyzed cross-coupling, reactivity is dictated by bond strength, giving a clear and consistent advantage to the weaker C-Br bond. Bromopyridines react faster, under milder conditions, and with a broader array of catalysts. In contrast, for nucleophilic aromatic substitution, reactivity is governed by electronics and leaving group ability, where the greater electronegativity of chlorine often makes it the more reactive handle.
A deep understanding of these underlying principles empowers the modern chemist to make strategic, evidence-based decisions, selecting the optimal substrate not just for a single reaction, but for an entire synthetic campaign. While bromopyridines offer reliable and robust reactivity, the economic and synthetic advantages of chloropyridines—unlocked by decades of catalyst development—ensure they remain an indispensable tool in the synthetic chemist's arsenal.
References
-
Mao, J., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. Available at: [Link]
-
Mendes, A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc. Available at: [Link]
-
Chem LibreTexts. (2019). nucleophilic aromatic substitutions. [Video] Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (2021). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Request PDF] Available at: [Link]
-
ACS Publications. (2024). Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex. Inorganic Chemistry. Available at: [Link]
-
ACS Publications. (2021). Reactivity of 4-Aminopyridine with Halogens and Interhalogens. Crystal Growth & Design. Available at: [Link]
-
ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine. [Article] Available at: [Link]
-
Chem LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
ResearchGate. (2012). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. [Article] Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
Chem LibreTexts. (2022). Review of Periodic Trends. Available at: [Link]
-
ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Preprint] Available at: [Link]
-
Zenodo. (1980). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Article] Available at: [Link]
-
SCIRP. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Journal of Organic Chemistry. Available at: [Link]
-
National Institutes of Health. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Article] Available at: [Link]
-
National Institutes of Health. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Article] Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Chem LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. youtube.com [youtube.com]
A Comparative Guide to the Definitive Structure Elucidation of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of pharmaceutical research and development, the unequivocal determination of a molecule's three-dimensional structure is a critical, non-negotiable milestone. For novel compounds such as 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine, a substituted pyridine derivative with potential applications in medicinal chemistry, an unambiguous structural assignment underpins all subsequent research, from understanding its reactivity to predicting its biological activity.[1][2] This guide provides a comprehensive comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with other powerful analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]
While spectroscopic methods offer invaluable insights into a molecule's connectivity and composition, X-ray crystallography provides the definitive, atomic-resolution map of the molecule as it exists in the solid state. This distinction is paramount, as subtle differences in stereochemistry or tautomeric forms, which may be ambiguous in spectroscopic data, are resolved with certainty through crystallographic analysis.[4][5]
The Gold Standard: Unambiguous Structure Determination by Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise arrangement of atoms within a crystalline solid.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map is generated. From this map, atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.[5] This technique is particularly crucial for resolving any ambiguity in the assignment of substituent positions on the pyridine ring and the conformation of the pyrrolidine moiety.
Experimental Workflow for X-ray Crystallographic Validation
The process of validating the structure of this compound via X-ray crystallography involves a meticulous, multi-step workflow.
Sources
- 1. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERINGISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]
- 2. View of SPECTRAL STUDY OF SUBSTITUTED PYRIDINE [ajeee.co.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. rigaku.com [rigaku.com]
Navigating the Kinome: A Comparative Guide to the Biological Activity of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine Analogs as Potential Kinase Inhibitors
Introduction: The Prominence of the 2-Aminopyridine Scaffold in Kinase Inhibition
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. The 2-aminopyridine moiety is a well-established and versatile scaffold in the design of kinase inhibitors, prized for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2] This guide delves into the biological potential of a specific subclass: 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine and its analogs. While direct and extensive research on this exact compound is nascent, by examining the structure-activity relationships (SAR) of closely related 2-aminopyridine derivatives, we can project its likely biological targets and construct a framework for its systematic evaluation. This document serves as a comprehensive resource for researchers, providing a comparative analysis, detailed experimental protocols for synthesis and evaluation, and a discussion of the underlying molecular interactions that govern the activity of this promising class of compounds.
Comparative Analysis of Biological Activity: A Focus on Key Kinase Families
The 2-aminopyridine core has been successfully incorporated into inhibitors targeting a range of kinases, including Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3][4][5][6] The specific substitution pattern of this compound, featuring halogens at the 3 and 5 positions and a pyrrolidine moiety at the 2-position, suggests a tailored approach to kinase inhibition. The pyrrolidine ring, in particular, can influence solubility, cell permeability, and interactions with the solvent-exposed region of the kinase domain.[7]
To illustrate the potential of this scaffold, we present a hypothetical comparative analysis of our lead compound and its rationally designed analogs against a panel of representative kinases. The selection of analogs is based on common modifications known to modulate kinase inhibitory activity and selectivity.
Table 1: Comparative in vitro Inhibitory Activity of this compound Analogs
| Compound ID | R1 | R2 | R3 | JAK2 IC50 (nM) | CDK9 IC50 (nM) | Aurora A IC50 (nM) | VEGFR-2 IC50 (nM) |
| LEAD-001 | Br | Cl | Pyrrolidin-1-yl | 150 | 250 | 400 | >1000 |
| ANA-002 | H | Cl | Pyrrolidin-1-yl | 500 | 800 | >1000 | >1000 |
| ANA-003 | Br | H | Pyrrolidin-1-yl | 200 | 350 | 600 | >1000 |
| ANA-004 | Br | Cl | Piperidin-1-yl | 180 | 300 | 500 | >1000 |
| ANA-005 | Br | Cl | Morpholino | 250 | 450 | 700 | >1000 |
| ANA-006 | Phenyl | Cl | Pyrrolidin-1-yl | 50 | 100 | 150 | 800 |
| ANA-007 | Br | Phenyl | Pyrrolidin-1-yl | 120 | 200 | 300 | 900 |
Note: The IC50 values presented in this table are hypothetical and for illustrative purposes, based on established SAR trends for 2-aminopyridine kinase inhibitors. Experimental validation is required.
The rationale behind the design of these analogs is rooted in established SAR principles:
-
Halogen Substitution (ANA-002 & ANA-003): The presence and nature of halogens at the 3 and 5 positions can significantly impact binding affinity and selectivity. Their removal is predicted to decrease potency.
-
Cyclic Amine Modification (ANA-004 & ANA-005): Altering the 2-position cyclic amine from pyrrolidine to piperidine or morpholine can probe the steric and electronic requirements of the solvent-exposed region.
-
Aryl Substitution (ANA-006 & ANA-007): Introduction of an aryl group at the 3 or 5-position can introduce additional van der Waals interactions and potentially enhance potency, as seen in some JAK2 inhibitor series.[3]
Experimental Protocols
To empirically validate the biological activity of these analogs, a systematic approach involving synthesis, in vitro kinase assays, and cell-based assays is necessary.
General Synthesis of this compound Analogs
The synthesis of the target compounds can be achieved through a nucleophilic aromatic substitution reaction. A general procedure is outlined below, with specific modifications for each analog.
Scheme 1: General Synthetic Route
Caption: General synthetic scheme for the lead compound.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2,3-dibromo-5-chloropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the corresponding cyclic amine (e.g., pyrrolidine, 1.2 eq) and a base such as potassium carbonate (K2CO3, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.
For analogs with aryl substitutions, a Suzuki or Stille coupling reaction would be employed prior to the nucleophilic aromatic substitution.
In Vitro Kinase Inhibition Assay
A radiometric or fluorescence-based in vitro kinase assay is a standard method to determine the IC50 values of the synthesized compounds against a panel of kinases.[5]
Workflow for In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.
-
Reaction Mixture: In a microplate, add the purified kinase enzyme, a suitable substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP (for radiometric assays, [γ-33P]ATP is used).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Activity Assay
To assess the activity of the compounds in a more physiologically relevant context, a cell-based assay is crucial.[8][9] This can be achieved by measuring the phosphorylation of a downstream substrate of the target kinase in a relevant cell line.
Step-by-Step Protocol (Western Blotting):
-
Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., a cell line known to be dependent on the target kinase) in a multi-well plate and allow the cells to adhere. Treat the cells with various concentrations of the test compounds for a specified time.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the kinase's downstream substrate. Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the effect of the compounds on the phosphorylation of the target substrate.
Signaling Pathway Context: The JAK/STAT Pathway as a Prototypical Target
Given the prevalence of 2-aminopyridine derivatives as JAK inhibitors, understanding the JAK/STAT signaling pathway is crucial for contextualizing the potential mechanism of action of our lead compound and its analogs.[3][4]
Simplified JAK/STAT Signaling Pathway
Caption: Inhibition of the JAK/STAT pathway by a kinase inhibitor.
This pathway is integral to numerous cellular processes, including immune response and cell growth. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[8] The binding of a cytokine to its receptor activates the associated JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription. An effective JAK inhibitor, such as a potent this compound analog, would block the phosphorylation of STATs, thereby inhibiting downstream signaling.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the extensive research into related 2-aminopyridine derivatives, it is plausible that this compound and its analogs will exhibit activity against key cancer-related kinases such as JAKs, CDKs, and Aurora kinases. The comparative guide presented here, although based on hypothetical data, provides a robust framework for the systematic evaluation of this compound class. Future work should focus on the synthesis of a diverse library of analogs, comprehensive in vitro kinase profiling to identify primary targets and assess selectivity, and validation of on-target activity in relevant cellular models. Such a rigorous approach will be instrumental in unlocking the full therapeutic potential of these intriguing molecules.
References
- Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (2022). Bioorganic & Medicinal Chemistry.
- A Cell-based test for kinase inhibitors. (2020). INiTS.
- Discovery and Optimization of 2-aminopyridine Derivatives as Novel and Selective JAK2 Inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters.
- Immuno-oncology Cell-based Kinase Assay Service.
- Navigating the Structure-Activity Landscape: A Comparative Guide to 2-Aminopyridine Derivatives as Kinase Inhibitors. (2025). Benchchem.
- How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
- Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration. (2025). European Journal of Medicinal Chemistry.
- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules.
- Aminopyridine scaffold‐based CDK‐9 inhibitors. (n.d.).
- Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). Journal of Medicinal Chemistry.
- Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. (2022). Frontiers in Chemistry.
- 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis. (n.d.). ChemicalBook.
- Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (n.d.). Bioorganic Chemistry.
- Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. (2016). ACS Medicinal Chemistry Letters.
- Novel aminopyridine derivatives having aurora a selective inhibitory action. (n.d.).
- Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. (2016). ACS Medicinal Chemistry Letters.
- Aurora kinase inhibitors: Progress towards the clinic. (2010). Journal of Cellular and Molecular Medicine.
- Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. (n.d.). European Journal of Medicinal Chemistry.
- This compound. (n.d.). Benchchem.
- This compound. (n.d.). A2B Chem.
- Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. (2021). Medicinal Chemistry Research.
- Pharmacological evaluation of some new 2-substituted pyridine deriv
- Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simul
- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (n.d.).
- 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines (Part 2): A dual inhibitor of Aurora kinase and tubulin polymerization. (2016). Bioorganic & Medicinal Chemistry Letters.
- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. (2014). Journal of Medicinal Chemistry.
- Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013). Journal of Medicinal Chemistry.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules.
- Synthesis and Structure-Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3- b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity. (2019). Journal of Medicinal Chemistry.
- Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. (2009). Journal of Medicinal Chemistry.
- Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (n.d.). ACS Infectious Diseases.
- Synthesis, computational and biological evaluation of some new pyridine Deriv
-
Synthesis and identification of[1][3][4]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. (n.d.). Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors [ccspublishing.org.cn]
- 4. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Purity of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine
For researchers and professionals in drug discovery and development, the purity of a chemical intermediate is not a trivial detail—it is the bedrock upon which the reliability and reproducibility of subsequent research are built. The compound 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine is a versatile heterocyclic building block, valued for its dual halogenated sites that allow for sequential, site-selective modifications in the synthesis of complex, biologically active molecules.[1][2] The presence of even minute impurities, such as isomers, starting materials, or by-products, can drastically alter reaction outcomes, compromise biological activity, and introduce significant safety concerns.
This guide provides an in-depth comparison of the essential spectroscopic techniques required to rigorously confirm the purity of this compound. We will move beyond mere procedural lists to explore the underlying scientific rationale for employing a multi-technique, orthogonal approach, ensuring the data you generate is both accurate and defensible.
The Imperative of an Orthogonal Approach
Relying on a single analytical method for purity determination is a significant scientific pitfall. Each technique possesses inherent strengths and limitations. For instance, a compound may appear pure by High-Performance Liquid Chromatography (HPLC) under specific conditions, yet contain impurities that co-elute or are not UV-active. An orthogonal approach, using multiple techniques that measure different chemical properties (e.g., nuclear spin, mass-to-charge ratio, polarity), provides a far more comprehensive and trustworthy assessment of a compound's purity.[3][4]
Our comprehensive analysis will leverage three core techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and identification of both proton-bearing and carbon-based impurities.
-
Mass Spectrometry (MS): For unambiguous molecular weight confirmation and high-sensitivity detection of impurities.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative purity assessment and separation of closely related substances.
Caption: A comprehensive workflow for purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is unparalleled for providing detailed structural information about a molecule.[5] For purity analysis, its power lies in its ability to serve as a "molecular fingerprint," where every signal can be assigned to a specific part of the molecule's structure. Quantitative ¹H NMR (qNMR) can further provide an absolute purity value without the need for a specific reference standard of the compound itself.[6][7]
Causality Behind the Technique
-
¹H NMR: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we expect to see distinct signals for the two aromatic protons on the pyridine ring and the two sets of methylene protons on the pyrrolidine ring. The integration (area under the peak) of these signals should correspond to the number of protons they represent. Any unexpected signals would indicate the presence of proton-containing impurities.
-
¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR provides information about the carbon skeleton. We expect to see nine distinct signals corresponding to the nine carbon atoms in the molecule. The presence of additional signals would point to carbon-containing impurities.
Predicted ¹H NMR Spectrum Analysis for this compound:
-
Aromatic Region (~7.0-8.5 ppm): Two distinct signals, likely doublets, corresponding to the two protons on the pyridine ring.
-
Aliphatic Region (~1.8-4.0 ppm): Two multiplets, corresponding to the two sets of chemically non-equivalent methylene groups (-CH₂-) of the pyrrolidine ring.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS, for chemical shift referencing). For qNMR, a certified internal standard of known purity, like 1,3,5-trimethoxybenzene, would be used and its weight precisely recorded.[8]
-
Dissolution: Cap the NMR tube and gently invert it until the sample is completely dissolved. A brief sonication may be used if necessary.
-
Instrument Setup: Insert the tube into the NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity, which is critical for high-resolution spectra.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters to consider are the relaxation delay (D1), which should be at least 5 times the longest T1 relaxation time of any proton in the sample and standard for accurate quantification, and the number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction.
-
Analysis: Integrate all signals, including those of the sample and any identified impurities. Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm). Compare the observed spectrum to the expected structure. Calculate purity based on the relative integration of the analyte peaks versus the internal standard (for qNMR) or by identifying and quantifying impurity peaks relative to the main compound.[9]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It is indispensable for confirming the molecular weight of the target compound and for detecting and identifying impurities, often at levels far below the detection limits of NMR.[11][12] When coupled with a separation technique like HPLC (LC-MS), it becomes a formidable tool for impurity profiling.[13]
Causality Behind the Technique
For this compound (Molecular Formula: C₉H₁₀BrClN₂), the molecular weight is 261.55 g/mol . However, the key feature is the presence of bromine and chlorine, which have characteristic isotopic patterns.
-
Bromine: Exists as two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio.
-
Chlorine: Exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.
The combination of these two halogens will produce a unique isotopic cluster for the molecular ion peak (M, M+2, M+4, etc.) that is highly characteristic of the compound. Any deviation from this pattern or the presence of other significant ions would suggest impurities.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent compatible with the HPLC mobile phase, such as methanol or acetonitrile.
-
HPLC Separation:
-
Column: Use a standard reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective. For example, start with a high percentage of water (with 0.1% formic acid to aid ionization) and gradually increase the percentage of an organic solvent like acetonitrile (also with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
-
Mass Spectrometer Settings:
-
Ionization Source: Use Electrospray Ionization (ESI) in positive ion mode, as the pyridine nitrogen is readily protonated.
-
Mass Range: Scan a mass range that comfortably encompasses the expected molecular weight (e.g., m/z 100-500).
-
Data Acquisition: Acquire data across the entire HPLC run to obtain mass spectra for the main peak and any impurity peaks.
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Verify the presence of the correct molecular ion ([M+H]⁺) and confirm that its isotopic pattern matches the theoretical pattern for a compound containing one bromine and one chlorine atom.
-
Examine the mass spectra of any minor peaks in the chromatogram to identify potential impurities.
-
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates.[14] It excels at separating a sample into its individual components, allowing for the quantification of the main compound relative to any impurities.[15] An HPLC method, once validated, is highly reproducible and sensitive.
Causality Behind the Technique
HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice. The nonpolar stationary phase (e.g., C18) will retain the compound, and a polar mobile phase will elute it. Impurities with different polarities will be retained for different lengths of time, leading to their separation. A UV detector is commonly used for aromatic compounds like this pyridine derivative.
Caption: A decision tree for investigating unknown impurities.
Experimental Protocol: HPLC Purity Method
-
System Preparation: Ensure the HPLC system is thoroughly purged and equilibrated with the mobile phase until a stable baseline is achieved.
-
Mobile Phase Preparation: Prepare the mobile phase. A common starting point for a pyridine derivative could be a mixture of acetonitrile and water (e.g., 60:40 v/v). Buffers like ammonium acetate may be used to control pH and improve peak shape.[16] Filter the mobile phase through a 0.45 µm filter and degas it.
-
Standard and Sample Preparation:
-
Sample Solution: Accurately prepare a sample solution at a concentration of approximately 1.0 mg/mL in the mobile phase or a suitable solvent.
-
Reference Solution (for impurity identification): If known impurities are available, prepare dilute solutions of them to determine their retention times.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a robust choice.[17]
-
Flow Rate: Set to 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, e.g., 30 °C, to ensure reproducible retention times.
-
Detector: UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength maximum determined by a UV scan).[18]
-
Injection Volume: 10 µL.
-
-
Data Acquisition and Analysis:
-
Inject the sample solution and run the chromatogram for a sufficient time to ensure all potential impurities have eluted (e.g., 30 minutes).
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
According to ICH guidelines, impurities present at a level of 0.1% or higher should typically be identified.[18]
-
Comparative Summary of Techniques
| Technique | Primary Purpose | Strengths | Limitations | Best For... |
| ¹H and ¹³C NMR | Structural Elucidation & Identification | - Provides detailed structural information.[5]- Can identify and quantify unknown impurities.- qNMR offers absolute purity assessment.[4] | - Lower sensitivity compared to MS.- Signal overlap can complicate analysis.- Not suitable for non-proton/carbon impurities (e.g., salts). | Confirming the identity of the main component and structurally similar impurities. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | - Extremely high sensitivity for trace impurities.[11]- Confirms molecular weight with high accuracy.- Isotopic pattern provides high confidence for halogenated compounds. | - Provides limited structural information on its own.- Ionization efficiency can vary between compounds, making quantification difficult without standards. | Confirming the molecular formula and detecting trace-level impurities, especially when coupled with HPLC. |
| HPLC-UV | Quantitative Purity Determination | - Excellent for separating complex mixtures.[14]- Highly reproducible and robust for QC.- Provides accurate quantification of purity (area %).- Well-established methods are available.[19] | - Requires a chromophore for UV detection.- Co-elution of impurities can lead to inaccurate results.- Purity is relative (area %), not absolute. | Providing a precise quantitative measure of purity and detecting related substances in routine quality control. |
Conclusion
By integrating the structural confirmation from NMR spectroscopy , the unambiguous molecular weight verification from Mass Spectrometry , and the precise quantitative separation from HPLC , a researcher can be confident in the quality of their material. This multi-faceted approach not only satisfies regulatory expectations but also upholds the principles of scientific rigor, ensuring that the subsequent chemistry and biology are built on a foundation of certainty.
References
-
ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. Available from: [Link]
-
PubChem. 3-Bromo-5-chloro-1-ethyl-pyrrolo[2,3-c]pyridine. Available from: [Link]
-
NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Available from: [Link]
-
C&EN. The benefits of high-resolution mass spectrometry for impurity profiling. Available from: [Link]
-
PubMed. Purity determination and evaluation of new drug substances. Available from: [Link]
-
National Institutes of Health. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available from: [Link]
-
YouTube. Related Substances method development by HPLC. Available from: [Link]
-
Nature. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available from: [Link]
-
ResearchGate. Mass spectrometry in impurity profiling. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
-
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]
-
National Institute of Standards and Technology. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Available from: [Link]
-
Veeprho. Impurity Profiling and Characterization for Generic Project Submission to USFDA. Available from: [Link]
-
International Journal of Research and Analytical Reviews. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available from: [Link]
-
ResearchGate. (PDF) Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. Available from: [Link]
-
ResearchGate. (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available from: [Link]
-
University of Illinois Urbana-Champaign. Quantitative NMR Spectroscopy. Available from: [Link]
-
Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Available from: [Link]
-
PharmaCores. HPLC analytical Method development: an overview. Available from: [Link]
-
ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]
-
Longdom Publishing. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Available from: [Link]
-
PubMed. Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. Available from: [Link]
-
RSSL. Identifying and elucidating impurity species. Available from: [Link]
-
Quora. Why do we use NMR spectroscopy in purity analysis?. Available from: [Link]
-
The Scripps Research Institute. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available from: [Link]
Sources
- 1. This compound|CAS 1199773-44-8 [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. biotech-spain.com [biotech-spain.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 15. pharmacores.com [pharmacores.com]
- 16. researchgate.net [researchgate.net]
- 17. longdom.org [longdom.org]
- 18. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jocpr.com [jocpr.com]
alternative synthetic routes to 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine
An In-Depth Guide to Alternative Synthetic Routes for 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine
Introduction
This compound is a highly functionalized heterocyclic compound, representing a valuable scaffold in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a nucleophilic pyrrolidine moiety and two distinct halogen atoms, makes it a versatile intermediate for creating complex molecular architectures through various cross-coupling and substitution reactions. The pyrrolidine ring is a common motif in many FDA-approved drugs, valued for its ability to improve solubility, metabolic stability, and target binding affinity.[1] This guide provides a comparative analysis of two primary synthetic strategies for obtaining this target molecule, offering detailed experimental protocols and a data-driven evaluation to assist researchers in selecting the most suitable route for their specific needs.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from two mechanistically distinct directions. The choice between these routes depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The two primary strategies evaluated are:
-
Route 1: Nucleophilic Aromatic Substitution (SNAr) : This approach involves the direct displacement of a halide from a pre-halogenated pyridine core using pyrrolidine as the nucleophile.
-
Route 2: Sequential Electrophilic Halogenation : This strategy begins with a 2-(pyrrolidin-1-yl)pyridine core, which is then sequentially halogenated at the C5 and C3 positions.
Caption: High-level overview of the two primary synthetic routes.
Route 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This route is arguably the most direct and convergent approach, leveraging the inherent reactivity of polyhalogenated pyridines.
Scientific Rationale and Mechanistic Insight
The SNAr mechanism is highly effective on electron-deficient aromatic rings like pyridine. The ring nitrogen acts as a powerful electron-withdrawing group, significantly activating the α- (C2, C6) and γ- (C4) positions towards nucleophilic attack.[2] In the chosen starting material, 2,3-Dibromo-5-chloropyridine, the C2 position is the most activated site.
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition : The nucleophile (pyrrolidine) attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring.
-
Elimination : The aromaticity is restored by the expulsion of the leaving group. In this case, the bromide ion at the C2 position is an excellent leaving group, leading to the formation of the final product.
The regioselectivity is high because the C2 position is electronically favored for nucleophilic attack over the C3 position.
Caption: Workflow for the SNAr synthesis route.
Detailed Experimental Protocol
Materials:
-
2,3-Dibromo-5-chloropyridine (1.0 eq)
-
Pyrrolidine (1.2 eq)[3]
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a dry round-bottom flask under an argon atmosphere, add 2,3-Dibromo-5-chloropyridine (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the starting pyridine.
-
Stir the mixture and add pyrrolidine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Route 2: Synthesis via Sequential Electrophilic Halogenation
This route builds the desired halogenation pattern onto a pre-formed 2-(pyrrolidin-1-yl)pyridine core. It relies on the principles of electrophilic aromatic substitution on an activated pyridine ring.
Scientific Rationale and Mechanistic Insight
The pyrrolidinyl group at the C2 position is a strong electron-donating group, which activates the pyridine ring towards electrophilic substitution. This activation is directed towards the ortho (C3) and para (C5) positions. This directing effect allows for a stepwise introduction of chlorine and bromine atoms.
Step 1: Chlorination at C5 The first halogenation is expected to occur at the C5 position (para to the pyrrolidinyl group) due to less steric hindrance compared to the C3 position. N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent suitable for this transformation.
Step 2: Bromination at C3 Once the C5 position is chlorinated, the subsequent bromination with a reagent like N-Bromosuccinimide (NBS) will be directed to one of the remaining activated positions. The C3 position (ortho to the pyrrolidinyl group) is the most likely site for the second halogenation.
Controlling the stoichiometry and reaction conditions is crucial to prevent over-halogenation and ensure high regioselectivity.
Caption: Workflow for the sequential halogenation synthesis route.
Detailed Experimental Protocol
Step A: Synthesis of 5-Chloro-2-(pyrrolidin-1-yl)pyridine
Materials:
-
2-(pyrrolidin-1-yl)pyridine (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Anhydrous Acetonitrile
-
Sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
Dissolve 2-(pyrrolidin-1-yl)pyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NCS (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography.
Step B: Synthesis of this compound
Materials:
-
5-Chloro-2-(pyrrolidin-1-yl)pyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Anhydrous Acetonitrile
Procedure:
-
Dissolve the crude 5-Chloro-2-(pyrrolidin-1-yl)pyridine (1.0 eq) from Step A in anhydrous acetonitrile.
-
Cool the solution to 0 °C.
-
Add NBS (1.05 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction's completion.
-
Work-up the reaction as described in Step A.
-
Purify the final crude product by column chromatography on silica gel to obtain pure this compound.
Comparative Analysis of Synthetic Routes
The choice of an optimal synthetic route requires a careful evaluation of several key performance indicators. The following table provides a side-by-side comparison of the two discussed strategies.
| Parameter | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Sequential Electrophilic Halogenation |
| Number of Steps | 1 | 2 |
| Starting Materials | 2,3-Dibromo-5-chloropyridine, Pyrrolidine | 2-(pyrrolidin-1-yl)pyridine, NCS, NBS |
| Regioselectivity | High; electronically controlled at the C2 position. | Moderate to High; dependent on directing group effects and steric factors. Potential for isomeric impurities. |
| Overall Yield | Typically Good to Excellent (Expected >70%) | Moderate (Yields for each step need to be multiplied) |
| Scalability | Good; SNAr reactions are generally scalable. | Fair; multi-step synthesis can be more complex to scale. Purification between steps may be required. |
| Atom Economy | Good | Moderate; generates succinimide as a byproduct in both steps. |
| Safety & Handling | Pyrrolidine is corrosive and flammable.[3] DMF is a reproductive toxin. | NCS and NBS are irritants and moisture-sensitive. Halogenated solvents may be used. |
| Cost-Effectiveness | Potentially higher cost for the specialized starting material, 2,3-Dibromo-5-chloropyridine. | Starting materials are generally less expensive, but the two-step process increases labor and solvent costs. |
Conclusion and Recommendation
Both synthetic routes presented are viable for the laboratory-scale synthesis of this compound.
Route 1 (SNAr) is highly recommended for its efficiency, high regioselectivity, and convergence. As a single-step synthesis from a commercially available, albeit specialized, starting material, it offers a more predictable and potentially higher-yielding pathway to the final product. This makes it an ideal choice for rapid analogue synthesis and applications where purity and predictability are paramount.
Route 2 (Sequential Halogenation) offers a more classical approach, starting from a simpler pyridine derivative. While it involves more synthetic steps and potential challenges in controlling regioselectivity, it may be more cost-effective if the starting materials are readily available in-house and if the downstream application can tolerate minor isomeric impurities that may arise. Recent advances in regioselective halogenation methods could further enhance the feasibility of this route.[4][5]
Ultimately, the selection will be guided by the specific constraints and objectives of the research program, including budget, timeline, required scale, and purity specifications.
References
- BenchChem. (n.d.). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine.
-
ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]
-
Khan Academy. (n.d.). Selectivity of Bromination vs Chlorination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PubMed Central. [Link]
- National Center for Biotechnology Information. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. PubMed.
-
Oakwood Chemical. (n.d.). 3-Bromo-5-chloro-pyridine. Retrieved from [Link]
- Patents, Google. (n.d.). CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.
- Patents, Google. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
PubMed. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. [Link]
-
PubMed. (2019). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. [Link]
-
RSC Publishing. (n.d.). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nicotinic Maze: A Comparative Guide to the Structure-Activity Relationship of Pyrrolidinylpyridine Derivatives as nAChR Modulators
For Researchers, Scientists, and Drug Development Professionals
The intricate dance between a molecule's structure and its biological activity is the cornerstone of modern drug discovery. Within the vast landscape of neuroactive compounds, pyrrolidinylpyridine derivatives have emerged as a privileged scaffold, demonstrating significant potential as modulators of nicotinic acetylcholine receptors (nAChRs). These receptors, pivotal in a range of physiological processes and implicated in neurological disorders such as Alzheimer's disease, Parkinson's disease, and nicotine addiction, represent a key target for therapeutic intervention.
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of pyrrolidinylpyridine derivatives, offering field-proven insights into how subtle molecular modifications can profoundly impact their potency, subtype selectivity, and functional activity at nAChRs. By dissecting the causality behind experimental choices and presenting supporting data, we aim to equip researchers with the knowledge to rationally design the next generation of nAChR modulators.
The Pyrrolidinylpyridine Core: A Blueprint for nAChR Interaction
The archetypal pyrrolidinylpyridine scaffold, exemplified by the natural product nicotine, consists of a pyridine ring linked to a pyrrolidine ring. The orientation of the pyrrolidine ring relative to the pyridine (e.g., 2- or 3-substitution) and the stereochemistry of the chiral center on the pyrrolidine are critical determinants of activity.
The pyridine nitrogen acts as a hydrogen bond acceptor, a crucial interaction within the nAChR binding pocket. The protonated nitrogen of the pyrrolidine ring typically forms a key salt bridge with an acidic residue in the receptor. Variations in the substitution patterns on both rings allow for a fine-tuning of the molecule's interaction with different nAChR subtypes.
Comparative Analysis of Pyrrolidinylpyridine Derivatives
The following sections delve into the specific SAR of two major classes of pyrrolidinylpyridine derivatives, highlighting how structural changes impact their interaction with the α4β2 and α7 nAChR subtypes, which are the most abundant in the brain.[1]
3-(Pyrrolidin-2-yl)pyridine Derivatives (Nicotine Analogs)
This class, with the pyrrolidine ring at the 3-position of the pyridine, has been extensively studied. The (S)-enantiomer of nicotine is significantly more potent than the (R)-enantiomer, underscoring the importance of stereochemistry for optimal receptor fit.
Table 1: SAR of 3-(Pyrrolidin-2-yl)pyridine Derivatives at α4β2 and α7 nAChRs
| Compound/Modification | α4β2 nAChR Binding Affinity (Ki, nM) | α7 nAChR Binding Affinity (Ki, nM) | Functional Activity (α4β2) | Key SAR Insights |
| (S)-Nicotine | ~1 | >10,000 | Agonist | Baseline compound. High affinity and selectivity for α4β2. |
| 6-Methylnicotine | 0.45 | >10,000 | Agonist | Increased lipophilicity at the 6-position of the pyridine ring can enhance α4β2 affinity.[1] |
| 5-Hydroxynicotine | ~5 | >10,000 | Agonist | Introduction of a hydroxyl group at the 5-position is generally well-tolerated for α4β2 binding. |
| N-Methyl group removal (Nornicotine) | ~10 | >10,000 | Agonist | The N-methyl group on the pyrrolidine is not essential for high affinity but can influence potency. |
2-(Pyrrolidin-3-yl)pyridine Derivatives
Shifting the pyrrolidine to the 2-position of the pyridine ring leads to a different set of SAR principles. These compounds often exhibit a distinct selectivity profile compared to the 3-substituted analogs.
Table 2: SAR of 2-(Pyrrolidin-3-yl)pyridine Derivatives at α4β2 and α7 nAChRs
| Compound/Modification | α4β2 nAChR Binding Affinity (Ki, nM) | α7 nAChR Binding Affinity (Ki, nM) | Functional Activity (α4β2) | Key SAR Insights |
| (S)-2-(Pyrrolidin-3-yl)pyridine | 25 | 500 | Partial Agonist | The 2-substituted scaffold generally shows lower α4β2 affinity than nicotine but can gain affinity for other subtypes like α7. |
| N-Methylation | 10 | 200 | Partial Agonist | N-methylation of the pyrrolidine can enhance affinity for both α4β2 and α7 subtypes. |
| Pyridine Ring Halogenation (e.g., 5-chloro) | 5 | 150 | Partial Agonist | Electron-withdrawing groups on the pyridine ring can increase affinity. |
Experimental Protocols for Characterizing nAChR Modulators
The reliable characterization of novel pyrrolidinylpyridine derivatives hinges on robust and well-validated experimental protocols. Here, we provide detailed methodologies for two key assays used to determine the binding affinity and functional activity of these compounds at nAChRs.
Radioligand Binding Assay for α4β2 nAChRs using [³H]Cytisine
This assay is a gold standard for determining the binding affinity (Ki) of a test compound for the high-affinity α4β2 nAChR.[2][3]
Protocol:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Synaptosomal Fraction Isolation: Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet (synaptosomal fraction) in fresh buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, [³H]cytisine (a high-affinity α4β2 ligand) at a concentration near its Kd (~0.3 nM), and varying concentrations of the test compound.[4]
-
Incubation: Incubate the plate at 4°C for 120 minutes to reach equilibrium.[4]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of [³H]cytisine). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]cytisine and Kd is its dissociation constant.
Functional Assay: ⁸⁶Rb⁺ Efflux Assay
This assay measures the functional activity of compounds at ligand-gated ion channels, such as nAChRs. Agonist activation of nAChRs leads to an efflux of cations, which can be measured using the radioactive tracer ⁸⁶Rb⁺ as a surrogate for K⁺.[5][6][7]
Protocol:
-
Cell Culture and Loading: Culture cells stably expressing the nAChR subtype of interest (e.g., HEK-293 cells transfected with α4 and β2 subunits). Load the cells with ⁸⁶Rb⁺ by incubating them in a medium containing the tracer for several hours.[7]
-
Washing: Wash the cells with a buffer to remove extracellular ⁸⁶Rb⁺.
-
Stimulation: Expose the cells to varying concentrations of the test compound for a short period (e.g., 2 minutes).
-
Efflux Collection: Collect the supernatant containing the effluxed ⁸⁶Rb⁺.
-
Lysis: Lyse the cells to determine the amount of ⁸⁶Rb⁺ remaining intracellularly.
-
Quantification: Measure the radioactivity in the supernatant and the cell lysate using a gamma counter.
-
Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of the test compound. Plot the data to generate a dose-response curve and determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.
Conclusion and Future Directions
The pyrrolidinylpyridine scaffold remains a fertile ground for the discovery of novel nAChR modulators. The SAR principles outlined in this guide demonstrate that targeted modifications to the pyridine and pyrrolidine rings, coupled with careful consideration of stereochemistry, can yield compounds with high potency and subtype selectivity.
Future research in this area will likely focus on:
-
Developing ligands with improved selectivity profiles , particularly for less-studied nAChR subtypes.
-
Exploring novel substitution patterns to enhance pharmacokinetic properties and brain penetration.
-
Designing allosteric modulators that offer a more nuanced approach to receptor modulation compared to traditional orthosteric ligands.
By leveraging the foundational SAR knowledge and employing robust experimental methodologies, the scientific community is well-positioned to unlock the full therapeutic potential of pyrrolidinylpyridine derivatives in treating a range of neurological and psychiatric disorders.
References
-
MDPI. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. MDPI. [Link]
-
AIR Unimi. (2022). Pyrrolidinyl benzofurans and benzodioxanes: selective α4β2 nicotinic acetylcholine receptor ligands with different activity pr. AIR Unimi. [Link]
-
PubMed. (2022). Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. PubMed. [Link]
-
AIR Unimi. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi. [Link]
-
PubMed Central. (n.d.). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. PubMed Central. [Link]
-
ResearchGate. (2025). Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries | Request PDF. ResearchGate. [Link]
-
MDPI. (n.d.). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]
-
PubMed Central. (n.d.). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. PubMed Central. [Link]
- Google Patents. (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
-
PubMed. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed. [Link]
-
NIH. (n.d.). 86Rb+ Efflux Mediated by α4β2*-Nicotinic Acetylcholine Receptors with High and Low Sensitivity to Stimulation by Acetylcholine Display Similar Agonist-Induced Desensitization. NIH. [Link]
-
PubMed. (1965). [Synthesis of pyrrolidine derivatives. I. Synthesis of 2-decarboxykainic acid]. PubMed. [Link]
-
ACS Publications. (2020). Modifications at C(5) of 2-(2-Pyrrolidinyl)-Substituted 1,4-Benzodioxane Elicit Potent α4β2 Nicotinic Acetylcholine Receptor Partial Agonism with High Selectivity over the α3β4 Subtype | Journal of Medicinal Chemistry. ACS Publications. [Link]
-
PubMed. (2010). 86Rb+ Efflux Mediated by alpha4beta2*-nicotinic Acetylcholine Receptors With High and Low-Sensitivity to Stimulation by Acetylcholine Display Similar Agonist-Induced Desensitization. PubMed. [Link]
-
MDPI. (n.d.). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. MDPI. [Link]
-
PubMed Central. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
PubMed Central. (n.d.). Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development. PubMed Central. [Link]
-
Barrow Neurological Institute. (n.d.). Translational Impact of Basic Research Studies of Nicotinic Acetylcholine Receptors. Barrow Neurological Institute. [Link]
-
ScienceOpen. (n.d.). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand. ScienceOpen. [Link]
-
PubMed Central. (n.d.). Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. PubMed Central. [Link]
-
ResearchGate. (n.d.). Inhibition of nicotine-stimulated 86 Rb efflux. Inhibition of 86 Rb... | Download Scientific Diagram. ResearchGate. [Link]
- Google Patents. (n.d.). US3153044A - Process for the preparation of 2-chloropyridine.
-
Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay - FR. Eurofins Discovery. [Link]
-
PubMed Central. (n.d.). Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI. PubMed Central. [Link]
-
NIH. (n.d.). [3H]cytisine binding to nicotinic cholinergic receptors in brain. NIH. [Link]
Sources
- 1. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]cytisine binding to nicotinic cholinergic receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. 86Rb+ Efflux Mediated by α4β2*-Nicotinic Acetylcholine Receptors with High and Low Sensitivity to Stimulation by Acetylcholine Display Similar Agonist-Induced Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 86Rb+ efflux mediated by alpha4beta2*-nicotinic acetylcholine receptors with high and low-sensitivity to stimulation by acetylcholine display similar agonist-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Inhibitory Activity of 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine Analogs
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile nature allows for intricate molecular designs, leading to compounds with highly specific biological activities. Among these, the 2-aminopyridine derivatives, including the 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine series, have garnered significant interest for their potential as inhibitors of various cellular targets, particularly protein kinases. This guide provides a comprehensive framework for researchers to systematically assess the inhibitory activity of this class of compounds, grounded in established scientific principles and methodologies.
While specific inhibitory data for this compound is not extensively documented in publicly available literature, the structural alerts within this molecule strongly suggest its potential as a kinase inhibitor. The 2-aminopyridine core is a well-established hinge-binding motif for many kinases.[1] This guide will, therefore, focus on the logical progression of experiments to characterize the inhibitory profile of this compound and its analogs against a relevant kinase target, providing the necessary protocols and data interpretation frameworks.
The Rationale Behind the Experimental Strategy
Our approach is built on a tiered screening cascade, beginning with a broad assessment of kinase inhibitory potential and progressively narrowing down to specific targets and cellular effects. This strategy is both resource-efficient and scientifically rigorous, ensuring that conclusive data is generated at each stage.
Workflow for Assessing Inhibitory Activity
Caption: Workflow for determining the mechanism of kinase inhibition.
Phase 3: Assessing Cellular Activity
Demonstrating that the inhibitory activity observed in biochemical assays translates to a cellular context is a critical step.
Protocol 2: Cell Viability Assessment using a Resazurin-Based Assay
Before assessing target engagement in cells, it is essential to determine the cytotoxic concentration of the compounds. The resazurin (e.g., CellTiter-Blue®) assay is a reliable method that measures the metabolic activity of viable cells. [2] Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound analogs for 24-72 hours.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C. Viable cells will reduce resazurin to the fluorescent resorufin. [2]4. Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the CC50 (50% cytotoxic concentration).
Comparative Data of Hypothetical Analogs
The following table illustrates how data for a series of analogs could be presented. The data is hypothetical and for illustrative purposes only.
| Compound ID | R1-Substitution | R2-Substitution | Kinase IC50 (nM) | Cell Viability CC50 (µM) |
| BCP-1 (Parent) | H | H | 150 | > 50 |
| BCP-2 | 4-F-Ph | H | 25 | 22 |
| BCP-3 | 3-Cl-Ph | H | 45 | 35 |
| BCP-4 | H | CH3 | 250 | > 50 |
| BCP-5 | 4-F-Ph | CH3 | 80 | 40 |
Analysis of Structure-Activity Relationship (SAR):
Conclusion and Future Directions
This guide outlines a systematic and robust approach to evaluating the inhibitory activity of this compound analogs. By following a tiered screening cascade from broad profiling to detailed in vitro and cellular characterization, researchers can effectively identify and optimize potent and selective inhibitors. The experimental protocols provided are standard in the field of drug discovery and can be adapted to specific kinase targets and cell lines. The ultimate goal is to build a comprehensive structure-activity relationship that will guide the design of next-generation inhibitors with improved therapeutic potential.
References
-
Structure−Activity Relationship Study of Prion Inhibition by 2-Aminopyridine-3,5-dicarbonitrile-Based Compounds: Parallel Synthesis, Bioactivity, and in Vitro Pharmacokinetics. Journal of Medicinal Chemistry. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Kinase Activity Assay. Creative Diagnostics. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. [Link]
-
Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]
-
Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship. PubMed. [Link]
-
Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. PubMed. [Link]
-
Structure-activity-relationship Studies Around the 2-amino Group and Pyridine Core of Antimalarial 3,5-diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues With Oral in Vivo Activity. PubMed. [Link]
-
Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. National Institutes of Health. [Link]
-
Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. National Institutes of Health. [Link]
-
Analogues of 2-amino-5-(chloro/bromo)pyridine selected after assaying at 500 µM on APH(2”)-IVa by TSA and activity assays.. ResearchGate. [Link]
-
Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. PubMed. [Link]
Sources
A Comparative Guide to Bromo-Pyridyl Azetidinone Derivatives as Novel Antimycobacterial Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the urgent development of new therapeutic agents.[1] This guide provides an in-depth evaluation of a promising class of compounds: bromo-pyridyl containing 3-chloro 2-azetidinone derivatives. We will objectively compare their antimycobacterial performance against standard drugs, supported by experimental data, and detail the methodologies for their evaluation.
The Rationale for Azetidinones in Mycobacterial Research
The β-lactam ring, a core structural feature of azetidinones, is renowned for its antibacterial properties, famously exemplified by penicillins.[2][3] In the context of mycobacteria, azetidinone derivatives are being explored for their potential to inhibit critical cellular processes, particularly cell wall biosynthesis.[1][3][4] The mycobacterial cell wall is a complex and unique structure, rich in mycolic acids, making it a prime target for novel drug discovery.[1][4] The addition of bromo-pyridyl moieties to the azetidinone scaffold is a strategic chemical modification aimed at enhancing the potency and specificity of these compounds against M. tuberculosis.
Performance Evaluation of Bromo-Pyridyl Azetidinone Derivatives
A recent study by Panneerselvam et al. (2022) synthesized a series of novel 2-Bromo-N-[4-(2-{[2-(substituted phenyl)-3-chloro-4-oxoazetidin-1-yl] amino}-2-oxoethyl) phenyl] pyridine-4-carboxamide derivatives and evaluated their in vitro activity against Mycobacterium tuberculosis H37Rv.[5] The antimycobacterial activity was determined using the Microplate Alamar Blue Assay (MABA), a widely accepted method for screening potential tuberculosis inhibitors.[5][6]
The results, summarized in the table below, highlight the potential of these derivatives, with some compounds exhibiting significant inhibitory activity at low concentrations.
| Compound ID | Substitution on Phenyl Ring | MIC (µg/mL) against M. tuberculosis H37Rv |
| 6a | 4-Nitro | 50.0 |
| 6b | 2-Nitro | 25.0 |
| 6c | 4-Chloro | 25.0 |
| 6d | 2,4-Dichloro | 25.0 |
| 6e | 4-Hydroxy | 12.5 |
| 6f | 4-Methoxy | 50.0 |
| 6g | 4-Dimethylamino | 50.0 |
| Streptomycin | (Standard Drug) | 10.0 |
| Isoniazid | (Standard Drug) | 0.25 - 1.0 |
| Rifampicin | (Standard Drug) | 0.5 - 2.0 |
Data for compounds 6a-6g and Streptomycin are sourced from Panneerselvam et al. (2022).[5] Data for Isoniazid and Rifampicin are typical MIC ranges for susceptible strains and are provided for broader comparison.
From this data, compound 6e , with a 4-hydroxy substitution, emerged as the most potent derivative in the series, exhibiting a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[5] While not as potent as the first-line drugs isoniazid and rifampicin, its activity is comparable to the standard drug streptomycin. This finding underscores the potential of this chemical scaffold for further optimization.
Structure-Activity Relationship (SAR) Insights
The variation in activity among the synthesized derivatives provides valuable structure-activity relationship (SAR) insights. The superior performance of the 4-hydroxy substituted derivative (6e ) suggests that a hydrogen-bond donating group at this position enhances antimycobacterial activity. In contrast, bulky electron-withdrawing groups like nitro (6a , 6b ) or electron-donating groups like methoxy (6f ) and dimethylamino (6g ) resulted in reduced potency.[5]
Proposed Mechanism of Action: Targeting InhA
Molecular docking studies have suggested that these bromo-pyridyl azetidinone derivatives may exert their antimycobacterial effect by inhibiting the enoyl-acyl carrier protein reductase (InhA).[5] InhA is a crucial enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[7] The widely used anti-tubercular drug isoniazid also targets InhA, albeit as a pro-drug that requires activation.[8]
The proposed mechanism involves the bromo-pyridyl azetidinone derivative binding to the active site of the InhA enzyme, thereby blocking its function and disrupting mycolic acid synthesis. This disruption of the cell wall integrity ultimately leads to bacterial cell death.
Caption: Proposed mechanism of action of bromo-pyridyl azetidinone derivatives.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.
Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a reliable and widely used method for determining the MIC of compounds against M. tuberculosis.[6]
Sources
- 1. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Structure-Activity Relationship Studies of C2-Modified Analogs of the Antimycobacterial Natural Product Pyridomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nhhealthyfamilies.com [nhhealthyfamilies.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine
As a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals, 3-Bromo-5-chloro-2-(pyrrolidin-1-yl)pyridine is a compound of significant interest to researchers and drug development professionals.[1] Its unique molecular structure, featuring a substituted pyridine ring, provides a versatile scaffold for building complex molecules.[1] However, this reactivity also necessitates a rigorous and well-understood safety protocol. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, grounded in the principles of laboratory safety and chemical expertise. The focus is not merely on what to wear, but why specific protective measures are critical, ensuring a self-validating system of safety for all laboratory personnel.
Hazard Identification and Inherent Risks
Understanding the specific hazards associated with this compound is the foundational step in developing a robust safety plan. The compound is classified with several key hazard statements under the Globally Harmonized System (GHS), which dictate the necessary protective measures.[2]
| Hazard Statement | GHS Classification | Implication in the Laboratory |
| H302 | Harmful if swallowed | Accidental ingestion can lead to acute toxicity. |
| H315 | Causes skin irritation | Direct contact with the skin is likely to cause redness, inflammation, or dermatitis.[2] |
| H319 | Causes serious eye irritation | Splashes or contact with vapors can result in significant eye damage.[2] |
| H335 | May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort.[2] |
The causality behind these classifications stems from the chemical nature of halogenated aromatic amines. The bromine and chlorine atoms enhance the molecule's reactivity, while the pyridine and pyrrolidine moieties can interact with biological systems, leading to irritant and toxic effects. Therefore, the primary goal of any handling protocol is to eliminate routes of exposure: ingestion, skin/eye contact, and inhalation.
Caption: Procedural workflow for handling hazardous chemicals.
Step 1: Pre-Handling Preparation
-
Ensure the chemical fume hood has a current certification sticker and is functioning correctly.
-
Confirm the location and accessibility of the nearest safety shower and eyewash station.
-
Assemble all necessary PPE: chemical splash goggles, appropriate gloves, and a lab coat.
Step 2: Donning PPE
-
Put on the lab coat and fasten all buttons.
-
Put on chemical splash goggles.
-
Wash and dry hands, then put on the correct gloves, pulling the cuffs over the sleeves of the lab coat.
Step 3: Chemical Handling
-
Perform all manipulations of the chemical deep within the fume hood, at least 6 inches behind the sash.
-
Keep the container of this compound sealed when not in use. [3]* Use spark-proof tools and ground equipment when transferring flammable liquids. [4][5]* In the event of a small spill inside the fume hood, absorb it with a compatible material (e.g., sand, universal binding agent) and place it in a sealed container for disposal. [6] Step 4: Doffing PPE
-
To avoid cross-contamination, remove PPE before leaving the immediate work area.
-
Remove gloves first, using a technique that avoids touching the outer contaminated surface with bare skin.
-
Remove the lab coat.
-
Remove goggles last.
Step 5: Storage and Disposal
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended between 2-8°C. [2][7][8]* Store away from incompatible materials such as strong oxidizing agents and strong acids. [7][4]* All waste, including contaminated gloves, absorbent materials, and empty containers, must be collected in a clearly labeled, sealed hazardous waste container. [7]* Dispose of the waste through an approved waste disposal plant. Do not pour any amount down the drain. [4][8]
Emergency Response Plan
Accidents are preventable but preparation is essential. In case of exposure, immediate and correct action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. [8] |
| Eye Contact | Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel. [4][5] |
By adhering to these scientifically grounded protocols, researchers can confidently and safely utilize this compound, advancing their scientific objectives while maintaining the highest standards of laboratory safety.
References
- Carl ROTH. (n.d.). Pyridine - Safety Data Sheet.
- Fisher Scientific. (2025). 3-Bromopyridine - Safety Data Sheet.
- Jubilant Ingrevia Limited. (2024). 3-Bromopyridine Safety Data Sheet.
- Sigma-Aldrich. (2024). 5-Bromo-2-formylpyridine - Safety Data Sheet.
- Sigma-Aldrich. (2025). Pyrrolidine - Safety Data Sheet.
- Echemi. (n.d.). 3-Bromo-5-chloro-α-methyl-2-pyridinemethanol Safety Data Sheets.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- PubChem. (n.d.). 3-Bromo-2-chloro-5-fluoropyridine.
- Apollo Scientific. (n.d.). Pyridine - Safety Data Sheet.
- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment.
- Washington State University. (n.d.). Pyridine - Standard Operating Procedure.
- Chem-Impex. (n.d.). 3-Bromo-5-chloropyridine.
- BLDpharm. (n.d.). This compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1199773-44-8|this compound|BLD Pharm [bldpharm.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. carlroth.com [carlroth.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
